Product packaging for Acetyl-D-homoserine(Cat. No.:)

Acetyl-D-homoserine

Cat. No.: B15301584
M. Wt: 161.16 g/mol
InChI Key: HCBFOIPUKYKZJC-RXMQYKEDSA-N
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Description

Acetyl-D-homoserine is a useful research compound. Its molecular formula is C6H11NO4 and its molecular weight is 161.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO4 B15301584 Acetyl-D-homoserine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11NO4

Molecular Weight

161.16 g/mol

IUPAC Name

(2R)-2-acetamido-4-hydroxybutanoic acid

InChI

InChI=1S/C6H11NO4/c1-4(9)7-5(2-3-8)6(10)11/h5,8H,2-3H2,1H3,(H,7,9)(H,10,11)/t5-/m1/s1

InChI Key

HCBFOIPUKYKZJC-RXMQYKEDSA-N

Isomeric SMILES

CC(=O)N[C@H](CCO)C(=O)O

Canonical SMILES

CC(=O)NC(CCO)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Acetyl-D-homoserine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 1689862-96-1[1]

Introduction

Acetyl-D-homoserine is the D-enantiomer of acetyl-homoserine. While its counterpart, O-Acetyl-L-homoserine, is a well-documented intermediate in the biosynthesis of methionine in various organisms, specific technical information regarding the D-isomer is limited in publicly available scientific literature.[2] This guide provides a comprehensive overview of the available information on this compound, including its physicochemical properties and a putative synthesis protocol. In areas where data for the D-isomer is lacking, information on the L-isomer or related compounds is presented for context and comparative purposes. This document is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis and potential applications of D-amino acid derivatives.

Physicochemical Properties

PropertyValueSource
CAS Number 1689862-96-1BLD Pharm[1]
Molecular Formula C6H11NO4MetaNetX
Molecular Weight 161.157 g/mol MetaNetX
IUPAC Name (2R)-2-acetamido-4-hydroxybutanoic acid
InChI Key FCXZBWSIAGGPCB-RXMQYKEDSA-NMetaNetX
Appearance White to light yellow crystalline powder (for D-Homoserine)ChemicalBook
Melting Point Not available
Solubility Soluble in water (for D-Homoserine)Fengchen Group
Optical Rotation Not available
pKa Not available

Note: Some properties are for the related compound D-homoserine due to the limited data on this compound.

Experimental Protocols

Chemical Synthesis of N-Acetyl-D,L-homoserine

A general method for the N-acetylation of D,L-α-aminocarboxylic acids can be adapted for the synthesis of Acetyl-D,L-homoserine. The subsequent separation of the D- and L-enantiomers would be required to obtain pure this compound.

Materials:

  • D,L-homoserine

  • Acetic anhydride

  • Acetic acid

  • Standard laboratory glassware and heating apparatus

Procedure:

  • Dissolve D,L-homoserine in acetic acid at a concentration of less than 3 mol per liter.

  • Add 1.0 to 1.1 molar equivalents of acetic anhydride to the solution.

  • Heat the reaction mixture to a temperature between 60-150°C. The optimal temperature and reaction time should be determined empirically.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, evaporate the acetic acid under reduced pressure to obtain the crude N-acetyl-D,L-homoserine as a melt or solid.

  • The crude product can be further purified by recrystallization.

  • Enzymatic or chiral chromatographic methods would then be necessary to resolve the D- and L-enantiomers.

This protocol is based on a general method for the N-acetylation of amino acids and may require optimization for this specific substrate.[3]

Biosynthesis of O-Acetyl-L-homoserine (for context)

O-Acetyl-L-homoserine is a key intermediate in the methionine biosynthetic pathway in bacteria and yeast. It is synthesized from L-homoserine and acetyl-CoA by the enzyme homoserine O-acetyltransferase (MetX).[4][5] Understanding this pathway can provide a basis for potential enzymatic synthesis strategies for acetylated homoserine derivatives.

O-Acetyl-L-homoserine Biosynthesis Biosynthesis of O-Acetyl-L-homoserine Aspartate Aspartate Aspartate_Semialdehyde Aspartate-β-semialdehyde Aspartate->Aspartate_Semialdehyde Aspartate kinase, Aspartate-semialdehyde dehydrogenase L_Homoserine L-Homoserine Aspartate_Semialdehyde->L_Homoserine Homoserine dehydrogenase O_Acetyl_L_homoserine O-Acetyl-L-homoserine L_Homoserine->O_Acetyl_L_homoserine Homoserine O-acetyltransferase (MetX) Acetyl_CoA Acetyl-CoA Acetyl_CoA->O_Acetyl_L_homoserine Methionine Methionine O_Acetyl_L_homoserine->Methionine O-acetylhomoserine (thiol)-lyase

Caption: Biosynthesis pathway of O-Acetyl-L-homoserine.

Quantitative Data

Specific quantitative data for this compound is scarce. The table below presents analytical data for the related compound, O-Acetyl-L-homoserine, which can be used as a reference for developing analytical methods for the D-isomer.

Analytical MethodParameterValueSource
LC-MSPrecursor m/z ([M+H]+)162.0766PubChem[2]
LC-MSInstrumentUPLC Q-Tof Premier, WatersPubChem[2]
LC-MSIonizationESIPubChem[2]

Experimental Workflow

The following diagram outlines a general workflow for the synthesis and characterization of this compound.

Acetyl_D_homoserine_Workflow General Workflow for this compound Synthesis and Analysis cluster_synthesis Synthesis cluster_analysis Analysis Start D-Homoserine Reaction Acetylation (e.g., with Acetic Anhydride) Start->Reaction Purification Purification (e.g., Recrystallization) Reaction->Purification Product This compound Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR MS Mass Spectrometry (e.g., LC-MS) Product->MS Chiral_HPLC Chiral HPLC Product->Chiral_HPLC Characterization Structural & Purity Verification NMR->Characterization MS->Characterization Chiral_HPLC->Characterization

References

The Enigmatic Role of Acetyl-D-homoserine: A Structural Keystone in the Bacterial Cell Envelope

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl-D-homoserine, a rare D-amino acid derivative, has been identified as a crucial structural component of the bacterial cell envelope in select microorganisms. This technical guide synthesizes the current, albeit limited, understanding of the biological function of this compound, focusing on its established role as a constituent of the O-specific polysaccharide (O-antigen) in the lipopolysaccharide (LPS) of the Gram-negative bacterium Acinetobacter lwoffii EK30A. While the precise biosynthetic pathways and enzymatic machinery responsible for its synthesis and incorporation remain to be fully elucidated, this document provides a comprehensive overview of its known context, potential biosynthetic logic, and the methodologies employed for its characterization. This guide aims to serve as a foundational resource for researchers in microbiology, biochemistry, and drug development, highlighting areas ripe for future investigation into the unique biochemistry of this molecule and its potential as a target for novel antimicrobial strategies.

Introduction

The vast chemical diversity of bacterial cell surface components plays a pivotal role in mediating interactions with the environment, including host organisms. Among these components, the lipopolysaccharide (LPS) of Gram-negative bacteria is of particular interest due to its role in structural integrity and as a major virulence factor. The outermost region of the LPS, the O-antigen, is a highly variable polysaccharide chain that contributes to serological specificity and evasion of the host immune system. The discovery of non-carbohydrate moieties within these O-antigens opens new avenues for understanding bacterial adaptation and pathogenesis. One such unique component is this compound, a molecule whose biological significance is only beginning to be understood.

The Known Biological Function: A Structural Role in the O-Antigen of Acinetobacter lwoffii EK30A

The primary and thus far only confirmed biological function of this compound is as a structural element within the O-antigen of the psychrotrophic bacterium Acinetobacter lwoffii strain EK30A. In this organism, the O-antigen is a repeating oligosaccharide unit with a complex structure. This compound is found N-linked to the amino group of a 4-amino-4,6-dideoxy-D-glucose (Qui4N) residue within this repeating unit.

Furthermore, the D-homoserine moiety itself is subject to further modification. It is N-acylated with either an acetyl group, forming N-acetyl-D-homoserine, or an (S)-3-hydroxybutanoyl group in approximately a 1:1 ratio. This intricate modification of the O-antigen highlights the complex enzymatic machinery that must be present in A. lwoffii EK30A to synthesize and incorporate these unusual components.

The presence of this compound in the O-antigen likely contributes to the specific physicochemical properties of the A. lwoffii EK30A cell surface, potentially influencing its interactions with the environment, bacteriophages, and the host immune system.

Putative Biosynthesis and Incorporation: A Logical Workflow

While the specific enzymes have not been characterized, a logical workflow for the biosynthesis and incorporation of this compound into the O-antigen can be proposed based on the general principles of bacterial polysaccharide synthesis.

cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane D_Hse D-Homoserine Enz_A Putative D-Homoserine Acetyltransferase D_Hse->Enz_A Ac_CoA Acetyl-CoA Ac_CoA->Enz_A Ac_D_Hse This compound Enz_A->Ac_D_Hse Enz_B Putative Acetyl-D-homoseryl Transferase Ac_D_Hse->Enz_B Qui4N_precursor NDP-4-amino-4,6- dideoxy-D-glucose (NDP-Qui4N) Qui4N_precursor->Enz_B Ac_D_Hse_Qui4N NDP-Qui4N- (N-Acetyl-D-homoserine) Enz_B->Ac_D_Hse_Qui4N GTs Glycosyltransferases Ac_D_Hse_Qui4N->GTs O_unit_complete Complete O-antigen repeating unit on Und-P GTs->O_unit_complete O_unit_nascent Nascent O-antigen repeating unit on Und-P O_unit_nascent->GTs

Caption: Putative cytoplasmic biosynthesis of the this compound-Qui4N moiety.

The proposed pathway involves:

  • Acetylation of D-Homoserine: A putative D-homoserine acetyltransferase would catalyze the transfer of an acetyl group from Acetyl-CoA to the amino group of D-homoserine, forming this compound.

  • Activation and Transfer: The this compound would then be transferred to the activated precursor of the amino sugar, NDP-4-amino-4,6-dideoxy-D-glucose (NDP-Qui4N), by a putative Acetyl-D-homoseryl transferase.

  • Incorporation into O-Antigen: This modified sugar precursor would then be incorporated into the growing O-antigen repeating unit on the lipid carrier undecaprenyl phosphate (Und-P) by specific glycosyltransferases.

The completed O-antigen repeating units are then polymerized and ligated to the core oligosaccharide of the LPS.

Data Presentation

Currently, there is a lack of quantitative data in the literature regarding the biological function of this compound. Enzyme kinetic parameters, cellular concentrations, and binding affinities have not been reported. Future research is needed to populate the following conceptual tables:

Table 1: Putative Enzymes in this compound Metabolism

Enzyme Putative EC Number Substrates Products Organism
D-Homoserine Acetyltransferase - D-Homoserine, Acetyl-CoA This compound, CoA Acinetobacter lwoffii EK30A

| Acetyl-D-homoseryl Transferase | - | this compound, NDP-Qui4N | NDP-Qui4N-(N-Acetyl-D-homoserine), NDP | Acinetobacter lwoffii EK30A |

Table 2: Physicochemical Properties of this compound

Property Value
Molecular Formula C6H11NO4
Molecular Weight 161.16 g/mol

| IUPAC Name | (2R)-2-acetamido-4-hydroxybutanoic acid |

Experimental Protocols

The identification and structural elucidation of this compound as part of the A. lwoffii EK30A O-antigen involved a combination of chemical and spectroscopic techniques. The following provides a generalized workflow for the characterization of such modified components in bacterial polysaccharides.

cluster_extraction LPS Extraction and Hydrolysis cluster_purification Purification cluster_analysis Structural Analysis start Bacterial Cell Culture extraction LPS Extraction (e.g., Hot phenol-water) start->extraction hydrolysis Mild Acid Hydrolysis (to cleave lipid A) extraction->hydrolysis gpc Gel Permeation Chromatography (to isolate O-antigen) hydrolysis->gpc nmr NMR Spectroscopy (1D and 2D) (for linkage and stereochemistry) gpc->nmr ms Mass Spectrometry (e.g., ESI-MS) (for molecular weight and fragmentation) gpc->ms gcms GC-MS of derivatives (for monosaccharide composition and absolute configuration) gpc->gcms

Caption: General experimental workflow for O-antigen characterization.

5.1. Isolation and Purification of the O-Antigen

  • Bacterial Cultivation: Grow Acinetobacter lwoffii EK30A in an appropriate liquid medium to a sufficient cell density.

  • LPS Extraction: Harvest the bacterial cells by centrifugation. Extract the lipopolysaccharide using a standard method such as the hot phenol-water procedure.

  • Mild Acid Hydrolysis: Cleave the lipid A moiety from the polysaccharide portion by mild acid hydrolysis (e.g., with 1-2% acetic acid at 100°C).

  • Purification: Separate the O-antigen polysaccharide from the precipitated lipid A and core oligosaccharide fragments by gel permeation chromatography on a suitable resin (e.g., Sephadex G-50).

5.2. Structural Characterization

  • Monosaccharide Composition Analysis:

    • Fully hydrolyze the purified O-antigen (e.g., with trifluoroacetic acid).

    • Convert the resulting monosaccharides to their alditol acetate or trimethylsilyl derivatives.

    • Analyze the derivatives by gas chromatography-mass spectrometry (GC-MS) to identify the constituent monosaccharides and their relative ratios. The absolute configuration of the monosaccharides can be determined by GC analysis of their glycosides with chiral alcohols.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the purified O-antigen in D₂O.

    • Acquire one-dimensional (¹H, ¹³C) and two-dimensional (COSY, TOCSY, NOESY/ROESY, HSQC, HMBC) NMR spectra.

    • These spectra will provide information on the anomeric configurations of the glycosidic linkages, the sequence of the monosaccharides, the positions of the glycosidic linkages, and the location of non-carbohydrate substituents like this compound.

  • Mass Spectrometry (MS):

    • Analyze the purified O-antigen using soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

    • Tandem MS (MS/MS) experiments can be performed to obtain fragmentation patterns, which aid in confirming the sequence of the repeating unit and the nature of the substituents.

Implications and Future Directions

The discovery of this compound in the O-antigen of A. lwoffii EK30A underscores the remarkable diversity of bacterial cell surface structures. This finding has several important implications:

  • Novel Biochemistry: The biosynthesis of this compound and its incorporation into the O-antigen involves enzymatic activities that are likely novel. The characterization of these enzymes, such as a putative D-homoserine acetyltransferase and a specific transferase, would expand our knowledge of bacterial metabolic capabilities.

  • Potential for Drug Targeting: Bacterial cell wall biosynthesis is a well-established target for antibiotics. The unique enzymes involved in the synthesis and incorporation of this compound could represent novel targets for the development of narrow-spectrum antimicrobial agents specifically targeting bacteria that possess this modification.

  • Bacterial Pathogenesis and Adaptation: The presence of this unusual amino acid derivative on the cell surface may play a role in the survival of A. lwoffii in its environment, potentially influencing biofilm formation, resistance to host defenses, or interactions with other microorganisms.

Future research should focus on:

  • Identification of the Biosynthetic Gene Cluster: Sequencing the genome of A. lwoffii EK30A and identifying the gene cluster responsible for O-antigen biosynthesis is a critical next step. This would allow for the identification of candidate genes encoding the enzymes involved in this compound metabolism.

  • Enzyme Characterization: Heterologous expression and biochemical characterization of the candidate enzymes would confirm their function and provide quantitative data on their kinetics and substrate specificity.

  • Functional Studies: Investigating the biological role of this compound through the creation of knockout mutants lacking the ability to synthesize or incorporate this molecule would provide insights into its importance for the fitness and potential virulence of the bacterium.

Conclusion

This compound represents a fascinating and underexplored area of bacterial biochemistry. Its established role as a structural component of the O-antigen in Acinetobacter lwoffii EK30A highlights the intricate and diverse strategies that bacteria employ to modify their cell surfaces. While much remains to be discovered about its biosynthesis and precise biological function, the study of this unique molecule holds significant promise for advancing our understanding of bacterial metabolism and for the development of novel therapeutic interventions. This guide provides a framework for researchers to delve into the intriguing world of this compound and contribute to unraveling its biological mysteries.

The Enigmatic Metabolism of Acetyl-D-homoserine: A Pathway Awaiting Elucidation

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth review of current scientific literature reveals a significant gap in the understanding of the metabolic pathway for Acetyl-D-homoserine. While its L-isomer, O-acetyl-L-homoserine, is a well-characterized intermediate in the biosynthesis of methionine in many organisms, a corresponding, detailed metabolic map for the D-enantiomer remains largely uncharted territory. This whitepaper will synthesize the limited available information and highlight the areas where further research is critically needed to illuminate the biosynthesis, degradation, and physiological role of this compound.

Currently, there is a conspicuous absence of established and well-documented metabolic pathways specifically for this compound in the scientific literature. The vast majority of research has concentrated on the L-isomer, O-acetyl-L-homoserine, due to its central role as a precursor to the essential amino acid methionine.

General Context of D-Amino Acid Metabolism

D-amino acids, once considered rare in nature, are now known to be present in a variety of organisms, including bacteria, plants, and even mammals, where they perform diverse biological functions.[1] The metabolism of D-amino acids is distinct from that of their L-counterparts. In mammals, the degradation of many D-amino acids is initiated by the enzyme D-amino acid oxidase (DAO), a flavoenzyme that catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids.[2][3] This process also generates hydrogen peroxide and ammonia.[3] While DAO is known to act on a range of neutral and basic D-amino acids, its specific activity on acetylated D-amino acids like this compound has not been detailed.[3]

In microorganisms, the presence and metabolism of D-amino acids are more widespread and varied. Bacteria, for instance, utilize D-amino acids in the synthesis of their peptidoglycan cell walls. The enzymes involved in the synthesis of D-amino acids in bacteria are primarily racemases, which convert L-amino acids to their D-enantiomers.[1] However, a specific pathway for the synthesis of this compound has not been identified.

A Glimpse into this compound in Bacteria

Despite the lack of a defined metabolic pathway, a derivative of N-acetyl-D-homoserine has been identified as a component of the O-specific polysaccharide (O-antigen) of the psychrotrophic bacterium Acinetobacter lwoffii EK30A, isolated from Siberian permafrost.[4][5] This finding suggests that at least some bacteria possess the enzymatic machinery to synthesize and incorporate this molecule into their cellular structures. The biosynthetic pathway for this incorporation, however, remains to be elucidated.

The L-Isomer Pathway: A Potential Template for Investigation

The well-established metabolic pathway of O-acetyl-L-homoserine can serve as a conceptual framework for future investigations into the metabolism of its D-enantiomer. The biosynthesis of O-acetyl-L-homoserine begins with aspartate and proceeds through several enzymatic steps to produce L-homoserine. The final step is the acetylation of L-homoserine by homoserine O-acetyltransferase.

A hypothetical biosynthetic pathway for this compound might involve a D-homoserine intermediate. This could potentially be formed through the action of a racemase on L-homoserine or via a stereospecific synthesis route from a D-precursor. Subsequent acetylation by an acetyltransferase would yield this compound.

Below is a conceptual workflow illustrating a hypothetical investigation into the biosynthesis of this compound, drawing parallels from the known L-isomer pathway.

G Conceptual Workflow for Investigating this compound Biosynthesis cluster_precursor Precursor Identification cluster_enzyme Enzyme Discovery cluster_pathway Pathway Elucidation cluster_validation In Vitro Validation Precursor_Analysis Analyze potential precursors (e.g., D-aspartate, L-homoserine) Racemase_Screening Screen for racemase activity (L-homoserine to D-homoserine) Precursor_Analysis->Racemase_Screening Transaminase_Screening Screen for D-transaminase activity Precursor_Analysis->Transaminase_Screening Acetyltransferase_Screening Screen for acetyltransferase activity (D-homoserine acetylation) Racemase_Screening->Acetyltransferase_Screening Transaminase_Screening->Acetyltransferase_Screening Gene_Knockout Generate gene knockouts of candidate enzymes Acetyltransferase_Screening->Gene_Knockout Metabolite_Analysis Perform metabolomic analysis of wild-type vs. mutant strains Gene_Knockout->Metabolite_Analysis Enzyme_Assay Purify candidate enzymes and perform in vitro assays Metabolite_Analysis->Enzyme_Assay

A conceptual workflow for investigating the biosynthesis of this compound.

The Path Forward: Addressing the Knowledge Gap

The current state of knowledge regarding the this compound metabolic pathway is nascent. To move forward, a concerted research effort is required, focusing on several key areas:

  • Organism Screening: A broad screening of microorganisms, particularly those known to produce D-amino acids or inhabit unique environments, may lead to the identification of organisms that actively metabolize this compound.

  • Enzyme Discovery: The identification and characterization of enzymes such as racemases, D-amino acid acetyltransferases, and potential catabolic enzymes will be crucial.

  • Metabolomic and Genomic Approaches: Modern -omics technologies can be leveraged to identify the genes and metabolites associated with this compound metabolism in candidate organisms.

References

Discovery of Acetyl-D-homoserine in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of novel metabolites in natural sources is a cornerstone of biochemical and pharmaceutical research. These compounds can serve as lead structures for drug development, probes for biological pathways, and markers for specific organisms or environments. This technical guide focuses on the discovery and characterization of Acetyl-D-homoserine, a rare amino acid derivative found in nature. Specifically, it details the identification of N-acetyl-D-homoserine as a component of the O-specific polysaccharide (O-antigen) of the Gram-negative bacterium Acinetobacter lwoffii strain EK30A, isolated from a 1.6–1.8 million-year-old Siberian permafrost subsoil sediment sample.[1][2] This discovery is significant as it expands the known repertoire of natural amino acid derivatives and highlights the unique biochemical adaptations of extremophilic microorganisms.

Data Presentation

The identification and structural elucidation of N-acetyl-D-homoserine within the O-antigen of A. lwoffii EK30A was primarily achieved through a combination of chemical degradation, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). While specific quantitative data on the concentration of this compound within the organism is not available, the following table summarizes the key analytical data that quantitatively supports its identification and structural context.

ParameterMethodObservationConclusion
Component Analysis Gas-Liquid Chromatography (GLC) of alditol acetatesDetection of D-galactose, D-FucpNAc, D-GalpNAc, and D-Quip4NAcylIdentification of the monosaccharide components of the O-antigen.
Linkage Analysis Smith DegradationSelective cleavage of the polysaccharide chainProvided information about the linkages between the sugar residues.
Structural Elucidation 1H and 13C NMR SpectroscopyCharacteristic signals for an N-acetyl group and a homoserine backboneConfirmed the presence of an N-acetyl-D-homoserine moiety.
Molecular Mass Determination Electrospray Ionization Mass Spectrometry (ESI-MS)Fragmentation patterns consistent with the proposed structureConfirmed the molecular weight of the oligosaccharide fragments containing N-acetyl-D-homoserine.
Stereochemistry Gas Chromatography of chiral derivativesDetermination of the D configuration of homoserineEstablished the stereochemistry of the homoserine residue.

Experimental Protocols

The following section provides a detailed overview of the key experimental methodologies employed in the discovery and characterization of N-acetyl-D-homoserine in the O-antigen of Acinetobacter lwoffii EK30A.

Bacterial Culture and Lipopolysaccharide (LPS) Extraction
  • Bacterial Strain: Acinetobacter lwoffii EK30A.

  • Culture Conditions: The bacterium was cultivated on a suitable growth medium to obtain sufficient biomass.

  • LPS Extraction: The lipopolysaccharide was extracted from the dried bacterial cells using the hot phenol-water method. This method separates the LPS from other cellular components based on its differential solubility in the phenol and water phases.

Isolation of the O-Specific Polysaccharide
  • Mild Acid Hydrolysis: The extracted LPS was subjected to mild acid hydrolysis (e.g., with 1-2% acetic acid) to cleave the acid-labile linkage between the lipid A moiety and the core oligosaccharide, releasing the O-specific polysaccharide.

  • Purification: The O-polysaccharide was then purified by gel-permeation chromatography on a Sephadex G-50 column.

Monosaccharide Composition Analysis
  • Hydrolysis: The purified O-polysaccharide was completely hydrolyzed with a strong acid (e.g., 2 M trifluoroacetic acid).

  • Derivatization: The resulting monosaccharides were converted to their alditol acetates by reduction with sodium borohydride followed by acetylation with acetic anhydride.

  • Gas-Liquid Chromatography (GLC): The alditol acetates were analyzed by GLC to identify and quantify the constituent monosaccharides. The absolute configurations of the monosaccharides were determined by GLC of their acetylated (+)-2-octyl glycosides.

Structural Elucidation by NMR Spectroscopy
  • Sample Preparation: The purified O-polysaccharide was dissolved in deuterium oxide (D₂O).

  • NMR Experiments: A suite of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, TOCSY, HSQC, and HMBC) NMR experiments were performed on a high-field NMR spectrometer (e.g., 600 MHz).

  • Data Analysis: The NMR spectra were analyzed to determine the sequence of the monosaccharides, the positions of the glycosidic linkages, and the anomeric configurations. The characteristic signals of the N-acetyl group (around 2.0 ppm in ¹H NMR) and the homoserine moiety were identified and assigned.

Smith Degradation for Linkage Analysis
  • Periodate Oxidation: The O-polysaccharide was treated with sodium periodate, which selectively cleaves the bonds between adjacent carbon atoms carrying hydroxyl groups.

  • Reduction: The resulting aldehyde groups were reduced to hydroxyl groups with sodium borohydride.

  • Mild Acid Hydrolysis: The modified polysaccharide was then subjected to mild acid hydrolysis to cleave the acetal linkages formed during the oxidation and reduction steps.

  • Analysis of Products: The degradation products were analyzed by NMR and MS to deduce the linkage positions of the sugar residues that were cleaved by periodate.

Mass Spectrometry
  • Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS was used to determine the molecular masses of the oligosaccharide fragments obtained from the Smith degradation and partial acid hydrolysis of the O-polysaccharide. The fragmentation patterns observed in tandem MS (MS/MS) experiments provided further structural information, confirming the presence and location of the N-acetyl-D-homoserine moiety.

Visualizations

Experimental Workflow for the Discovery of N-acetyl-D-homoserine

experimental_workflow cluster_extraction Extraction and Isolation cluster_analysis Structural Analysis cluster_identification Identification bacterial_culture Bacterial Culture (A. lwoffii EK30A) lps_extraction LPS Extraction (Hot Phenol-Water) bacterial_culture->lps_extraction mild_acid_hydrolysis Mild Acid Hydrolysis lps_extraction->mild_acid_hydrolysis o_antigen_purification O-Antigen Purification (Gel Chromatography) mild_acid_hydrolysis->o_antigen_purification composition_analysis Composition Analysis (GLC) o_antigen_purification->composition_analysis smith_degradation Linkage Analysis (Smith Degradation) o_antigen_purification->smith_degradation nmr_spectroscopy Structural Elucidation (1D & 2D NMR) o_antigen_purification->nmr_spectroscopy acetyl_d_homoserine N-acetyl-D-homoserine Identified composition_analysis->acetyl_d_homoserine mass_spectrometry Molecular Mass & Fragmentation (ESI-MS) smith_degradation->mass_spectrometry nmr_spectroscopy->acetyl_d_homoserine mass_spectrometry->acetyl_d_homoserine

Caption: Experimental workflow for the isolation and characterization of N-acetyl-D-homoserine.

Logical Relationship in Structural Elucidation

logical_relationship cluster_data Experimental Data cluster_interpretation Interpretation cluster_conclusion Conclusion nmr_data NMR Data (Chemical Shifts, Couplings) structure_proposal Proposed Structure of O-Antigen Repeating Unit nmr_data->structure_proposal ms_data MS Data (Molecular Weight, Fragments) ms_data->structure_proposal chemical_data Chemical Analysis Data (Monosaccharide Composition) chemical_data->structure_proposal final_structure Confirmed Structure with N-acetyl-D-homoserine structure_proposal->final_structure Validation

Caption: Logical flow from experimental data to the confirmed structure of the O-antigen.

Conclusion

The discovery of N-acetyl-D-homoserine in the O-antigen of Acinetobacter lwoffii EK30A represents a notable finding in the field of natural product chemistry. The detailed experimental workflow, combining classical chemical methods with modern spectroscopic techniques, provides a robust framework for the characterization of complex biomolecules from unique natural sources. This discovery not only adds to our understanding of the chemical diversity of microbial polysaccharides but also opens avenues for investigating the biological role of this unusual amino acid derivative, particularly in the context of bacterial survival in extreme environments. For drug development professionals, the unique structure of this modified amino acid and its biosynthetic pathway could inspire the design of novel antimicrobial agents or immunomodulatory compounds.

References

The Enigmatic Role of Acetyl-D-homoserine in Microbial Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Topic: This guide delves into the hypothetical and potential roles of Acetyl-D-homoserine in microbial metabolism. While its L-isomer, O-Acetyl-L-homoserine, is a well-established intermediate in the biosynthesis of L-methionine, the significance of the D-enantiomer remains largely unexplored. This document synthesizes current knowledge on D-amino acids and L-homoserine metabolism to propose potential pathways, physiological functions, and experimental strategies to elucidate the role of this compound.

Introduction: The Chirality Conundrum in Homoserine Metabolism

In the intricate world of microbial biochemistry, stereochemistry plays a pivotal role. O-Acetyl-L-homoserine is a crucial metabolic intermediate, standing at a key branch point in the aspartate metabolic pathway, leading to the synthesis of the essential amino acid L-methionine.[1][2][3][4][5] Its formation is catalyzed by homoserine O-acetyltransferase, which transfers an acetyl group from acetyl-CoA to L-homoserine.[6][7] Furthermore, the homoserine lactone ring, derived from homoserine, is a core component of N-acyl-homoserine lactones (AHLs), which are pivotal signaling molecules in quorum sensing, a process that regulates gene expression in response to population density in many Gram-negative bacteria.[8][9][10][11][12][13][14]

While the L-isomers of amino acids and their derivatives have been extensively studied, the roles of their D-enantiomers are emerging as a fascinating area of research. D-amino acids are not merely metabolic curiosities; they are integral components of bacterial physiology, with well-documented roles in peptidoglycan synthesis, biofilm regulation, and as signaling molecules.[1][3][8][9][15] Bacteria are known to produce and release a variety of D-amino acids into their environment.[2]

This guide focuses on the lesser-known counterpart, this compound. Although direct evidence for its natural occurrence and metabolic pathways is scarce, the existence of microbial enzymes capable of acting on D-amino acids and their derivatives suggests that this compound could play a significant, albeit uncharacterized, role in microbial life. We will explore its hypothesized metabolic pathways, potential physiological functions, and provide a framework for its experimental investigation.

Hypothesized Metabolic Pathways of this compound

The biosynthesis and degradation of this compound are likely to mirror the metabolism of its L-counterpart and other D-amino acids, involving specific enzymes that can recognize and process the D-enantiomer.

Proposed Biosynthesis of this compound

The formation of this compound would likely originate from D-homoserine. D-homoserine itself could be produced from the more common L-homoserine through the action of a racemase. Subsequently, a D-amino acid specific acetyltransferase could catalyze the acetylation of D-homoserine using acetyl-CoA as the acetyl donor.

Acetyl_D_homoserine_Biosynthesis cluster_products L_Homoserine L-Homoserine D_Homoserine D-Homoserine L_Homoserine->D_Homoserine Homoserine Racemase Acetyl_D_Homoserine This compound D_Homoserine->Acetyl_D_Homoserine D-Homoserine Acetyltransferase Acetyl_CoA Acetyl-CoA Acetyl_CoA->Acetyl_D_Homoserine CoA CoA Acetyl_D_homoserine_Degradation Acetyl_D_Homoserine This compound D_Homoserine D-Homoserine Acetyl_D_Homoserine->D_Homoserine Acylase / Esterase Acetate Acetate Acetyl_D_Homoserine->Acetate Acylase / Esterase Further_Metabolism Further Metabolism D_Homoserine->Further_Metabolism Potential_Roles ADH This compound Role1 Precursor for D-amino acid containing molecules ADH->Role1 Role2 Signaling Molecule (e.g., Quorum Sensing) ADH->Role2 Role3 Cell Wall Modulation ADH->Role3 Role4 Biofilm Regulation ADH->Role4 Metabolic_Flux_Workflow Start Bacterial Culture (e.g., in defined medium) Add_Isotope Add Stable Isotope-labeled Precursor (e.g., ¹³C-L-serine or ¹⁵N-aspartate) Start->Add_Isotope Incubate Incubate for different time points Add_Isotope->Incubate Quench Quench Metabolism (e.g., rapid cooling) Incubate->Quench Extract Extract Intra- and Extra-cellular Metabolites Quench->Extract Analyze LC-MS/MS Analysis (as in Protocol 5.1) Extract->Analyze Data_Analysis Data Analysis: - Identify labeled this compound - Determine isotopic enrichment - Calculate metabolic flux Analyze->Data_Analysis Conclusion Elucidate Biosynthetic and Degradation Pathways Data_Analysis->Conclusion

References

Acetyl-D-Homoserine as a Biosynthetic Precursor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide explores the role of acetylated homoserine as a biosynthetic precursor, with a primary focus on O-Acetyl-L-homoserine (OAH), a significant intermediate in microbial metabolism. It is important to note that while the query specified "Acetyl-D-homoserine," the vast body of scientific literature and industrial application centers on the L-isomer, O-Acetyl-L-homoserine. Information regarding the biosynthetic role of this compound is scarce. Therefore, this guide will detail the well-documented pathways, experimental protocols, and quantitative data associated with O-Acetyl-L-homoserine, which is a key precursor in the biosynthesis of essential amino acids and other valuable chemicals.

O-Acetyl-L-homoserine is a crucial intermediate in the biosynthesis of methionine, threonine, and isoleucine.[1] Its production and utilization have been extensively studied and engineered in various microorganisms, particularly Escherichia coli and Corynebacterium glutamicum, for industrial applications.[2][3] OAH serves as a platform chemical for the production of high-value compounds such as L-methionine and γ-butyrolactone.[3]

Biosynthetic Pathway of O-Acetyl-L-homoserine

The biosynthesis of O-Acetyl-L-homoserine primarily involves the conversion of aspartate, a central metabolite, into homoserine, which is then acetylated. This pathway is a part of the aspartate metabolic pathway and is tightly regulated within the cell.

The key steps in the biosynthesis of O-Acetyl-L-homoserine are:

  • Aspartate to Aspartyl-4-phosphate: The pathway begins with the phosphorylation of aspartate by the enzyme aspartate kinase (AK).[4]

  • Aspartyl-4-phosphate to Aspartate-semialdehyde: Aspartate-semialdehyde dehydrogenase catalyzes the reduction of aspartyl-4-phosphate to form aspartate-semialdehyde.[4]

  • Aspartate-semialdehyde to Homoserine: Homoserine dehydrogenase reduces aspartate-semialdehyde to produce L-homoserine.[1][4]

  • Homoserine to O-Acetyl-L-homoserine: The final step is the acetylation of L-homoserine, catalyzed by homoserine O-acetyltransferase (MetX), utilizing acetyl-CoA as the acetyl group donor.[2][3]

This biosynthetic pathway is subject to feedback inhibition by downstream products like threonine and methionine, which regulate the activity of key enzymes such as aspartate kinase.[5]

Signaling Pathway Diagram

O-Acetyl-L-homoserine Biosynthesis cluster_0 Central Metabolism cluster_1 Aspartate Pathway Oxaloacetate Oxaloacetate Aspartate Aspartate Oxaloacetate->Aspartate aspC Pyruvate Pyruvate Acetyl-CoA Acetyl-CoA Pyruvate->Acetyl-CoA Aspartyl-4-phosphate Aspartyl-4-phosphate Aspartate->Aspartyl-4-phosphate thrA, metL, lysC (Aspartate Kinase) Aspartate-semialdehyde Aspartate-semialdehyde Aspartyl-4-phosphate->Aspartate-semialdehyde asd (Aspartate-semialdehyde Dehydrogenase) L-Homoserine L-Homoserine Aspartate-semialdehyde->L-Homoserine thrA (Homoserine Dehydrogenase) O-Acetyl-L-homoserine O-Acetyl-L-homoserine L-Homoserine->O-Acetyl-L-homoserine metX (Homoserine O-acetyltransferase) Acetyl-CoA->O-Acetyl-L-homoserine

Caption: Biosynthetic pathway of O-Acetyl-L-homoserine from central metabolic precursors.

Metabolic Engineering for Enhanced Production

Significant research has focused on the metabolic engineering of microorganisms to overproduce O-Acetyl-L-homoserine. These strategies aim to increase the flux towards OAH by manipulating key enzymes and pathways.

Common metabolic engineering strategies include:

  • Overexpression of Key Enzymes: Increasing the expression of genes encoding aspartate kinase, homoserine dehydrogenase, and especially homoserine O-acetyltransferase (metX) has been shown to boost OAH production.[2][3]

  • Deletion of Competing Pathways: Knocking out genes involved in pathways that divert precursors away from OAH synthesis can enhance its yield. For instance, deleting genes responsible for the conversion of homoserine to threonine (thrB) or methionine can increase the homoserine pool available for acetylation.[2]

  • Relieving Feedback Inhibition: Engineering enzymes to be resistant to feedback inhibition by downstream products is a crucial step. For example, mutations in the thrA gene can lead to an aspartate kinase that is no longer inhibited by threonine.[5]

  • Enhancing Precursor Supply: Strategies to increase the intracellular availability of precursors like aspartate and acetyl-CoA are also employed. This can involve engineering central carbon metabolism to direct more flux towards these molecules.[2]

Quantitative Data on O-Acetyl-L-homoserine Production

The following table summarizes the production titers and yields of O-Acetyl-L-homoserine achieved through metabolic engineering in different microorganisms.

MicroorganismEngineering StrategyTiter (g/L)Yield (g/g glucose)Reference
Escherichia coliOverexpression of metXbc from Bacillus cereus, deletion of competing pathways, and optimization of central carbon metabolism.24.330.23[2]
Corynebacterium glutamicumIntroduction of exogenous L-homoserine acetyltransferase, enhancement of acetyl-CoA supply, and strengthening of L-homoserine dehydrogenase and L-homoserine acetyltransferase expression.17.4Not Reported[3]
Corynebacterium glutamicumIntroduction of exogenous L-homoserine acetyltransferase.0.98Not Reported[3]
Corynebacterium glutamicumComparison of different acetyl-CoA biosynthesis pathways and addition of feedstocks.3.2Not Reported[3]

Experimental Protocols

This section provides an overview of key experimental protocols used in the study of O-Acetyl-L-homoserine biosynthesis.

Enzyme Activity Assay for Homoserine O-acetyltransferase (MetX)

This protocol is adapted from a study on O-acetyl-L-homoserine production in E. coli.[2]

Objective: To determine the in vitro activity of the MetX enzyme.

Materials:

  • Purified MetX enzyme

  • 50 mM Tris-HCl buffer (pH 7.4)

  • 5 mM MgCl₂

  • 0.2 mM Acetyl-CoA

  • 2 mM L-Homoserine

  • 0.5 mM 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.2 mM acetyl-CoA, 2 mM homoserine, and 0.5 mM DTNB.

  • Initiate the reaction by adding an appropriate amount of purified MetX enzyme.

  • Monitor the increase in absorbance at 412 nm, which corresponds to the reaction of the released Coenzyme A with DTNB.

  • The enzyme activity is calculated based on the rate of change in absorbance.

Experimental Workflow Diagram

Enzyme_Assay_Workflow start Start prep_mix Prepare Reaction Mixture (Tris-HCl, MgCl2, Acetyl-CoA, L-Homoserine, DTNB) start->prep_mix add_enzyme Add Purified MetX Enzyme prep_mix->add_enzyme measure_abs Monitor Absorbance at 412 nm add_enzyme->measure_abs calculate_activity Calculate Enzyme Activity measure_abs->calculate_activity end_process End calculate_activity->end_process

Caption: Workflow for determining Homoserine O-acetyltransferase (MetX) activity.

Fermentation Protocol for O-Acetyl-L-homoserine Production

This protocol is a generalized procedure based on fed-batch fermentation methods described for E. coli and C. glutamicum.[2][3]

Objective: To produce O-Acetyl-L-homoserine in a bioreactor.

Materials:

  • Engineered microbial strain (e.g., E. coli or C. glutamicum)

  • Seed medium

  • Fermentation medium (containing a carbon source like glucose, nitrogen source, salts, and trace elements)

  • Inducer (e.g., IPTG, if using an inducible promoter)

  • Feed solution (concentrated glucose and other nutrients)

  • Bioreactor with pH, temperature, and dissolved oxygen control

  • HPLC for product analysis

Procedure:

  • Inoculum Preparation: Grow a seed culture of the engineered strain in a suitable seed medium.

  • Bioreactor Setup: Prepare the fermentation medium in a sterilized bioreactor and adjust the initial pH and temperature.

  • Inoculation: Inoculate the bioreactor with the seed culture.

  • Induction: If applicable, add an inducer at the appropriate cell density to trigger the expression of the biosynthetic pathway genes.

  • Fed-Batch Operation: Maintain the glucose concentration at a desired level by feeding a concentrated glucose solution. Control pH using an automated acid/base addition system and maintain dissolved oxygen through aeration and agitation rate control.

  • Sampling and Analysis: Periodically take samples from the bioreactor to measure cell growth (OD₆₀₀) and the concentration of O-Acetyl-L-homoserine and other metabolites using HPLC.

  • Harvesting: Once the desired production level is reached, harvest the fermentation broth for product recovery.

Applications in Drug Development and Biotechnology

O-Acetyl-L-homoserine and its derivatives are valuable precursors for the synthesis of various compounds with applications in the pharmaceutical and biotechnology industries.

  • Methionine Production: OAH is a direct precursor for the enzymatic synthesis of L-methionine, an essential amino acid used in animal feed and pharmaceuticals.[2][3]

  • Platform Chemical: It serves as a building block for the synthesis of other valuable chemicals like 1,4-butanediol and 1,3-propanediol.[2]

  • Quorum Sensing Research: N-Acyl-homoserine lactones (AHLs), which are synthesized from homoserine derivatives, are signaling molecules in bacterial quorum sensing. The synthesis of AHL analogs is crucial for developing quorum sensing inhibitors to combat bacterial infections.[6]

Conclusion

O-Acetyl-L-homoserine is a pivotal biosynthetic precursor with significant industrial relevance. While the role of this compound in biosynthesis remains largely unexplored, the understanding and engineering of the O-Acetyl-L-homoserine pathway have led to efficient microbial production systems for this valuable intermediate. Continued research in metabolic engineering and synthetic biology holds the promise of further optimizing OAH production and expanding its applications in biotechnology and drug development.

References

The Unseen Counterparts: A Technical Guide to the Natural Occurrence and Significance of D-Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

For decades, the central dogma of biochemistry held that life was built almost exclusively from L-amino acids. Their chiral counterparts, D-amino acids, were largely considered biological curiosities, confined to the cell walls of bacteria and the occasional exotic peptide antibiotic. However, advancements in analytical chemistry have unveiled a far more intricate and widespread role for D-amino acid derivatives in the biology of organisms ranging from microbes to mammals. This technical guide provides an in-depth exploration of the natural occurrence of these fascinating molecules, their physiological significance, and the methodologies used to study them. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to serve as a comprehensive resource for researchers in the field.

Natural Occurrence of D-Amino Acid Derivatives

D-amino acid derivatives are not as rare as once believed and have been identified in a diverse array of organisms, where they fulfill a variety of biological roles.

In Bacteria and Archaea

Bacteria are the most prolific producers and utilizers of D-amino acids. They are integral components of the peptidoglycan cell wall, providing structural integrity and resistance to proteases.[1] D-alanine and D-glutamate are the most common D-amino acids found in the peptidoglycan of many bacterial species.[2] Beyond their structural role, bacteria also release a variety of free D-amino acids, such as D-methionine, D-leucine, and D-tyrosine, at concentrations that can reach the millimolar range.[2] These secreted D-amino acids act as signaling molecules that can regulate biofilm formation, spore germination, and cell wall remodeling.[2][3]

Archaea, while not possessing peptidoglycan cell walls, have also been shown to contain D-amino acids.[4] Studies have revealed the presence of D-aspartate, D-serine, D-alanine, and D-proline in various archaeal species.[5] For instance, in hyperthermophilic archaea, the ratio of D-aspartic acid to total aspartic acid can be as high as 43.0 to 49.1%.[4] The precise physiological roles of D-amino acids in archaea are still under investigation but may be related to adaptation to extreme environments.

Table 1: Quantitative Occurrence of D-Amino Acids in Bacteria and Archaea

Organism DomainD-Amino AcidConcentration/RatioBiological ContextReference(s)
BacteriaD-Alanine, D-GlutamateKey componentsPeptidoglycan cell wall[1][2]
BacteriaVarious free D-amino acidsUp to millimolar levelsExtracellular signaling[2]
ArchaeaD-Aspartic Acid43.0 - 49.1% of total AspHyperthermophilic archaea[4]
ArchaeaD-Serine12 - 13% of total SerFree amino acid pool[5]
ArchaeaD-Aspartate4 - 7% of total AspFree amino acid pool[5]
ArchaeaD-Proline3 - 4% of total ProFree amino acid pool[5]
In Eukaryotes

The presence and functional significance of D-amino acids in eukaryotes, including mammals, is now well-established.

The brain is a major site of D-amino acid activity in mammals. D-serine and D-aspartate are the most abundant and well-characterized D-amino acids in the central nervous system (CNS). D-serine acts as a potent co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[6][7] Its levels are particularly high in the forebrain.[8] D-aspartate is also involved in neurotransmission and is found in specific neuronal populations.[9] It has been implicated in neurogenesis and synaptic maturation.[10]

Table 2: Concentration of D-Serine in Different Rat Brain Regions

Brain RegionD-Serine Concentration (nmol/g wet weight)Reference(s)
Frontal Cortex245 ± 21[11]
Hippocampus210 ± 15[11]
Striatum185 ± 18[11]
Cerebellum55 ± 8[11]
Nucleus Accumbens~150[8]

D-amino acids also play crucial roles in the endocrine system. D-aspartate is found in high concentrations in the pineal gland, pituitary gland, and testes.[12][13] It is involved in the regulation of hormone synthesis and release, including testosterone and luteinizing hormone (LH).[3][14] This suggests a significant role for D-aspartate in reproductive physiology. D-alanine has also been identified in the pituitary and pancreas, hinting at its involvement in metabolic regulation.[12]

Table 3: Occurrence of D-Aspartate in Mammalian Endocrine Tissues

| Endocrine Tissue | D-Aspartate Level | Biological Role | Reference(s) | |---|---|---| | Pineal Gland | High | Regulation of melatonin secretion |[13] | | Pituitary Gland | High | Regulation of LH and prolactin release |[3][12] | | Testis | High | Regulation of testosterone synthesis |[3][14] | | Adrenal Gland | High | Potential role in steroidogenesis |[9][13] |

Key Enzymes in D-Amino Acid Metabolism

The synthesis and degradation of D-amino acids are tightly regulated by specific enzymes.

  • Amino Acid Racemases: These enzymes catalyze the interconversion between L- and D-isomers of amino acids. Serine racemase is responsible for the synthesis of D-serine from L-serine in the brain.[7] Aspartate racemase carries out the analogous reaction for D-aspartate.

  • D-Amino Acid Oxidase (DAO): This flavoenzyme is responsible for the degradation of neutral and basic D-amino acids, including D-serine and D-alanine.[15][16] It catalyzes their oxidative deamination to the corresponding α-keto acids, ammonia, and hydrogen peroxide.

  • D-Aspartate Oxidase (DDO): This enzyme specifically degrades acidic D-amino acids, primarily D-aspartate.

Signaling Pathways Involving D-Amino Acid Derivatives

D-amino acids act as important signaling molecules in various physiological processes.

D-Serine and NMDA Receptor Signaling

D-serine is a crucial co-agonist of the NMDA receptor. For the receptor to be activated by the primary agonist, glutamate, the co-agonist binding site on the GluN1 subunit must be occupied. D-serine, released into the synaptic cleft, binds to this site, thereby enabling the influx of Ca²⁺ upon glutamate binding and membrane depolarization. This calcium influx triggers a cascade of downstream signaling events that are fundamental for synaptic plasticity.

D_Serine_NMDA_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Dendrite Glutamate_vesicle Glutamate Glutamate Glutamate NMDA_R NMDA Receptor (GluN1/GluN2) Ca_channel Ca²⁺ Channel NMDA_R->Ca_channel opens CaMKII CaMKII Ca_channel->CaMKII activates CREB CREB CaMKII->CREB phosphorylates LTP Synaptic Plasticity (LTP) CREB->LTP induces Glutamate->NMDA_R binds to GluN2 D_Serine D-Serine D_Serine->NMDA_R binds to GluN1

Caption: D-Serine as a co-agonist in NMDA receptor activation.

D-Aspartate in Endocrine Regulation

D-aspartate plays a significant role in the hypothalamic-pituitary-gonadal (HPG) axis, leading to the synthesis and release of testosterone. It acts at multiple levels, stimulating the release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus, which in turn stimulates the pituitary to release Luteinizing Hormone (LH). LH then acts on the Leydig cells in the testes to promote testosterone synthesis.

D_Aspartate_Endocrine_Signaling cluster_brain Brain cluster_gonad Gonad D_Aspartate D-Aspartate Hypothalamus Hypothalamus D_Aspartate->Hypothalamus stimulates GnRH GnRH Hypothalamus->GnRH releases Pituitary Pituitary Gland LH LH Pituitary->LH releases Testis Testis (Leydig Cells) Testosterone Testosterone Testis->Testosterone synthesizes GnRH->Pituitary stimulates LH->Testis stimulates

Caption: Role of D-Aspartate in the HPG axis and testosterone production.

Experimental Protocols

Accurate detection and quantification of D-amino acid derivatives are crucial for understanding their biological roles. This section provides detailed methodologies for key experiments.

Sample Preparation for D-Amino Acid Analysis from Biological Fluids

This protocol outlines a general procedure for preparing biological fluids (e.g., plasma, cerebrospinal fluid) for subsequent analysis by HPLC or LC-MS/MS.

Materials:

  • Biological fluid sample (e.g., plasma, CSF)

  • Perchloric acid (PCA), 6% (w/v), ice-cold

  • Internal standard solution (e.g., a non-physiological D-amino acid)

  • Microcentrifuge tubes

  • Centrifuge capable of 15,000 x g

  • 0.22 µm syringe filters

Procedure:

  • Thaw the frozen biological sample on ice.

  • In a microcentrifuge tube, add a known volume of the sample (e.g., 100 µL).

  • Add an equal volume of ice-cold 6% PCA to precipitate proteins.

  • Add a known amount of the internal standard solution.

  • Vortex the mixture thoroughly for 30 seconds.

  • Incubate on ice for 15 minutes to allow for complete protein precipitation.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant, avoiding the protein pellet.

  • Filter the supernatant through a 0.22 µm syringe filter into a clean vial for analysis.

Sample_Preparation_Workflow Start Start: Biological Fluid Sample Add_PCA Add ice-cold 6% PCA (Protein Precipitation) Start->Add_PCA Add_IS Add Internal Standard Add_PCA->Add_IS Vortex Vortex Add_IS->Vortex Incubate Incubate on ice (15 min) Vortex->Incubate Centrifuge Centrifuge (15,000 x g, 10 min, 4°C) Incubate->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Filter Filter (0.22 µm) Collect_Supernatant->Filter End End: Sample ready for analysis Filter->End

Caption: General workflow for biological fluid sample preparation.

HPLC with Fluorescence Detection (HPLC-FLD) for Chiral Amino Acid Analysis

This method involves pre-column derivatization to create fluorescent diastereomers that can be separated by reverse-phase HPLC.

Materials:

  • Prepared sample (from 4.1)

  • Derivatization reagent (e.g., o-phthaldialdehyde (OPA) with a chiral thiol, or a chiral variant of Marfey's reagent like FDNP-Val-NH₂)

  • Borate buffer (pH 9.5)

  • HPLC system with a fluorescence detector

  • C18 reverse-phase column

Procedure:

  • Derivatization:

    • In a vial, mix a portion of the prepared sample with the borate buffer.

    • Add the derivatization reagent.

    • Incubate at a specific temperature and time as required by the chosen reagent (e.g., 1 minute at room temperature for OPA).

  • HPLC Analysis:

    • Inject the derivatized sample onto the C18 column.

    • Use a gradient elution program with a mobile phase typically consisting of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile or methanol).

    • Set the fluorescence detector to the appropriate excitation and emission wavelengths for the chosen derivatizing agent (e.g., Ex: 340 nm, Em: 450 nm for OPA derivatives).

    • Identify and quantify the D- and L-amino acid derivatives based on their retention times and peak areas compared to known standards.

Enzymatic Assay of D-Amino Acid Oxidase (DAO) Activity

This spectrophotometric assay measures the activity of DAO by quantifying the production of α-keto acids.[15][16]

Materials:

  • Tissue homogenate or purified DAO enzyme solution

  • D-amino acid substrate (e.g., D-alanine) solution

  • Disodium pyrophosphate buffer (75 mM, pH 8.5)

  • UV/Vis spectrophotometer

Procedure:

  • In a quartz cuvette, prepare a reaction mixture containing the disodium pyrophosphate buffer and the D-amino acid substrate.

  • Place the cuvette in the spectrophotometer and record the initial absorbance at the wavelength corresponding to the α-keto acid product (e.g., 340 nm for pyruvate from D-alanine).

  • Initiate the reaction by adding a small volume of the tissue homogenate or DAO solution to the cuvette.

  • Immediately start monitoring the increase in absorbance over time.

  • Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.

  • DAO activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of the α-keto acid product.

Conclusion and Future Perspectives

The discovery of the widespread occurrence and diverse functions of D-amino acid derivatives has fundamentally changed our understanding of biochemistry and physiology. From their structural roles in bacteria to their complex signaling functions in the mammalian brain and endocrine systems, these "unnatural" amino acids are proving to be key players in health and disease. The continued development of sensitive and specific analytical techniques will undoubtedly uncover even more roles for these enigmatic molecules. For drug development professionals, the enzymes involved in D-amino acid metabolism, such as DAO, represent promising therapeutic targets for a range of neurological and endocrine disorders. The in-depth information provided in this guide aims to equip researchers with the foundational knowledge and practical methodologies to further explore the fascinating world of D-amino acid derivatives.

References

A Technical Guide to the Enantiomers of Acetyl-homoserine: L- vs. D- Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl-homoserine, a key biological molecule, exists as two enantiomers: Acetyl-L-homoserine and Acetyl-D-homoserine. The L-isomer is a well-characterized intermediate in essential metabolic pathways, including the biosynthesis of L-methionine and as a precursor to N-acyl homoserine lactones (AHLs) involved in bacterial quorum sensing. In contrast, the D-isomer is significantly less studied, with its biological roles and properties largely unexplored. This technical guide provides a comprehensive comparison of these two enantiomers, summarizing available data on their synthesis, physicochemical properties, and biological significance. Detailed experimental protocols for their synthesis, purification, and analysis are provided to facilitate further research into the distinct roles of these chiral molecules.

Introduction

Chirality plays a fundamental role in the specificity of biological processes. The spatial arrangement of atoms in enantiomers can lead to vastly different interactions with chiral biological macromolecules such as enzymes and receptors. Acetyl-L-homoserine is a prime example of a biologically significant L-amino acid derivative. It serves as a critical branch point in the metabolic pathway of aspartate, leading to the synthesis of the essential amino acid L-methionine in many bacteria and fungi. Furthermore, its lactonized form, N-acyl-L-homoserine lactone, is a key signaling molecule in quorum sensing, a process that regulates gene expression in response to population density in numerous Gram-negative bacteria.

The biological relevance of D-amino acids has been increasingly recognized. They are known to be components of bacterial cell walls, and some have been identified as neurotransmitters and regulators of physiological processes[1][2]. While the enzymatic machinery for the metabolism of D-amino acids, such as D-amino acid oxidases and D-amino acid N-acetyltransferases, exists in various organisms, the specific roles of many D-amino acid derivatives, including this compound, remain enigmatic[3][4][5]. This guide aims to consolidate the current knowledge on both enantiomers of Acetyl-homoserine to spur further investigation into the potential biological activities and applications of the D-isomer.

Physicochemical Properties

A comparative summary of the known physicochemical properties of O-Acetyl-L-homoserine and O-Acetyl-D-homoserine is presented in Table 1. Data for the D-isomer is limited, and some properties are inferred to be identical to the L-isomer due to their enantiomeric relationship.

PropertyO-Acetyl-L-homoserineO-Acetyl-D-homoserineData Source
Molecular Formula C6H11NO4C6H11NO4[6][7]
Molar Mass 161.16 g/mol 161.15584 g/mol [6][7]
CAS Number 7540-67-2Not available[6]
Appearance White to off-white solidPresumed to be a white to off-white solidInferred
Melting Point Data not availableData not available
Solubility Soluble in waterPresumed to be soluble in waterInferred
Optical Rotation Specific rotation value not readily available, but is levorotatory.Specific rotation value not readily available, but is dextrorotatory.Inferred from stereochemistry

Table 1: Physicochemical Properties of Acetyl-homoserine Enantiomers.

Synthesis and Metabolism

Acetyl-L-homoserine

Biosynthesis: In many microorganisms, O-Acetyl-L-homoserine is synthesized from L-homoserine and acetyl-CoA, a reaction catalyzed by the enzyme homoserine O-acetyltransferase (EC 2.3.1.31), encoded by the metX or metA gene[6][8][9]. This is a key step in the methionine biosynthesis pathway[10]. The production of O-Acetyl-L-homoserine has been a target for metabolic engineering in organisms like Corynebacterium glutamicum and Escherichia coli to enhance the production of L-methionine and other valuable chemicals[6][9].

Metabolic Fate: O-Acetyl-L-homoserine can be further metabolized through two primary routes. In the direct sulfhydrylation pathway, it reacts with sulfide to form homocysteine, a direct precursor to methionine. This reaction is catalyzed by O-acetylhomoserine sulfhydrylase[11][12]. Alternatively, the homoserine moiety can be lactonized and N-acylated to form N-acyl-L-homoserine lactones (AHLs), which are crucial for bacterial quorum sensing[13].

Chemical Synthesis: While biological production is common, chemical synthesis of N-acyl-L-homoserine lactones, which can be derived from Acetyl-L-homoserine, has been extensively reported[12][14]. These syntheses often start from L-homoserine or a protected derivative.

This compound

Synthesis: There is a lack of specific literature on the biological synthesis of this compound. However, its synthesis can be approached through chemical or enzymatic methods.

  • Chemical Synthesis: A plausible route involves the acetylation of D-homoserine. This can be achieved using acetic anhydride in an acidic medium, which favors O-acetylation over N-acetylation. The starting material, D-homoserine, can be obtained through resolution of a racemic mixture of homoserine or through stereoselective synthesis.

  • Enzymatic Synthesis: The existence of D-amino acid N-acetyltransferases in organisms like Saccharomyces cerevisiae suggests the possibility of enzymatic N-acetylation of D-homoserine[3][4][5]. However, the substrate specificity of these enzymes for D-homoserine has not been explicitly documented.

Metabolism: The metabolic fate of this compound is not well understood. In organisms possessing D-amino acid oxidases, D-amino acids are typically deaminated[1][10]. It is plausible that if this compound is deacetylated to D-homoserine, it could enter such a degradation pathway. The incorporation of D-amino acids into peptides via non-ribosomal peptide synthesis is a known mechanism, suggesting a potential, albeit unexplored, role for acetylated D-amino acids in secondary metabolism[7].

Biological Roles

Acetyl-L-homoserine

The primary biological roles of Acetyl-L-homoserine are well-established:

  • Methionine Biosynthesis: As a direct precursor to homocysteine, it is essential for the de novo synthesis of L-methionine in many bacteria and fungi[10].

  • Quorum Sensing: Through its conversion to N-acyl homoserine lactones (AHLs), it plays a pivotal role in bacterial communication, regulating processes such as biofilm formation, virulence factor production, and bioluminescence[13][15].

This compound

The biological role of this compound remains largely speculative. Based on the known functions of other D-amino acids, potential roles could include:

  • Cell Wall Component: D-amino acids are integral components of peptidoglycan in bacterial cell walls. While D-alanine and D-glutamate are the most common, the incorporation of other D-amino acids has been observed.

  • Signaling Molecule: D-serine acts as a neurotransmitter in mammals[2]. It is conceivable that this compound or its derivatives could have signaling functions in certain organisms.

  • Metabolic Regulation: The presence of D-amino acids can sometimes inhibit the growth of organisms that primarily utilize L-amino acids[16][17]. Acetylation could be a detoxification mechanism or a way to modulate metabolic pathways[5].

Experimental Protocols

Synthesis of O-Acetyl-D-homoserine (Proposed Chemical Method)
  • Starting Material: D-homoserine.

  • Reagents: Glacial acetic acid, perchloric acid, acetic anhydride.

  • Procedure: a. Dissolve D-homoserine in glacial acetic acid. b. In a separate, cooled flask, prepare a solution of acetic anhydride in glacial acetic acid containing a catalytic amount of perchloric acid. c. Slowly add the D-homoserine solution to the acetic anhydride solution with constant stirring and cooling. d. Allow the reaction to proceed at room temperature for a specified time (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC). e. Quench the reaction by the addition of water. f. Remove the solvent under reduced pressure. g. Purify the resulting O-Acetyl-D-homoserine by recrystallization or column chromatography on silica gel.

Purification and Analysis

Purification: Both enantiomers can be purified using standard chromatographic techniques.

  • Column Chromatography: Silica gel chromatography can be employed for the purification of the crude acetylated product. A solvent system of ethyl acetate and methanol is a common choice.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

Analysis:

  • Thin-Layer Chromatography (TLC): TLC on silica gel plates can be used to monitor the progress of the synthesis and the purity of the final product. A mobile phase of ethyl acetate/methanol and visualization with ninhydrin (for the free amine) or a potassium permanganate stain can be effective.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the method of choice for separating and quantifying the enantiomers.

    • Column: A chiral stationary phase, such as one based on a macrocyclic glycopeptide (e.g., Astec CHIROBIOTIC T), is recommended for the direct analysis of underivatized amino acid enantiomers[18].

    • Mobile Phase: A mobile phase consisting of a mixture of water, methanol, and a small amount of an acid like formic acid is typically used. The optimal ratio of the solvents needs to be determined empirically to achieve the best resolution.

    • Detection: UV detection at a low wavelength (e.g., 210 nm) or mass spectrometry (LC-MS) can be used for detection.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Can be used to confirm the structure of the acetylated product. The spectrum would show characteristic peaks for the acetyl methyl group, the methylene groups of the homoserine backbone, and the alpha-proton.

    • Quantitative NMR (qNMR): Can be used for the accurate determination of purity and concentration of the synthesized compounds when an internal standard is used[1][11][14][19].

  • Mass Spectrometry (MS): Can be used to confirm the molecular weight of the product and to aid in structural elucidation, especially when coupled with a chromatographic separation technique (LC-MS)[20][21][22].

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Acetyl-L-homoserine

metabolic_pathway Aspartate Aspartate Aspartate_Semialdehyde Aspartate_Semialdehyde Aspartate->Aspartate_Semialdehyde L_Homoserine L_Homoserine Aspartate_Semialdehyde->L_Homoserine Acetyl_L_Homoserine Acetyl_L_Homoserine L_Homoserine->Acetyl_L_Homoserine Homoserine O-acetyltransferase Homocysteine Homocysteine Acetyl_L_Homoserine->Homocysteine O-acetylhomoserine sulfhydrylase AHLs N-Acyl-L-homoserine lactones Acetyl_L_Homoserine->AHLs Lactonization & N-acylation L_Methionine L_Methionine Homocysteine->L_Methionine Quorum_Sensing Quorum Sensing AHLs->Quorum_Sensing

Caption: Metabolic fate of Acetyl-L-homoserine.

Proposed Workflow for Synthesis and Purification of this compound

synthesis_workflow Start D-Homoserine Acetylation Acetylation (Acetic Anhydride, Acid Catalyst) Start->Acetylation Reaction_Monitoring Reaction Monitoring (TLC) Acetylation->Reaction_Monitoring Quenching Quenching (Water) Reaction_Monitoring->Quenching Solvent_Removal Solvent Removal (Rotary Evaporation) Quenching->Solvent_Removal Crude_Product Crude this compound Solvent_Removal->Crude_Product Purification Purification Crude_Product->Purification Column_Chromatography Column Chromatography Purification->Column_Chromatography Recrystallization Recrystallization Purification->Recrystallization Pure_Product Pure this compound Column_Chromatography->Pure_Product Recrystallization->Pure_Product

Caption: Synthesis of this compound.

Analytical Workflow for Enantiomer Comparison

analytical_workflow Sample_L Acetyl-L-homoserine Mixture Racemic Mixture Sample_L->Mixture NMR NMR Spectroscopy (¹H, qNMR) Sample_L->NMR MS Mass Spectrometry (LC-MS) Sample_L->MS Sample_D This compound Sample_D->Mixture Sample_D->NMR Sample_D->MS Chiral_HPLC Chiral HPLC Analysis Mixture->Chiral_HPLC Data_Analysis Data Analysis and Comparison Chiral_HPLC->Data_Analysis NMR->Data_Analysis MS->Data_Analysis

Caption: Comparing Acetyl-homoserine enantiomers.

Conclusion and Future Directions

This technical guide highlights the significant disparity in our understanding of Acetyl-L-homoserine and its D-enantiomer. While the L-isomer is a well-established metabolite with crucial roles in primary and secondary metabolism, this compound remains a largely unexplored molecule. The provided experimental protocols offer a starting point for the synthesis and characterization of the D-isomer, which is essential for investigating its potential biological activities.

Future research should focus on:

  • Enantioselective Synthesis: Developing efficient and scalable methods for the enantioselective synthesis of this compound.

  • Biological Screening: Screening this compound for biological activities, including antimicrobial, signaling, and metabolic effects in various organisms.

  • Enzymatic Studies: Investigating the substrate specificity of D-amino acid N-acetyltransferases and other related enzymes for D-homoserine.

  • Metabolic Tracing: Utilizing isotopically labeled this compound to trace its metabolic fate in biological systems.

A deeper understanding of the synthesis, properties, and biological roles of this compound will not only expand our knowledge of D-amino acid metabolism but may also open new avenues for the development of novel therapeutics and biotechnological applications.

References

Acetyl-D-homoserine: An Inquiry into Potential Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Summary: A comprehensive review of available scientific literature reveals a significant lack of specific data on the biological activity of Acetyl-D-homoserine. The vast majority of research has focused on its stereoisomer, O-Acetyl-L-homoserine, a key intermediate in the metabolic pathways of bacteria and fungi. This guide will provide a detailed overview of the known biological roles of O-Acetyl-L-homoserine, discuss the potential implications of stereochemistry on biological function, and present generalized experimental approaches for investigating the bioactivity of novel compounds such as this compound. While direct quantitative data and established signaling pathways for this compound are not available, this document serves as a foundational resource for researchers interested in exploring its potential pharmacological or biological significance.

The Biological Significance of O-Acetyl-L-homoserine: A Tale of a Well-Studied Isomer

O-Acetyl-L-homoserine is primarily recognized for its crucial role in the biosynthesis of the essential amino acid L-methionine in many microorganisms.[1] It serves as an activated form of L-homoserine, preparing it for subsequent enzymatic reactions.

Metabolic Pathway Involvement

O-Acetyl-L-homoserine is a central intermediate in the cysteine and methionine metabolism pathway.[2] The synthesis of O-Acetyl-L-homoserine is catalyzed by the enzyme homoserine O-acetyltransferase (EC 2.3.1.31) , which transfers an acetyl group from acetyl-CoA to L-homoserine.[1] Subsequently, O-acetyl-L-homoserine can be converted to L-methionine through a series of enzymatic steps.

The biosynthesis of O-Acetyl-L-homoserine can be a critical control point in methionine production. Metabolic engineering efforts in organisms like Corynebacterium glutamicum have focused on optimizing the expression of L-homoserine acetyltransferase to enhance the production of O-Acetyl-L-homoserine and, consequently, L-methionine.[3]

L-Aspartate L-Aspartate L-Aspartyl-phosphate L-Aspartyl-phosphate L-Aspartate->L-Aspartyl-phosphate Aspartate kinase L-Aspartate-semialdehyde L-Aspartate-semialdehyde L-Aspartyl-phosphate->L-Aspartate-semialdehyde Aspartate-semialdehyde dehydrogenase L-Homoserine L-Homoserine L-Aspartate-semialdehyde->L-Homoserine Homoserine dehydrogenase O-Acetyl-L-homoserine O-Acetyl-L-homoserine L-Homoserine->O-Acetyl-L-homoserine Homoserine O-acetyltransferase (metX) L-Homocysteine L-Homocysteine O-Acetyl-L-homoserine->L-Homocysteine O-acetylhomoserine sulfhydrylase Acetyl-CoA Acetyl-CoA Acetyl-CoA->O-Acetyl-L-homoserine L-Methionine L-Methionine L-Homocysteine->L-Methionine Methionine synthase

Biosynthetic pathway of L-methionine highlighting the role of O-Acetyl-L-homoserine.

The Question of Chirality: D- vs. L-Isomers

The biological activity of molecules is often highly dependent on their stereochemistry. Enzymes and receptors in biological systems are chiral, meaning they can distinguish between different stereoisomers of a substrate or ligand. While O-Acetyl-L-homoserine is a known metabolic intermediate, the biological fate and activity of this compound are likely to be significantly different.

It is plausible that this compound could:

  • Be biologically inert, not interacting with the enzymes that process the L-isomer.

  • Act as a competitive inhibitor of enzymes that bind O-Acetyl-L-homoserine, such as homoserine O-acetyltransferase or O-acetylhomoserine sulfhydrylase.

  • Exhibit entirely novel biological activities by interacting with different cellular targets.

  • Be a substrate for D-amino acid specific enzymes.

For instance, D-homoserine itself has been found in nocardicin antibiotics, indicating that D-isomers of homoserine derivatives can have biological roles, albeit different from their L-counterparts.[4]

N-Acyl Homoserine Lactones: A Related Class of Signaling Molecules

While distinct from this compound, N-acyl homoserine lactones (AHLs) are a well-characterized class of molecules derived from homoserine that play a critical role in bacterial communication, a process known as quorum sensing.[5] These molecules consist of a homoserine lactone ring attached to an acyl side chain of varying length and modification.

AHLs are synthesized by LuxI-family synthases and are involved in regulating a variety of processes in Gram-negative bacteria, including biofilm formation, virulence factor production, and antibiotic resistance.[6] The study of AHLs and their analogs has become a significant area of research for the development of novel anti-infective agents that disrupt bacterial quorum sensing.

Experimental Protocols for Investigating Biological Activity

Given the absence of specific experimental data for this compound, this section outlines generalized protocols that could be adapted to investigate its potential biological activities. These are based on methodologies used for studying related compounds.

Synthesis of this compound

A potential synthetic route for this compound would involve the acetylation of D-homoserine. A general method for the acetylation of homoserine involves using acetic anhydride in a strongly acidic medium to favor O-acetylation over N-acetylation.[2]

General Protocol:

  • Dissolve D-homoserine in glacial acetic acid.

  • Prepare a solution of acetic anhydride in glacial acetic acid containing a catalytic amount of a strong acid (e.g., perchloric acid).

  • Add the D-homoserine solution dropwise to the acetic anhydride solution with cooling and stirring.

  • Monitor the reaction for completion using a suitable analytical technique (e.g., thin-layer chromatography or liquid chromatography-mass spectrometry).

  • Upon completion, quench the reaction and purify the product, for example, by crystallization or chromatography.

Enzymatic Assays

To determine if this compound interacts with enzymes in the methionine biosynthesis pathway, enzymatic assays with purified enzymes can be performed.

Homoserine O-acetyltransferase (HAT) Inhibition Assay:

  • Purify HAT from a relevant microbial source.

  • Set up a reaction mixture containing a known concentration of L-homoserine and acetyl-CoA.

  • Initiate the reaction by adding the purified HAT enzyme.

  • Monitor the rate of the reaction by measuring the production of a product (e.g., Coenzyme A, using Ellman's reagent) or the consumption of a substrate.

  • Repeat the assay in the presence of varying concentrations of this compound to determine if it inhibits the enzyme's activity.

  • If inhibition is observed, perform kinetic studies to determine the mechanism of inhibition (e.g., competitive, non-competitive).

Cell-Based Assays

To screen for a broader range of biological activities, cell-based assays can be employed.

Antimicrobial Activity Assay:

  • Culture a panel of relevant bacterial or fungal strains.

  • Expose the microbial cultures to a range of concentrations of this compound.

  • Monitor microbial growth over time using methods such as optical density measurements or colony-forming unit counts.

  • Determine the minimum inhibitory concentration (MIC) if antimicrobial activity is observed.

Cytotoxicity Assay:

  • Culture a panel of mammalian cell lines (e.g., cancer cell lines, normal cell lines).

  • Treat the cells with various concentrations of this compound.

  • After a defined incubation period, assess cell viability using a suitable assay (e.g., MTT assay, trypan blue exclusion).

  • Calculate the half-maximal inhibitory concentration (IC50) if cytotoxic effects are observed.

cluster_0 In Vitro Evaluation cluster_1 Cell-Based Evaluation cluster_2 Mechanism of Action Studies Compound Synthesis Compound Synthesis Enzymatic Assays Enzymatic Assays Compound Synthesis->Enzymatic Assays Test for enzyme interaction Cell-Based Assays Cell-Based Assays Compound Synthesis->Cell-Based Assays Screen for bioactivity Kinetic Studies Kinetic Studies Enzymatic Assays->Kinetic Studies Determine inhibition mechanism Dose-Response Analysis Dose-Response Analysis Cell-Based Assays->Dose-Response Analysis Determine potency (IC50 / EC50) Target Identification Target Identification Dose-Response Analysis->Target Identification If active Pathway Analysis Pathway Analysis Target Identification->Pathway Analysis Understand cellular impact

A generalized experimental workflow for investigating the biological activity of a novel compound.

Quantitative Data Summary

As of the date of this publication, there is no publicly available quantitative data on the biological activity of this compound. The following table for O-Acetyl-L-homoserine is provided for context and is based on its role as a metabolic intermediate.

ParameterOrganism/EnzymeValueNotes
Substrate forO-acetylhomoserine sulfhydrylase-Leads to the formation of L-homocysteine.
Product ofHomoserine O-acetyltransferase-Synthesized from L-homoserine and acetyl-CoA.

Conclusion

While the biological activity of this compound remains uncharacterized, its close structural relationship to the key metabolic intermediate O-Acetyl-L-homoserine and the established biological importance of other homoserine derivatives suggest that it is a compound worthy of investigation. Future research employing the experimental strategies outlined in this guide could uncover novel biological functions and potential therapeutic applications for this understudied molecule. The principles of stereospecificity in biological systems suggest that its activity, if any, will be distinct from its L-isomer, opening up a new avenue for discovery in the field of drug development and metabolic research.

References

An In-depth Technical Guide to Acetyl-D-homoserine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl-D-homoserine is the D-enantiomer of the more commonly studied O-acetyl-L-homoserine, a key intermediate in the metabolic pathways of various organisms, particularly in the biosynthesis of methionine in fungi and yeast.[1] While the biological significance of D-amino acids and their derivatives is increasingly recognized in processes ranging from bacterial cell wall synthesis to neurotransmission, specific literature on this compound remains limited.[2][3] This technical guide provides a comprehensive overview of this compound, including its chemical properties, proposed synthesis protocols, and potential biological roles, based on available data and established methodologies for related compounds.

Chemical and Physical Properties

Quantitative data for this compound is primarily inferred from its well-characterized L-enantiomer, O-acetyl-L-homoserine.

PropertyValueSource
Molecular Formula C₆H₁₁NO₄[1][4][5]
Molecular Weight 161.16 g/mol [1][4]
CAS Number 1689862-96-1[4]
IUPAC Name (2R)-2-amino-4-(acetyloxy)butanoic acidInferred from L-enantiomer[1]
Canonical SMILES CC(=O)OCC--INVALID-LINK--NInferred from L-enantiomer

Experimental Protocols

Due to the scarcity of direct literature, the following are proposed experimental protocols for the synthesis of this compound based on established methods for the acetylation of amino acids and enzymatic synthesis of D-amino acid derivatives.

Chemical Synthesis: O-Acetylation of D-homoserine

This protocol is adapted from general methods for the selective O-acetylation of amino acids in a strongly acidic medium to prevent N-acetylation.

Materials:

  • D-homoserine

  • Acetic anhydride (Ac₂O)[6]

  • Glacial acetic acid

  • Perchloric acid (70%)

  • Pyridine[6]

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and purification apparatus (rotary evaporator, chromatography columns)

Procedure:

  • Preparation of Acetylating Mixture: In a flask cooled in an ice bath, cautiously add perchloric acid to glacial acetic acid, followed by the dropwise addition of acetic anhydride.[6] Allow the exothermic reaction to subside.

  • Dissolution of D-homoserine: Dissolve D-homoserine in glacial acetic acid.

  • Acetylation Reaction: Slowly add the D-homoserine solution to the acetylating mixture with constant stirring, maintaining a low temperature.

  • Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

  • Quenching and Work-up: Once the reaction is complete, quench by the slow addition of water. Neutralize the mixture with pyridine.

  • Extraction: Extract the product into a suitable organic solvent, such as ethyl acetate. Wash the organic layer sequentially with dilute HCl, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography to obtain pure O-Acetyl-D-homoserine.

Enzymatic Synthesis and Resolution

This protocol outlines a potential chemoenzymatic approach involving the non-selective N-acetylation of DL-homoserine followed by enantioselective deacetylation using a D-acylase.

Materials:

  • DL-homoserine

  • Acetic anhydride

  • D-acylase (N-acyl-D-amino acid deacylase)[7]

  • Phosphate buffer (pH 7.5)

  • Ion-exchange chromatography resins

Procedure:

  • N-acetylation of DL-homoserine: React DL-homoserine with acetic anhydride under basic conditions to produce N-acetyl-DL-homoserine.

  • Enzymatic Deacetylation: Dissolve the N-acetyl-DL-homoserine in a phosphate buffer (pH 7.5) and add D-acylase.[7] Incubate the mixture at the optimal temperature for the enzyme (typically 30-40 °C).

  • Reaction Monitoring: Monitor the formation of D-homoserine and the remaining N-acetyl-L-homoserine by HPLC.

  • Separation: Once the enzymatic reaction reaches completion, separate the resulting D-homoserine from the unreacted N-acetyl-L-homoserine using ion-exchange chromatography.

  • O-Acetylation of D-homoserine: The purified D-homoserine can then be O-acetylated as described in the chemical synthesis protocol above to yield O-Acetyl-D-homoserine.

Signaling Pathways and Logical Relationships

While no specific signaling pathways involving this compound have been documented, we can visualize the proposed synthesis workflows and a hypothetical metabolic pathway based on its L-enantiomer.

chemical_synthesis Chemical Synthesis of O-Acetyl-D-homoserine D_homoserine D-homoserine Acetylation O-Acetylation D_homoserine->Acetylation Reagents Acetic Anhydride, Perchloric Acid, Glacial Acetic Acid Reagents->Acetylation Crude_product Crude O-Acetyl-D-homoserine Acetylation->Crude_product Purification Purification (Chromatography) Crude_product->Purification Final_product Pure O-Acetyl-D-homoserine Purification->Final_product

Caption: Proposed chemical synthesis workflow for O-Acetyl-D-homoserine.

enzymatic_synthesis Chemoenzymatic Synthesis of O-Acetyl-D-homoserine DL_homoserine DL-homoserine N_acetylation N-Acetylation DL_homoserine->N_acetylation N_acetyl_DL N-Acetyl-DL-homoserine N_acetylation->N_acetyl_DL Enzymatic_deacetylation Enzymatic Deacetylation (D-acylase) N_acetyl_DL->Enzymatic_deacetylation D_homoserine D-homoserine Enzymatic_deacetylation->D_homoserine N_acetyl_L N-Acetyl-L-homoserine Enzymatic_deacetylation->N_acetyl_L Separation Separation (Ion Exchange) Separation->D_homoserine Purified D_homoserine->Separation O_acetylation O-Acetylation D_homoserine->O_acetylation N_acetyl_L->Separation Final_product O-Acetyl-D-homoserine O_acetylation->Final_product

Caption: Proposed chemoenzymatic synthesis of O-Acetyl-D-homoserine.

hypothetical_pathway Hypothetical Biological Role of this compound cluster_synthesis Synthesis cluster_function Potential Functions D_homoserine D-homoserine HAT_D Hypothetical D-Homoserine Acetyltransferase D_homoserine->HAT_D Acetyl_CoA Acetyl-CoA Acetyl_CoA->HAT_D Acetyl_D_homoserine This compound HAT_D->Acetyl_D_homoserine Biofilm Biofilm Modulation Acetyl_D_homoserine->Biofilm Regulates? Cell_wall Cell Wall Component Acetyl_D_homoserine->Cell_wall Incorporated? Signaling Intercellular Signaling Acetyl_D_homoserine->Signaling Acts as signal?

Caption: Hypothetical biological roles of this compound.

Potential Biological Roles and Applications

While the specific biological functions of this compound are not yet elucidated, the known roles of other D-amino acids and the metabolic context of its L-enantiomer allow for informed speculation on its potential significance.

  • Bacterial Physiology: Many bacteria are known to produce and release D-amino acids to regulate the synthesis and remodeling of their peptidoglycan cell wall, particularly during stationary phase and in biofilms.[2] It is plausible that this compound could be synthesized by certain bacteria and act as a signaling molecule or a precursor for incorporation into the cell wall.

  • Biofilm Modulation: D-amino acids have been shown to influence biofilm formation and disassembly in various bacterial species.[2] this compound could potentially act as a signaling molecule in this context, either promoting or inhibiting biofilm development.

  • Neuromodulation: In mammals, D-serine is a well-known co-agonist of the NMDA receptor and plays a crucial role in synaptic plasticity and neurotransmission. While there is no evidence to date, it is conceivable that other D-amino acid derivatives, such as this compound, could have yet-undiscovered roles in the central nervous system.[3]

  • Pharmaceutical and Biotechnological Precursor: D-amino acids and their derivatives are valuable chiral building blocks in the synthesis of pharmaceuticals, including antibiotics and enzyme inhibitors.[8] this compound could serve as a precursor for the synthesis of novel D-amino acid-containing peptides or other complex chiral molecules.

This compound represents an understudied chiral molecule with potential applications in microbiology, neurobiology, and synthetic chemistry. This guide provides a foundational understanding of its properties and outlines plausible experimental approaches for its synthesis. The lack of specific literature highlights a significant opportunity for further research to elucidate its biological roles and unlock its potential applications. Future studies should focus on the development and optimization of stereospecific synthesis routes, the characterization of its physicochemical properties, and the investigation of its biological activities in various model systems.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Acetyl-D-homoserine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl-D-homoserine is a chiral amino acid derivative of significant interest in various biochemical and pharmaceutical research areas. As an enantiomer of the naturally occurring L-isomer, which is an intermediate in the biosynthesis of methionine in fungi, this compound serves as a valuable tool for studying enzyme specificity, metabolic pathways, and as a potential chiral building block in the synthesis of novel therapeutic agents.[1] Its structural similarity to other biologically active molecules makes it a candidate for investigation in areas such as quorum sensing modulation and as a precursor for synthesizing D-amino acid-containing peptides. This document provides detailed protocols for the chemical synthesis of this compound, drawing from established methods for the acetylation of homoserine.

Data Presentation

Reactant/ProductMolecular FormulaMolar Mass ( g/mol )Starting Quantity (mmol)Expected Product Quantity (mmol)Theoretical Yield (g)
D-HomoserineC4H9NO3119.121.0--
Acetic AnhydrideC4H6O3102.097.1--
Perchloric AcidHClO4100.461.25--
Glacial Acetic AcidC2H4O260.05---
This compound C6H11NO4 161.16 -~0.8-0.9 ~0.129 - 0.145

Note: Expected product quantity is an estimate based on typical yields for similar reactions.

Experimental Protocols

This section details the chemical synthesis of O-Acetyl-D-homoserine. The primary method involves the O-acetylation of D-homoserine using acetic anhydride in an acidic medium. This procedure is adapted from a general method for the acetylation of DL-homoserine.[1]

Protocol 1: Chemical Synthesis of O-Acetyl-D-homoserine

Objective: To synthesize O-Acetyl-D-homoserine by the direct acetylation of D-homoserine.

Materials:

  • D-Homoserine

  • Glacial Acetic Acid

  • Perchloric Acid (70%)

  • Acetic Anhydride

  • Diethyl Ether

  • Anhydrous Sodium Sulfate

  • Glass-stoppered tube or round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Preparation of the Acetylating Mixture:

    • In a glass-stoppered tube, combine 2 mL of glacial acetic acid with 0.17 mL of 70% perchloric acid.

    • Cool the mixture in an ice bath. The mixture may solidify around 14°C.[1]

    • Slowly add 0.81 mL of acetic anhydride to the cooled mixture with gentle stirring. An exothermic reaction will occur as the acetic anhydride reacts with the water from the perchloric acid solution.[1]

  • Dissolution of D-Homoserine:

    • In a separate container, dissolve 143 mg (1.2 mmol) of D-homoserine in 1 mL of glacial acetic acid. Gentle warming may be required to achieve complete dissolution.

  • Reaction:

    • Add the D-homoserine solution dropwise to the prepared acetylating mixture while agitating the latter.

    • Allow the reaction to proceed at room temperature for 1-2 hours.

  • Work-up and Isolation:

    • Quench the reaction by the slow addition of ice-cold water.

    • Extract the aqueous solution with diethyl ether (3 x 10 mL) to remove excess acetic anhydride and acetic acid.

    • The aqueous layer contains the desired product, this compound, along with homoserine lactone as a potential side product.[1]

  • Purification:

    • The aqueous solution can be concentrated under reduced pressure using a rotary evaporator.

    • Further purification can be achieved using ion-exchange chromatography.

      • Apply the concentrated sample to a Dowex-50 (H+ form) column.

      • Wash the column with deionized water to remove unreacted starting materials and byproducts.

      • Elute the this compound with a dilute ammonia solution (e.g., 0.5 M).

      • Monitor the fractions using Thin Layer Chromatography (TLC) or a suitable analytical technique.

    • Combine the product-containing fractions and lyophilize to obtain the final product as a white solid.

  • Characterization:

    • Confirm the identity and purity of the synthesized this compound using techniques such as:

      • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and the presence of the acetyl group.

      • Mass Spectrometry (MS): To determine the molecular weight.

      • Chiral High-Performance Liquid Chromatography (HPLC): To confirm the enantiomeric purity.

Visualizations

Diagram 1: Experimental Workflow for Chemical Synthesis

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification cluster_analysis Characterization prep_reagents Prepare Acetylating Mixture (Acetic Anhydride, Perchloric Acid, Acetic Acid) reaction Combine and React at Room Temperature prep_reagents->reaction dissolve_hs Dissolve D-Homoserine in Acetic Acid dissolve_hs->reaction quench Quench with Ice Water reaction->quench extract Extract with Diethyl Ether quench->extract concentrate Concentrate Aqueous Layer extract->concentrate chromatography Ion-Exchange Chromatography concentrate->chromatography lyophilize Lyophilize to Obtain Solid Product chromatography->lyophilize analysis NMR, MS, Chiral HPLC lyophilize->analysis

Caption: Workflow for the chemical synthesis of this compound.

Diagram 2: Logical Relationship of Synthesis Steps

start Start: D-Homoserine acetylation O-Acetylation start->acetylation crude_product Crude Product Mixture acetylation->crude_product purification Purification crude_product->purification final_product Pure this compound purification->final_product

Caption: Logical flow from starting material to pure product.

References

Application Notes and Protocols for the Enzymatic Synthesis of Acetyl-D-homoserine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-amino acids, once considered rare in nature, are now recognized as significant components in a variety of biological processes, including bacterial cell wall synthesis, neurotransmission, and as biomarkers for certain diseases. The synthesis of D-amino acid derivatives, such as Acetyl-D-homoserine, is of growing interest for applications in drug development, particularly as building blocks for peptide-based therapeutics with enhanced stability against enzymatic degradation. This document provides detailed application notes and protocols for the enzymatic synthesis of this compound.

The term "this compound" can refer to two distinct molecules: N-acetyl-D-homoserine, where the acetyl group is attached to the amino group, and O-acetyl-D-homoserine, where the acetyl group is on the hydroxyl group of the side chain. This document will primarily focus on the enzymatic synthesis of N-acetyl-D-homoserine, for which there is clear enzymatic precedent. The challenges associated with the enzymatic synthesis of O-acetyl-D-homoserine will also be discussed.

I. Enzymatic Synthesis of N-acetyl-D-homoserine

The most promising enzymatic route for the synthesis of N-acetyl-D-homoserine is through the action of a D-amino-acid N-acetyltransferase (DNT) (EC 2.3.1.36). These enzymes specifically catalyze the transfer of an acetyl group from acetyl-CoA to the amino group of various D-amino acids. An example of such an enzyme is the D-amino acid N-acetyltransferase from Saccharomyces cerevisiae, encoded by the HPA3 gene.[1] This enzyme has been shown to act on a wide range of D-amino acids.[1]

A. Reaction Principle

The enzymatic reaction for the synthesis of N-acetyl-D-homoserine is as follows:

Acetyl-CoA + D-homoserine ⇌ CoA + N-acetyl-D-homoserine

This reaction is catalyzed by D-amino-acid N-acetyltransferase.

B. Quantitative Data

The following table summarizes the kinetic parameters for the D-amino acid N-acetyltransferase (Hpa3p) from Saccharomyces cerevisiae with D-phenylalanine as a substrate. While specific data for D-homoserine is not available, these values provide a general indication of the enzyme's activity.

SubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)
D-Phenylalanine0.231.87.8 x 103
Acetyl-CoA0.08--

Data adapted from literature on D-amino acid N-acetyltransferase from S. cerevisiae.

C. Experimental Protocol: Enzymatic Synthesis of N-acetyl-D-homoserine

This protocol is based on the characterization of the D-amino acid N-acetyltransferase from S. cerevisiae.

1. Materials and Reagents

  • D-amino-acid N-acetyltransferase (e.g., recombinant Hpa3p from S. cerevisiae)

  • D-homoserine (commercially available[2])

  • Acetyl-CoA lithium salt

  • HEPES buffer (50 mM, pH 7.5)

  • Tris-HCl buffer

  • Imidazole

  • Ni-NTA affinity chromatography column

  • HPLC system with a chiral column (e.g., CROWNPAK CR(+))

  • Mass spectrometer (optional, for product confirmation)

2. Enzyme Preparation (Recombinant Hpa3p)

  • Clone the HPA3 gene from S. cerevisiae into a suitable expression vector with a His-tag.

  • Transform the expression vector into an E. coli expression strain (e.g., BL21(DE3)).

  • Grow the transformed E. coli in LB medium at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression with IPTG (e.g., 0.5 mM) and incubate at a lower temperature (e.g., 20°C) overnight.

  • Harvest the cells by centrifugation and resuspend in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole).

  • Lyse the cells by sonication and centrifuge to remove cell debris.

  • Purify the His-tagged Hpa3p from the supernatant using a Ni-NTA affinity chromatography column according to the manufacturer's instructions.

  • Elute the enzyme with a high concentration of imidazole (e.g., 250 mM).

  • Dialyze the purified enzyme against a suitable storage buffer (e.g., 50 mM HEPES, pH 7.5, 10% glycerol) and store at -80°C.

3. Enzymatic Reaction

  • Prepare a reaction mixture in a microcentrifuge tube containing:

    • 50 mM HEPES buffer (pH 7.5)

    • 10 mM D-homoserine

    • 5 mM Acetyl-CoA

    • Purified D-amino-acid N-acetyltransferase (concentration to be optimized, e.g., 1-10 µM)

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 1-24 hours). The reaction progress can be monitored over time by taking aliquots.

  • Terminate the reaction by adding an equal volume of ice-cold methanol or by heat inactivation (e.g., 95°C for 5 minutes).

  • Centrifuge the terminated reaction to precipitate the enzyme and any other insoluble materials.

  • Analyze the supernatant for the presence of N-acetyl-D-homoserine.

4. Product Analysis

  • HPLC Analysis:

    • Use a chiral HPLC column to separate the D- and L-isomers of homoserine and acetyl-homoserine.

    • An example method would be to use a CROWNPAK CR(+) column with a mobile phase of perchloric acid solution (pH 1.0) at a flow rate of 0.8 mL/min.

    • Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 210 nm).

    • Quantify the product by comparing the peak area to a standard curve of a chemically synthesized N-acetyl-D-homoserine standard, if available.

  • Mass Spectrometry (MS) Analysis:

    • Confirm the identity of the product by LC-MS analysis. The expected mass of N-acetyl-D-homoserine can be calculated and compared to the observed mass.

D. Workflow for Enzymatic Synthesis of N-acetyl-D-homoserine

Enzymatic_Synthesis_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_analysis Analysis D_Homoserine D-homoserine Reaction_Mix Reaction Mixture (Buffer, 30°C) D_Homoserine->Reaction_Mix Acetyl_CoA Acetyl-CoA Acetyl_CoA->Reaction_Mix Enzyme D-amino-acid N-acetyltransferase Enzyme->Reaction_Mix Termination Reaction Termination Reaction_Mix->Termination Analysis HPLC / LC-MS Analysis Termination->Analysis Product N-acetyl-D-homoserine Analysis->Product

Caption: Workflow for the enzymatic synthesis of N-acetyl-D-homoserine.

II. Challenges in the Enzymatic Synthesis of O-acetyl-D-homoserine

The biosynthesis of the more common L-isomer, O-acetyl-L-homoserine, is a key step in the methionine metabolic pathway and is catalyzed by homoserine O-acetyltransferase (HTA) (EC 2.3.1.31).[3][4] This enzyme transfers an acetyl group from acetyl-CoA to the hydroxyl group of L-homoserine.[3]

Extensive research on HTA from various organisms has shown it to be highly specific for the L-stereoisomer of homoserine.[3][5] There is currently no evidence in the scientific literature to suggest that homoserine O-acetyltransferase can efficiently catalyze the acetylation of D-homoserine. Therefore, the direct enzymatic synthesis of O-acetyl-D-homoserine using known HTAs is not considered a feasible approach at this time.

Future research in this area could involve:

  • Screening for novel enzymes with relaxed stereospecificity.

  • Protein engineering of existing HTAs to alter their substrate specificity to accept D-homoserine.

A. Reference Pathway: Biosynthesis of O-acetyl-L-homoserine

The following diagram illustrates the established enzymatic reaction for the synthesis of the L-isomer.

O_Acetyl_L_Homoserine_Synthesis L_Homoserine L-homoserine Enzyme Homoserine O-acetyltransferase (EC 2.3.1.31) L_Homoserine->Enzyme Acetyl_CoA Acetyl-CoA Acetyl_CoA->Enzyme O_Acetyl_L_Homoserine O-acetyl-L-homoserine Enzyme->O_Acetyl_L_Homoserine CoA CoA Enzyme->CoA

Caption: Enzymatic synthesis of O-acetyl-L-homoserine.

III. Concluding Remarks

The enzymatic synthesis of N-acetyl-D-homoserine is a viable process utilizing D-amino-acid N-acetyltransferases. This approach offers a potentially greener and more specific alternative to chemical synthesis methods. The provided protocols serve as a starting point for researchers to develop and optimize the production of this valuable chiral compound. In contrast, the enzymatic synthesis of O-acetyl-D-homoserine remains a significant challenge due to the strict stereospecificity of known homoserine O-acetyltransferases. Further research into enzyme discovery and engineering is required to make this a feasible synthetic route.

References

Application Notes and Protocols: Stereospecific Synthesis of Acetyl-D-homoserine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the stereospecific synthesis of Acetyl-D-homoserine. The synthesis is achieved through a two-step process commencing with the enzymatic resolution of a racemic mixture of DL-homoserine to yield the desired D-enantiomer, followed by a chemical N-acetylation. This methodology ensures high stereochemical purity of the final product, which is a valuable chiral building block in the development of pharmaceuticals and other bioactive molecules. Detailed experimental procedures, data presentation in tabular format, and workflow visualizations are provided to facilitate replication and adaptation in a research and development setting.

Introduction

This compound is a non-proteinogenic amino acid derivative that holds significance as a chiral synthon in organic chemistry and drug discovery. Its stereospecific synthesis is crucial for the development of enantiomerically pure target molecules. The protocols outlined herein describe a robust and reliable method for obtaining this compound with high enantiomeric excess. The synthetic strategy relies on the enzymatic resolution of racemic DL-homoserine, a key step that leverages the high stereoselectivity of enzymes, followed by a straightforward N-acetylation.

Key Synthetic Steps

The stereospecific synthesis of this compound is accomplished via two primary experimental stages:

  • Enzymatic Resolution of DL-homoserine: This step utilizes an L-amino acid oxidase to selectively deaminate the L-enantiomer in a racemic mixture of DL-homoserine, leaving the desired D-homoserine untouched.

  • N-acetylation of D-homoserine: The isolated D-homoserine is then acetylated at the amino group using acetic anhydride under controlled conditions to yield the final product, this compound.

Data Presentation

The following table summarizes the expected quantitative data for the key steps in the synthesis of this compound. The data for the enzymatic resolution is based on typical yields and enantiomeric excess achieved for similar amino acid resolutions using L-amino acid oxidase.

StepParameterValueReference
Enzymatic Resolution Starting MaterialDL-homoserineN/A
EnzymeL-amino acid oxidase[1]
ProductD-homoserineN/A
Yield (Recovery of D-enantiomer)~80-90%Analogous to D-serine resolution[1]
Enantiomeric Excess (ee)>99%[1]
N-acetylation Starting MaterialD-homoserineN/A
ReagentAcetic Anhydride[2]
ProductThis compoundN/A
Yield>90%General expectation for this reaction type

Experimental Protocols

Protocol 1: Enzymatic Resolution of DL-homoserine

This protocol describes the kinetic resolution of a racemic mixture of DL-homoserine using L-amino acid oxidase.

Materials:

  • DL-homoserine

  • L-amino acid oxidase (from Crotalus atrox)

  • Catalase (from bovine liver)

  • 0.1 M Phosphate buffer (pH 7.5)

  • Cation exchange resin (e.g., Dowex 50W-X8)

  • 0.5 M NH₄OH solution

  • Deionized water

Procedure:

  • Prepare a solution of DL-homoserine in 0.1 M phosphate buffer (pH 7.5) at a concentration of 10 mg/mL.

  • To this solution, add L-amino acid oxidase to a final concentration of 10 units/mL.

  • Add catalase to a final concentration of 1000 units/mL to decompose the hydrogen peroxide byproduct.

  • Incubate the reaction mixture at 30°C with gentle agitation for 24-48 hours. Monitor the reaction progress by chiral HPLC or by measuring the disappearance of the L-enantiomer.

  • Once the reaction is complete (i.e., the L-enantiomer is fully consumed), terminate the reaction by heating the mixture to 100°C for 5 minutes to denature the enzymes.

  • Centrifuge the mixture to remove the precipitated protein and collect the supernatant.

  • Load the supernatant onto a cation exchange column (H⁺ form).

  • Wash the column with deionized water to remove the keto acid and other byproducts.

  • Elute the D-homoserine from the column using a 0.5 M NH₄OH solution.

  • Collect the fractions containing D-homoserine and concentrate them under reduced pressure.

  • Recrystallize the D-homoserine from a water/ethanol mixture to obtain a pure product.

  • Determine the yield and confirm the enantiomeric purity using polarimetry and chiral HPLC.

Protocol 2: N-acetylation of D-homoserine

This protocol details the N-acetylation of the stereochemically pure D-homoserine obtained from the enzymatic resolution.

Materials:

  • D-homoserine

  • Acetic anhydride

  • Glacial acetic acid

  • Deionized water

  • Diethyl ether

Procedure:

  • Dissolve D-homoserine in glacial acetic acid in a round-bottom flask. A typical concentration is around 1 mol of amino acid per 3-4 liters of acetic acid.[2]

  • Cool the solution in an ice bath to 0-5°C.

  • Slowly add a slight molar excess (1.1 equivalents) of acetic anhydride to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is no longer detectable.

  • Remove the acetic acid under reduced pressure.

  • The resulting residue can be purified by recrystallization. Dissolve the crude product in a minimal amount of hot water and allow it to cool slowly. If the product is an oil, it can be triturated with diethyl ether to induce solidification.

  • Filter the crystalline product, wash with cold diethyl ether, and dry under vacuum.

  • Characterize the final product, this compound, by NMR, IR, and mass spectrometry to confirm its structure and purity.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the stereospecific synthesis of this compound.

G Overall Workflow for this compound Synthesis cluster_resolution Enzymatic Resolution cluster_acetylation N-acetylation DL_Homoserine DL-homoserine Reaction1 Incubation & Reaction DL_Homoserine->Reaction1 Enzyme L-amino acid oxidase Enzyme->Reaction1 Separation Purification (Ion Exchange) Reaction1->Separation D_Homoserine D-homoserine Separation->D_Homoserine Reaction2 Acetylation Reaction D_Homoserine->Reaction2 Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Reaction2 Purification Recrystallization Reaction2->Purification Final_Product This compound Purification->Final_Product

Caption: Overall Workflow for this compound Synthesis.

Chemical Reaction Pathway

The diagram below outlines the chemical transformations in the synthesis of this compound.

G Chemical Reaction Pathway DL_Homoserine DL-homoserine Mixture of D and L enantiomers D_Homoserine D-homoserine Stereochemically pure DL_Homoserine->D_Homoserine  L-amino acid oxidase (selective degradation of L-enantiomer) Acetyl_D_Homoserine {this compound | Final Product} D_Homoserine->Acetyl_D_Homoserine  Acetic Anhydride (N-acetylation)

Caption: Chemical Reaction Pathway for this compound Synthesis.

References

Application Notes and Protocols for the Purification of Acetyl-D-homoserine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl-D-homoserine is a derivative of the non-proteinogenic amino acid D-homoserine. While its L-counterpart, O-acetyl-L-homoserine, is a known intermediate in the biosynthesis of methionine in bacteria and plants, the biological significance and applications of this compound are less characterized.[1] However, the unique stereochemistry of D-amino acids and their derivatives has garnered increasing interest in drug development and peptidomimetic design due to their potential for increased metabolic stability and novel biological activities.

These application notes provide detailed protocols for the purification of this compound, targeting high purity for research and developmental applications. The methodologies described are based on established chromatographic techniques for the separation of amino acids and their acetylated derivatives. Given the limited specific literature for this compound, these protocols are adapted from established methods for similar molecules.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for developing an effective purification strategy.

PropertyValue/DescriptionImplication for Purification
Molecular Formula C₆H₁₁NO₄---
Molecular Weight 161.16 g/mol Size exclusion chromatography is a possible but less common method for molecules of this size.
Structure Acetylated amino group, free carboxyl group, hydroxyl group on the side chain.The free carboxyl group allows for anion-exchange chromatography. The overall polarity is suitable for reverse-phase chromatography.
Chirality D-enantiomerChiral chromatography may be necessary to separate it from the L-enantiomer if the synthesis is not stereospecific.
pKa Estimated pKa of the carboxyl group is ~2-3; the acetylated amino group is not basic.The molecule will be negatively charged at neutral and basic pH, which is ideal for anion-exchange chromatography.

Purification Strategies

A multi-step purification strategy is recommended to achieve high purity of this compound. The typical workflow involves an initial capture and partial purification step using ion-exchange chromatography, followed by a polishing step using reverse-phase high-performance liquid chromatography (HPLC).

Experimental Workflow for Purification

G cluster_0 Crude Synthesis Product cluster_1 Step 1: Initial Purification cluster_2 Step 2: Polishing cluster_3 Final Product crude Crude this compound (in reaction mixture) ion_exchange Anion-Exchange Chromatography crude->ion_exchange  Load onto column rp_hplc Reverse-Phase HPLC ion_exchange->rp_hplc  Collect and pool fractions pure_product High-Purity this compound rp_hplc->pure_product  Collect pure fractions, lyophilize

Caption: General workflow for the purification of this compound.

Experimental Protocols

Protocol 1: Anion-Exchange Chromatography

This protocol is designed for the initial capture and purification of this compound from a crude synthesis mixture. It leverages the negative charge of the carboxyl group at neutral to basic pH to bind the molecule to a positively charged stationary phase.[2][3][4]

Materials:

  • Anion-exchange resin (e.g., DEAE-cellulose or a quaternary ammonium-based resin)

  • Chromatography column

  • Buffers:

    • Binding Buffer: 20 mM Tris-HCl, pH 8.0

    • Elution Buffer: 20 mM Tris-HCl, 1 M NaCl, pH 8.0

  • pH meter

  • Conductivity meter

  • Fraction collector

Procedure:

  • Column Packing: Prepare a slurry of the anion-exchange resin in the Binding Buffer and pack it into the chromatography column according to the manufacturer's instructions.

  • Equilibration: Equilibrate the column by washing with 5-10 column volumes (CV) of Binding Buffer until the pH and conductivity of the effluent match that of the buffer.

  • Sample Preparation: Adjust the pH of the crude this compound solution to 8.0. If the solution contains a high concentration of salt, dilute it with Binding Buffer to reduce the conductivity.

  • Sample Loading: Load the prepared sample onto the equilibrated column at a low flow rate to ensure efficient binding.

  • Washing: Wash the column with 5-10 CV of Binding Buffer to remove unbound impurities.

  • Elution: Elute the bound this compound using a linear gradient of 0-100% Elution Buffer over 10-20 CV. Alternatively, a step gradient can be used.

  • Fraction Collection: Collect fractions throughout the elution process.

  • Analysis: Analyze the fractions for the presence of this compound using a suitable analytical method, such as thin-layer chromatography (TLC) or analytical HPLC. Pool the fractions containing the pure product.

Quantitative Data for Anion-Exchange Chromatography:

ParameterRecommended Value
Resin Type Diethylaminoethyl (DEAE) or Quaternary Ammonium (Q)
Binding Buffer pH 7.5 - 8.5
Elution Method Linear NaCl gradient (e.g., 0 - 1 M NaCl)
Flow Rate 1 - 5 mL/min (for a standard lab-scale column)
Detection UV absorbance at 210-220 nm (for the amide bond)
Protocol 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol is intended for the final polishing of this compound to achieve high purity. Separation is based on the molecule's polarity.[5]

Materials:

  • Preparative HPLC system with a UV detector

  • C18 reverse-phase column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Solvent filtration and degassing apparatus

Procedure:

  • Column Equilibration: Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5%) in Mobile Phase A until a stable baseline is achieved on the UV detector.

  • Sample Preparation: Dissolve the pooled and partially purified fractions from the ion-exchange step in Mobile Phase A. Filter the sample through a 0.22 µm filter to remove any particulate matter.

  • Injection: Inject the prepared sample onto the equilibrated column.

  • Elution: Elute the sample using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 50% B over 30-40 minutes.

  • Fraction Collection: Collect fractions based on the peaks observed on the chromatogram.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

  • Solvent Removal: Pool the pure fractions and remove the organic solvent (acetonitrile) and water by rotary evaporation or lyophilization to obtain the final purified product.

Quantitative Data for Preparative RP-HPLC:

ParameterRecommended Value
Stationary Phase C18 silica, 5-10 µm particle size
Mobile Phase A 0.1% TFA in H₂O
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5-50% B over 30 min
Flow Rate Dependent on column diameter (e.g., 10-20 mL/min for a 20 mm ID column)
Detection Wavelength 214 nm

Quality Control and Characterization

After purification, it is essential to confirm the identity and purity of this compound.

  • Purity Assessment: Analytical RP-HPLC is the primary method to assess purity. A single, sharp peak is indicative of high purity.

  • Identity Confirmation:

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Enantiomeric Purity: Chiral HPLC may be required to confirm the enantiomeric excess of the D-isomer, especially if the synthesis could result in racemization.

Hypothetical Signaling Pathway Involving a D-Amino Acid Derivative

While no specific signaling pathway for this compound has been elucidated, D-amino acids are known to play roles in bacterial cell wall remodeling and as neurotransmitters in mammals. A hypothetical pathway could involve its interaction with a bacterial enzyme or a neuronal receptor.

G cluster_0 Extracellular Space cluster_1 Intracellular Space acetyl_d_homoserine This compound receptor Membrane Receptor acetyl_d_homoserine->receptor  Binds g_protein G-Protein receptor->g_protein  Activates effector Effector Enzyme g_protein->effector  Activates second_messenger Second Messenger effector->second_messenger  Produces kinase_cascade Kinase Cascade second_messenger->kinase_cascade  Activates transcription_factor Transcription Factor kinase_cascade->transcription_factor  Phosphorylates cellular_response Cellular Response transcription_factor->cellular_response  Regulates gene expression

Caption: Hypothetical signaling cascade initiated by this compound.

References

Application Notes and Protocols for the Detection of Acetyl-D-homoserine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl-D-homoserine is a derivative of the non-proteinogenic amino acid D-homoserine. While the L-isomer, O-acetyl-L-homoserine, is a well-known intermediate in the biosynthesis of methionine in bacteria and plants, the biological significance and analytical detection of this compound are less documented.[1][2][3] The increasing interest in the roles of D-amino acids in various biological processes necessitates the development of robust and sensitive analytical methods for their detection and quantification.[4] D-amino acids have been identified as components of bacterial cell walls and have been implicated in neurotransmission.[4][5][6]

These application notes provide a comprehensive overview of potential analytical methods for the detection and quantification of this compound. The protocols described herein are based on established analytical techniques for similar compounds, such as acetylated amino acids and N-acyl homoserine lactones, and are intended to serve as a starting point for method development and validation.

Analytical Methods Overview

Several analytical techniques can be adapted for the detection of this compound. The choice of method will depend on the sample matrix, required sensitivity, and the need for chiral separation. The primary methods include:

  • High-Performance Liquid Chromatography (HPLC) with chiral separation for enantiomeric purity assessment.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for high sensitivity and selectivity, particularly in complex biological matrices.

  • Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization to increase volatility.

  • Enzymatic Assays for specific detection of the D-enantiomer.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for the proposed analytical methods. These values are illustrative and should be determined experimentally during method validation.

Table 1: Hypothetical Performance of Chiral HPLC-UV Method

ParameterValue
Limit of Detection (LOD)1 µM
Limit of Quantification (LOQ)5 µM
Linearity (r²)> 0.995
Precision (%RSD)< 5%
Recovery90-105%

Table 2: Hypothetical Performance of LC-MS/MS Method

ParameterValue
Limit of Detection (LOD)10 nM
Limit of Quantification (LOQ)50 nM
Linearity (r²)> 0.998
Precision (%RSD)< 3%
Recovery95-105%

Table 3: Hypothetical Performance of GC-MS Method (post-derivatization)

ParameterValue
Limit of Detection (LOD)500 nM
Limit of Quantification (LOQ)2 µM
Linearity (r²)> 0.990
Precision (%RSD)< 10%
Recovery85-110%

Experimental Protocols

Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)

This protocol describes the separation of this compound from its L-enantiomer using a chiral stationary phase.

1. Instrumentation and Materials:

  • HPLC system with UV detector

  • Chiral stationary phase column (e.g., Crown-ether based like ChiroSil® SCA(-) or Cyclodextrin-based)[4]

  • This compound standard

  • Acetyl-L-homoserine standard

  • HPLC-grade solvents (e.g., methanol, water, perchloric acid)[4]

2. Chromatographic Conditions (adapted from serine and glutamic acid separation): [4]

  • Column: ChiroSil® SCA(-), 15 cm × 4.6 mm, 5 µm

  • Mobile Phase: 84% Methanol / 16% Water with 5 mM Perchloric Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Dissolve the sample in the mobile phase.

  • Filter through a 0.22 µm syringe filter before injection.

4. Data Analysis:

  • Identify peaks by comparing retention times with the standards for this compound and Acetyl-L-homoserine.

  • Quantify using a calibration curve generated from the this compound standard.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides high sensitivity and selectivity for the quantification of this compound in complex biological samples.

1. Instrumentation and Materials:

  • UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[7]

  • C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18)

  • This compound standard

  • LC-MS grade solvents (e.g., acetonitrile, water, formic acid)

2. LC-MS/MS Conditions (adapted from general amino acid analysis): [7]

  • Column: ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B for 0.5 min, 5-95% B over 5 min, hold at 95% B for 2 min, return to 5% B and re-equilibrate.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Ionization Mode: ESI Positive

  • MRM Transitions: To be determined by infusing the this compound standard. A likely precursor ion would be [M+H]+. Fragmentation would likely involve the loss of the acetyl group or cleavage of the amino acid backbone.

3. Sample Preparation (from a biological fluid like plasma):

  • To 100 µL of plasma, add 400 µL of cold methanol containing an internal standard (e.g., isotopically labeled this compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 50 µL of Mobile Phase A.

  • Filter through a 0.22 µm filter before injection.

4. Data Analysis:

  • Quantify this compound using the specific MRM transition and a calibration curve prepared with the standard.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This protocol is suitable for samples where volatility is required for analysis. Derivatization is a necessary step for amino acids and their derivatives.[][9]

1. Instrumentation and Materials:

  • GC-MS system with an electron ionization (EI) source.

  • Capillary column suitable for amino acid analysis (e.g., SLB-5ms).

  • Derivatization reagents (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide - MTBSTFA, or a two-step methylation followed by acetylation).

  • This compound standard.

  • Anhydrous solvents (e.g., acetonitrile, methylene chloride).

2. Derivatization Protocol (Silylation):

  • Dry an aliquot of the sample or standard under nitrogen.

  • Add 50 µL of MTBSTFA and 50 µL of acetonitrile.

  • Cap the vial tightly and heat at 100°C for 2 hours.

  • Cool to room temperature before GC-MS analysis.

3. GC-MS Conditions:

  • Column: SLB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Injector Temperature: 250°C.

  • Oven Program: Initial temperature 100°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 50-600.

4. Data Analysis:

  • Identify the derivatized this compound peak based on its retention time and mass spectrum compared to the derivatized standard.

  • Quantify using a calibration curve of the derivatized standard.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Cell Culture) Extraction Extraction (e.g., Protein Precipitation) Sample->Extraction Derivatization Derivatization (for GC-MS) (Optional for LC-MS) Extraction->Derivatization HPLC Chiral HPLC-UV Extraction->HPLC Direct Analysis LCMS LC-MS/MS Extraction->LCMS Direct Analysis Derivatization->HPLC Direct Analysis Derivatization->LCMS Direct Analysis GCMS GC-MS Derivatization->GCMS Derivatized Sample Identification Peak Identification HPLC->Identification LCMS->Identification GCMS->Identification Quantification Quantification Identification->Quantification Validation Method Validation Quantification->Validation

Fig. 1: General experimental workflow for the analysis of this compound.

hypothetical_pathway cluster_biosynthesis Hypothetical Biosynthesis cluster_catabolism Hypothetical Catabolism D_Aspartate D-Aspartate D_Homoserine D-Homoserine D_Aspartate->D_Homoserine DHSDH Acetyl_D_Homoserine This compound D_Homoserine->Acetyl_D_Homoserine DAcetyltransferase Keto_acid α-keto-γ-hydroxybutyrate D_Homoserine->Keto_acid DAAO Acetyl_D_Homoserine->D_Homoserine Deacetylase (Hypothetical) Further_metabolism Further Metabolism (e.g., TCA Cycle) Keto_acid->Further_metabolism Racemase Aspartate Racemase DHSDH D-Homoserine Dehydrogenase (Hypothetical) DAcetyltransferase D-Homoserine Acetyltransferase (Hypothetical) DAAO D-Amino Acid Oxidase

Fig. 2: Hypothetical metabolic pathway of this compound.

References

Application Note: HPLC Analysis of Acetyl-D-homoserine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Acetyl-D-homoserine using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization and UV detection. This compound, an acetylated form of the non-proteinogenic amino acid D-homoserine, lacks a strong native chromophore, necessitating derivatization for sensitive detection. This protocol outlines a complete workflow from sample preparation and derivatization to HPLC analysis and data interpretation, providing a reliable method for researchers in various fields, including biochemistry and pharmaceutical development.

Introduction

This compound is a molecule of interest in various biological and chemical studies. Accurate and sensitive quantification is crucial for understanding its roles and potential applications. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of such compounds. However, the inherent lack of a significant UV-absorbing or fluorescent moiety in this compound presents a challenge for direct HPLC analysis. To overcome this, a pre-column derivatization strategy is employed to attach a chromophoric tag to the molecule, enabling sensitive detection by UV-Vis spectrophotometry. This application note provides a detailed protocol for the analysis of this compound, adaptable for various research and development needs.

Experimental Protocol

This protocol describes a reversed-phase HPLC method for the analysis of this compound following pre-column derivatization with a suitable agent, such as o-phthalaldehyde (OPA) in the presence of a thiol.

1. Materials and Reagents

  • This compound analytical standard

  • o-Phthalaldehyde (OPA)

  • 3-Mercaptopropionic acid (3-MPA)

  • Boric acid buffer (0.4 M, pH 10.4)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered)

  • Formic acid (reagent grade)

  • Sample diluent: 20 mM HCl

2. Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

Time (min)% Mobile Phase B
0.010
15.070
17.090
20.010
25.010
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 338 nm

  • Injection Volume: 10 µL

3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound analytical standard in 10 mL of sample diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the sample diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: The sample preparation will be dependent on the matrix. For aqueous samples, filtration through a 0.45 µm syringe filter may be sufficient. For more complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction protocol may be necessary to remove interfering substances. The final sample should be dissolved in the sample diluent.

4. Derivatization Procedure

  • In an autosampler vial, mix 50 µL of the standard or sample solution with 100 µL of the OPA/3-MPA derivatizing reagent (prepared by dissolving OPA and 3-MPA in the boric acid buffer).

  • Vortex the mixture for 30 seconds.

  • Allow the reaction to proceed for 2 minutes at room temperature.

  • Inject 10 µL of the derivatized solution into the HPLC system.

Quantitative Data Summary

The following tables summarize the expected quantitative performance of this HPLC method.

Table 1: Chromatographic Parameters

ParameterValue
Retention Time (min)~ 8.5
Tailing Factor1.1
Theoretical Plates> 5000

Table 2: Method Validation Parameters

ParameterValue
Linearity Range (µg/mL)1 - 100
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD) (µg/mL)0.2
Limit of Quantification (LOQ) (µg/mL)0.7
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis Standard This compound Standard Standard_Prep Prepare Working Standards Standard->Standard_Prep Sample Sample Matrix Sample_Prep Sample Extraction & Dilution Sample->Sample_Prep Derivatization Add OPA/3-MPA Reagent Incubate 2 min Standard_Prep->Derivatization Sample_Prep->Derivatization Injection Inject into HPLC System Derivatization->Injection Separation C18 Reversed-Phase Separation Injection->Separation Detection UV Detection at 338 nm Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Standard Curve Integration->Quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

Conclusion

The described HPLC method with pre-column derivatization provides a sensitive and reliable approach for the quantification of this compound. The protocol is straightforward and utilizes common laboratory reagents and instrumentation, making it accessible for most analytical laboratories. This method can be a valuable tool for researchers and professionals in drug development and other scientific disciplines requiring accurate measurement of this compound. Further optimization may be required depending on the specific sample matrix and analytical requirements.

Application Notes and Protocols for the Mass Spectrometric Analysis of Acetyl-D-homoserine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acetyl-D-homoserine is a derivative of the non-proteinogenic amino acid D-homoserine. Acetylated amino acids are of significant interest in various biological and pathological processes. O-acetyl-L-homoserine, its enantiomer, is known to be an intermediate in the methionine biosynthesis pathway in fungi. The ability to accurately detect and quantify this compound is crucial for understanding its potential roles in biological systems and for its application in drug development. This document provides detailed protocols for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Quantitative Data

The following tables summarize the key mass spectrometry parameters for the detection and quantification of this compound. The data is based on the analysis of its enantiomer, O-acetyl-L-homoserine, as enantiomers exhibit identical mass spectrometric behavior.[1]

Table 1: Mass Spectrometry Parameters for this compound

ParameterValueReference
Molecular FormulaC6H11NO4[1]
Molecular Weight161.16 g/mol [1]
Precursor Ion (Adduct)[M+H]+[1]
Precursor m/z162.0766[1]
Ionization ModeESI+[1]

Table 2: MS/MS Fragmentation Data for this compound ([M+H]+)

Precursor m/zFragment Ion m/zRelative IntensityProposed FragmentReference
162.0766102.0549999[M+H - C2H2O - H2O]+[1]
162.0766120.0654328[M+H - C2H2O]+[1]
162.076684.0448186[C4H6NO]+[1]
162.076674.0603637[C3H8NO2]+[1]
162.076674.0241248[C2H4NO2]+[1]

Experimental Protocols

The following protocols are designed for the quantitative analysis of this compound in biological matrices. These are generalized methods and may require optimization for specific sample types.

Protocol 1: Sample Preparation from Bacterial Culture Supernatant
  • Cell Removal: Centrifuge 1 mL of bacterial culture at 10,000 x g for 10 minutes at 4°C to pellet the cells.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Internal Standard Spiking: Add an appropriate amount of a deuterated internal standard (e.g., this compound-d3) to the supernatant for accurate quantification.

  • Protein Precipitation/Extraction: Add 3 volumes of ice-cold methanol to the supernatant. Vortex vigorously for 1 minute.

  • Incubation: Incubate the mixture at -20°C for 2 hours to facilitate protein precipitation.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Drying: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

  • Analysis: The sample is now ready for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol outlines a general-purpose liquid chromatography-tandem mass spectrometry method for the analysis of this compound.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or Q-TOF mass spectrometer.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is recommended.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    Time (min) % B
    0.0 2
    1.0 2
    5.0 95
    7.0 95
    7.1 2

    | 10.0 | 2 |

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer Settings (ESI+):

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

    • Collision Gas: Argon

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Primary: 162.1 -> 102.1

      • Secondary (Confirmatory): 162.1 -> 74.1

Visualizations

Experimental Workflow

experimental_workflow sample Biological Sample (e.g., Bacterial Culture) centrifugation1 Centrifugation (10,000 x g, 10 min, 4°C) sample->centrifugation1 supernatant Collect Supernatant centrifugation1->supernatant is_spike Spike Internal Standard supernatant->is_spike extraction Protein Precipitation & Extraction (Methanol) is_spike->extraction centrifugation2 Centrifugation (14,000 x g, 15 min, 4°C) extraction->centrifugation2 drying Evaporation to Dryness centrifugation2->drying reconstitution Reconstitution in Mobile Phase drying->reconstitution filtration Filtration (0.22 µm) reconstitution->filtration lcms LC-MS/MS Analysis filtration->lcms

Caption: Workflow for the preparation of biological samples for LC-MS/MS analysis.

Proposed Fragmentation Pathway of this compound

fragmentation_pathway parent [M+H]+ m/z = 162.0766 frag1 [M+H - C2H2O]+ m/z = 120.0654 parent->frag1 - C2H2O (ketene) frag3 [C3H8NO2]+ m/z = 74.0603 parent->frag3 - C3H3O2 frag2 [M+H - C2H2O - H2O]+ m/z = 102.0549 frag1->frag2 - H2O

Caption: Proposed ESI+ fragmentation of this compound.

References

Application Notes and Protocols for NMR Spectroscopy of Acetyl-D-homoserine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Acetyl-D-homoserine is a derivative of the non-proteinogenic amino acid D-homoserine. It can exist as either N-acetyl-D-homoserine or O-acetyl-D-homoserine. N-acetylated amino acids are of significant interest in various biological studies, including metabolism and as building blocks in synthetic chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and quantification of such molecules. These application notes provide a detailed protocol and data interpretation guide for the NMR analysis of this compound, primarily focusing on N-acetyl-D-homoserine due to available data on closely related structures.

Predicted NMR Data for N-Acetyl-D-homoserine

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for N-Acetyl-D-homoserine. These predictions are based on the experimental data for N-acetyl-L-homoserine lactone, a structurally similar compound.[4] The chemical shifts for the open-chain form (N-Acetyl-D-homoserine) are expected to be similar, particularly for the acetyl group and the protons/carbons in close proximity to the acetylated nitrogen.

Table 1: Predicted ¹H NMR Chemical Shifts for N-Acetyl-D-homoserine

ProtonsPredicted Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNotes
~4.5m-
~2.1-2.3m-
~3.7m-
Acetyl-CH₃~2.0s-
NH~6.0br s-Broad signal, exchangeable with D₂O

Table 2: Predicted ¹³C NMR Chemical Shifts for N-Acetyl-D-homoserine

CarbonPredicted Chemical Shift (δ) ppmNotes
C=O (Carboxyl)~175
C=O (Acetyl)~170
~50
~30
~60
Acetyl-CH₃~23

Experimental Protocols

A generalized experimental protocol for acquiring NMR spectra of this compound is provided below. This protocol is based on standard practices for small molecule NMR analysis.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Common choices include Deuterium Oxide (D₂O), Chloroform-d (CDCl₃), or Dimethyl Sulfoxide-d₆ (DMSO-d₆). The choice will depend on the solubility of the sample and the desired chemical shift referencing. For observing the amide proton, a non-protic solvent like CDCl₃ or DMSO-d₆ is preferable.

  • Dissolution: Dissolve the weighed sample in 0.5-0.7 mL of the chosen deuterated solvent in a clean vial.

  • Internal Standard: Add a small amount of an internal standard for chemical shift referencing (e.g., TMS for CDCl₃, DSS or TSP for D₂O).

  • Transfer to NMR Tube: Transfer the solution to a standard 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition

The following parameters are suggested for a 400 MHz NMR spectrometer.

¹H NMR Acquisition:

  • Spectrometer Frequency: 400 MHz

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Time (AQ): 2-4 seconds.

  • Relaxation Delay (D1): 1-5 seconds. A longer delay may be necessary for accurate quantification.

  • Number of Scans (NS): 8-16 scans for a concentrated sample. Increase as needed for dilute samples.

  • Spectral Width (SW): 10-12 ppm.

  • Temperature: 298 K (25 °C).

¹³C NMR Acquisition:

  • Spectrometer Frequency: 100 MHz

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2 seconds.

  • Number of Scans (NS): 1024 or more, as ¹³C is less sensitive than ¹H.

  • Spectral Width (SW): 200-220 ppm.

  • Temperature: 298 K (25 °C).

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform a Fourier transform.

  • Phasing: Manually phase the spectrum to obtain a flat baseline.

  • Baseline Correction: Apply a baseline correction algorithm.

  • Referencing: Calibrate the chemical shift scale to the internal standard (e.g., TMS at 0.00 ppm).

  • Integration: Integrate the signals to determine the relative ratios of the different protons.

Visualizations

Molecular Structure and NMR Assignments

The following diagram illustrates the structure of N-Acetyl-D-homoserine with labels corresponding to the predicted NMR assignments.

Acetyl_D_homoserine_structure N-Acetyl-D-homoserine Structure with Atom Labeling cluster_molecule N-Acetyl-D-homoserine Structure with Atom Labeling C1 C=O (Carboxyl) O1 OH C1->O1 O2 O C2 C2->C1 C3 C2->C3 N N C2->N H_alpha C2->H_alpha C4 C3->C4 H_beta1 C3->H_beta1 H_beta2 C3->H_beta2 O3 O C4->O3 H_gamma1 C4->H_gamma1 H_gamma2 C4->H_gamma2 C5 C=O (Acetyl) C6 CH₃ (Acetyl) C5->C6 H3C CH₃ H_N NH N->H_N O3->C5

Caption: Molecular structure of N-Acetyl-D-homoserine with atom labels.

Experimental Workflow for NMR Analysis

The logical flow of an NMR experiment for this compound is depicted below.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis weigh Weigh this compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Shimming, Tuning) transfer->setup acquire_1H Acquire ¹H Spectrum setup->acquire_1H acquire_13C Acquire ¹³C Spectrum setup->acquire_13C ft Fourier Transform acquire_1H->ft acquire_13C->ft phase Phasing and Baseline Correction ft->phase reference Chemical Shift Referencing phase->reference assign Signal Assignment reference->assign integrate Integration and Quantification assign->integrate report Reporting integrate->report

Caption: Experimental workflow for NMR spectroscopy of this compound.

References

Acetyl-D-homoserine: An Enantiomer with Limited Documented Applications

Author: BenchChem Technical Support Team. Date: November 2025

While its L-counterpart, O-Acetyl-L-homoserine, is a well-documented intermediate in microbial amino acid biosynthesis, Acetyl-D-homoserine remains a chiral compound with limited described experimental applications and protocols in publicly available scientific literature. This document summarizes the available information on this compound and provides context based on its more thoroughly studied enantiomer and related compounds.

Chemical Identity

This compound is the D-enantiomer of O-acetyl-homoserine. It is a derivative of the amino acid D-homoserine where the hydroxyl group of the side chain has been acetylated.

PropertyValueSource
Molecular FormulaC6H11NO4[1]
Molar Mass161.16 g/mol [1]
IUPAC Name(R)-2-amino-4-acetoxybutanoic acid

Documented Occurrence

The primary documented natural occurrence of a derivative of D-homoserine is as N-acetyl-D-homoserine. This molecule has been identified as a component of the O-specific polysaccharide of a psychrotrophic bacterium, Acinetobacter lwoffii, isolated from a Siberian permafrost sample. In this context, the N-acetyl-D-homoserine is a substituent on a 4-amino-4,6-dideoxy-D-glucose residue within the complex polysaccharide structure. However, the literature describing this finding focuses on the structural elucidation of the polysaccharide and does not provide experimental protocols for the use of this compound as a standalone reagent.

Contrast with O-Acetyl-L-homoserine

In contrast to the D-enantiomer, O-Acetyl-L-homoserine is a key intermediate in the biosynthesis of methionine and threonine in bacteria and plants.[2][3][4] It serves as a substrate for enzymes such as O-acetylhomoserine aminocarboxypropyltransferase, which catalyzes the formation of methionine.[2]

The biosynthesis of O-Acetyl-L-homoserine from L-homoserine and acetyl-CoA is a well-studied pathway. Recent research has focused on enhancing the production of O-Acetyl-L-homoserine in microorganisms like Corynebacterium glutamicum for industrial applications, such as the production of L-methionine.[5]

Hypothetical Applications and Protocol Considerations

Given the lack of specific experimental protocols for this compound, its potential applications are largely hypothetical and would likely involve its use as a chiral building block in organic synthesis. For instance, it could be used in the synthesis of D-amino acid-containing peptides or other complex chiral molecules.

A general protocol for a reaction involving this compound would be highly dependent on the specific synthetic goal. However, one could envision a protocol for the enzymatic synthesis of a D-amino acid derivative, drawing parallels from the well-established synthesis of L-amino acids.

Below is a hypothetical workflow for the enzymatic synthesis of a novel compound using this compound as a precursor. It must be stressed that this is a generalized representation and not a validated experimental protocol.

hypothetical_workflow acetyl_d_homoserine This compound enzyme Putative D-specific Transaminase/Synthetase acetyl_d_homoserine->enzyme product Novel D-amino acid derivative enzyme->product Reaction co_substrate Co-substrate (e.g., amine donor) co_substrate->enzyme analysis Purification & Analysis (HPLC, MS, NMR) product->analysis

Caption: Hypothetical workflow for the enzymatic modification of this compound.

Signaling Pathways: The Case of N-Acyl-Homoserine Lactones

It is crucial to distinguish this compound from a related class of compounds, the N-acyl-homoserine lactones (AHLs). AHLs are signaling molecules involved in quorum sensing in Gram-negative bacteria.[6] This process allows bacteria to coordinate gene expression with population density. The basic structure of an AHL consists of a homoserine lactone ring with an acyl chain attached to the amino group. The length and modification of this acyl chain confer specificity to the signaling system.

The signaling pathway for quorum sensing is well-characterized and is presented below for conceptual clarity, although it does not directly involve this compound.

quorum_sensing_pathway cluster_cell Bacterial Cell luxI LuxI (AHL Synthase) ahl_in AHL (intracellular) luxI->ahl_in Synthesis luxR LuxR (Transcriptional Regulator) gene_expression Target Gene Expression (e.g., Virulence, Biofilm) luxR->gene_expression Activation precursors Cellular Precursors precursors->luxI ahl_in->luxR Binding ahl_out AHL (extracellular) ahl_in->ahl_out Diffusion ahl_out->ahl_in High cell density leads to accumulation

References

Acetyl-D-homoserine: Commercial Availability and Limited Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, Acetyl-D-homoserine is a niche chiral molecule with limited but specific documented applications. This document provides an overview of its commercial suppliers, its known biological role, and, due to the scarcity of broader application data, offers detailed application notes and protocols for the structurally related and widely studied N-acyl-L-homoserine lactones, which are of significant interest in drug development.

Commercial Suppliers of this compound

This compound is available from a limited number of chemical suppliers, typically for research purposes. The following table summarizes the available information for a known supplier. Researchers should note that this compound is not as commonly stocked as its L-enantiomer and may be available as a custom synthesis product.

SupplierProduct NameCAS NumberPurityNotes
BLD Pharm This compound1689862-96-1Not specifiedFor research use only.[1]
EvitaChem This compoundNot specifiedIn StockFor research use only.

Documented Applications of this compound

Current scientific literature indicates that the primary known role of this compound is as a structural component of the O-antigen of the lipopolysaccharide (LPS) in the psychrotrophic (cold-adapted) bacterium Acinetobacter lwoffii strain EK30A. In this context, it is found N-linked to the sugar 4-amino-4,6-dideoxy-D-glucose.

Application Notes & Protocols: N-Acyl-L-homoserine Lactones (AHLs) - A Relevant Alternative

Given the limited application data for the D-isoform, this section provides detailed information on the closely related N-acyl-L-homoserine lactones (AHLs). AHLs are a major class of signaling molecules involved in bacterial quorum sensing (QS), a cell-density-dependent communication system that regulates gene expression. As QS is critical for bacterial virulence and biofilm formation, AHLs and their signaling pathways are prime targets for novel anti-infective drug development.

Introduction to N-Acyl-L-homoserine Lactones (AHLs)

AHLs consist of a conserved L-homoserine lactone ring linked to an acyl side chain of varying length and modification. This variation in the acyl chain provides specificity to the signaling system. AHLs are synthesized by LuxI-family synthases and are recognized by LuxR-family transcriptional regulators. Upon binding to their cognate AHL, LuxR-type proteins typically dimerize and modulate the expression of target genes.

Key Applications in Research and Drug Development
  • Studying Bacterial Quorum Sensing: Exogenous addition of specific AHLs to bacterial cultures can be used to induce or study QS-regulated phenotypes, such as biofilm formation, virulence factor production, and bioluminescence.

  • Screening for Quorum Sensing Inhibitors (QSIs): AHLs are essential reagents in assays designed to identify compounds that can disrupt QS signaling, either by inhibiting AHL synthesis, promoting AHL degradation, or blocking the AHL receptor.

  • Investigating Interspecies Communication: Different bacterial species can produce and respond to a variety of AHLs, and these molecules can be used to study the complex chemical communication within microbial communities.

Quantitative Data for Common AHLs

The following table summarizes key data for commonly studied AHLs.

CompoundAbbreviationMolecular FormulaMolecular Weight ( g/mol )Typical Working Concentration
N-Butyryl-DL-homoserine lactoneC4-HSLC₈H₁₃NO₃171.201 - 10 µM
N-Hexanoyl-L-homoserine lactoneC6-HSLC₁₀H₁₇NO₃199.250.1 - 5 µM
N-(β-Ketocaproyl)-DL-homoserine lactone3-oxo-C6-HSLC₁₀H₁₅NO₄213.230.01 - 1 µM
N-Octanoyl-DL-homoserine lactoneC8-HSLC₁₂H₂₁NO₃227.300.1 - 5 µM
N-(3-Oxododecanoyl)-L-homoserine lactone3-oxo-C12-HSLC₁₆H₂₇NO₄297.390.01 - 1 µM

Note: The DL-racemic mixture is often used for initial studies due to lower cost, but the biologically active form is the L-enantiomer.

Experimental Protocols

Protocol 1: Induction of Violacein Production in Chromobacterium violaceum

This protocol describes a classic bioassay to test for the presence of short-chain AHLs or to screen for QS inhibitors using the reporter strain Chromobacterium violaceum CV026. This mutant strain cannot produce its own AHLs but will produce the purple pigment violacein in response to exogenous short-to-medium chain AHLs.

Materials:

  • Chromobacterium violaceum CV026

  • Luria-Bertani (LB) agar and broth

  • Test AHL (e.g., C6-HSL)

  • Potential QSI compounds

  • Sterile petri dishes, microcentrifuge tubes, and pipettes

  • Spectrophotometer (for quantification)

Procedure:

  • Prepare bacterial lawn: Grow an overnight culture of C. violaceum CV026 in LB broth at 30°C. Spread 100 µL of this culture onto an LB agar plate to create a bacterial lawn.

  • Apply test compounds:

    • For AHL detection: Spot 5 µL of the test sample onto the center of the lawn.

    • For QSI screening: Create a mixture of a known AHL (e.g., 1 µM C6-HSL) and the test QSI compound. Spot 5 µL of this mixture onto the lawn. As a positive control, spot 5 µL of the AHL solution alone. As a negative control, spot 5 µL of the solvent.

  • Incubate: Incubate the plates at 30°C for 24-48 hours.

  • Observe results: A purple ring around the spot indicates violacein production, confirming the presence of AHL activity. In a QSI screen, the absence or reduction of the purple ring compared to the positive control indicates potential QS inhibition.

Protocol 2: Quantification of Biofilm Formation using Crystal Violet Assay

This protocol provides a method to quantify the effect of AHLs or QSIs on biofilm formation in a susceptible bacterial strain, such as Pseudomonas aeruginosa.

Materials:

  • Pseudomonas aeruginosa PAO1

  • LB broth

  • Test AHL or QSI

  • 96-well polystyrene microtiter plate

  • Crystal Violet solution (0.1% w/v)

  • Ethanol (95%) or Acetic Acid (30%)

  • Plate reader

Procedure:

  • Prepare cultures: Grow an overnight culture of P. aeruginosa PAO1. Dilute the culture 1:100 in fresh LB broth.

  • Set up the plate: To the wells of a 96-well plate, add 100 µL of the diluted bacterial culture. Add the test AHL or QSI at the desired final concentration. Include appropriate negative (no compound) and positive (known inducer/inhibitor) controls.

  • Incubate: Cover the plate and incubate statically at 37°C for 24-48 hours.

  • Wash: Carefully discard the liquid culture from the wells. Wash the wells gently three times with 200 µL of sterile distilled water to remove planktonic cells.

  • Stain: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Wash again: Discard the crystal violet solution and wash the wells three times with distilled water.

  • Solubilize: Add 200 µL of 95% ethanol or 30% acetic acid to each well to solubilize the bound crystal violet.

  • Quantify: Measure the absorbance at 550-590 nm using a plate reader. Higher absorbance corresponds to greater biofilm formation.

Visualizations

Bacterial Quorum Sensing Workflow

G cluster_cell Bacterial Cell LuxI AHL Synthase (LuxI) AHL AHL Signal LuxI->AHL Precursors Metabolic Precursors Precursors->LuxI LuxR AHL Receptor (LuxR) AHL->LuxR Complex AHL-LuxR Complex AHL->Complex AHL_out AHL Diffusion AHL->AHL_out Low Cell Density LuxR->Complex DNA Target DNA Complex->DNA Response QS-regulated Gene Expression (e.g., Virulence, Biofilm) DNA->Response AHL_out->AHL High Cell Density (Accumulation)

Caption: Workflow of AHL-mediated quorum sensing in a bacterial cell.

QSI Screening Experimental Logic

G cluster_controls Controls start Start with Reporter Strain (e.g., C. violaceum CV026) add_ahl Add Exogenous AHL (e.g., C6-HSL) start->add_ahl add_qsi Add Test Compound (Potential QSI) start->add_qsi incubate Incubate 24-48h add_ahl->incubate add_qsi->incubate observe Observe Phenotype (e.g., Pigment Production) incubate->observe end_pos QS Active observe->end_pos Pigment Produced end_neg QS Inhibited observe->end_neg No Pigment pos_ctrl Positive Control: AHL only pos_ctrl->end_pos neg_ctrl Negative Control: Solvent only neg_ctrl->end_neg

Caption: Logical workflow for a quorum sensing inhibitor (QSI) screening assay.

References

Troubleshooting & Optimization

Technical Support Center: Acetyl-D-homoserine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Acetyl-D-homoserine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chemical synthesis of this compound?

The synthesis of this compound, while achievable, presents several key challenges that researchers must navigate to ensure high yield and purity. The most significant hurdles include:

  • Achieving High Enantiomeric Purity: A primary difficulty lies in obtaining this compound with a high degree of enantiomeric excess. Many synthetic routes can result in racemic or nearly racemic mixtures, which are often difficult to separate.[1] The development of robust synthetic methods to produce enantiomerically pure compounds remains a key area of research.[1]

  • Side Reactions: The synthesis is often plagued by side reactions that can reduce the yield of the desired product and complicate the purification process. One common side reaction is the formation of homoserine lactone, especially during deprotection steps in the presence of tert-butyl based protecting groups.[2]

  • Purification: The purification of this compound from reaction mixtures can be challenging due to the presence of structurally similar impurities and byproducts.[1] Column chromatography is a common method, but optimization of the stationary and mobile phases is often necessary to achieve adequate separation.[1]

  • Reproducibility: Some synthetic methods have been reported to be capricious, leading to inconsistent yields and purity between batches.[1] Careful control of reaction conditions is crucial for reproducible results.

Q2: What are the key starting materials for the synthesis of this compound?

A common precursor for the synthesis of this compound and its analogs is D-homoserine or a protected form of it. For N-acylation, acetic anhydride or acetyl chloride are typically used as the acetyl group donor. The synthesis of related N-acyl-homoserine lactones often starts from commercially available (S)-(-)-α-amino-γ-butyrolactone hydrobromide.[1]

Q3: Are there any biological or enzymatic methods for the synthesis of this compound?

Yes, biological synthesis of O-Acetyl-L-homoserine has been explored in microorganisms like Corynebacterium glutamicum.[3] These methods often involve metabolic engineering to enhance the production of precursors like L-homoserine and acetyl-CoA.[3] While this research has focused on the L-enantiomer, similar principles could potentially be applied for the production of the D-enantiomer through the use of specific enzymes that act on D-amino acids. A key enzyme in this pathway is homoserine O-acetyltransferase.[4]

Troubleshooting Guides

Problem 1: Low Yield of this compound
Potential Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). If the reaction has stalled, consider increasing the reaction time, temperature, or the stoichiometry of the acetylating agent.
Side Reactions Analyze the crude reaction mixture to identify major byproducts. The formation of homoserine lactone can be minimized by carefully choosing protecting groups and deprotection conditions.[2] For instance, avoiding strong acids during the deprotection of tert-butyl groups can be beneficial.[2]
Degradation of Product This compound may be susceptible to degradation under certain pH or temperature conditions. Ensure that the work-up and purification steps are performed under mild conditions.
Suboptimal Acetylating Agent The choice of acetylating agent (e.g., acetic anhydride vs. acetyl chloride) and the reaction conditions (e.g., presence of a base) can significantly impact the yield. Consider screening different acetylating agents and conditions.
Problem 2: Poor Enantiomeric Purity
Potential Cause Troubleshooting Step
Racemization during Synthesis Racemization can occur at various stages of the synthesis, particularly under harsh basic or acidic conditions. It is crucial to employ mild reaction conditions whenever possible. The use of chiral catalysts or auxiliaries can help to control the stereochemistry.
Starting Material Purity The enantiomeric purity of the final product is directly dependent on the purity of the starting D-homoserine or its derivative. Ensure the starting material has a high enantiomeric excess.
Resolution of Racemic Mixture If the synthesis results in a racemic mixture, chiral resolution techniques may be necessary. This can be achieved through enzymatic resolution or by forming diastereomeric salts with a chiral resolving agent followed by separation. Microbial resolution has been demonstrated for the separation of DL-homoserine.[5]
Problem 3: Difficulty in Purification
Potential Cause Troubleshooting Step
Co-elution of Impurities If impurities co-elute with the product during column chromatography, a systematic optimization of the chromatographic conditions is required. This includes trying different solvent systems (mobile phase) and stationary phases.
Product Instability on Silica Gel Some N-acylated homoserine derivatives have been reported to be unstable on silica gel.[1] If product degradation is observed during chromatography, consider using a different stationary phase (e.g., alumina, C18) or employing alternative purification techniques like preparative HPLC.
Formation of Inseparable Byproducts If side reactions lead to byproducts that are very difficult to separate, it is often more effective to revisit and optimize the reaction conditions to minimize their formation.

Experimental Protocols

General Protocol for N-Acetylation of D-Homoserine

This is a generalized procedure and may require optimization for specific substrates and scales.

  • Dissolution: Dissolve D-homoserine in a suitable solvent. For related syntheses, a mixture of pyridine and dichloromethane has been used.[1]

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Acetylating Agent: Slowly add acetic anhydride or acetyl chloride (typically 1.1 to 1.5 equivalents) to the cooled solution while stirring.

  • Reaction: Allow the reaction to proceed at 0°C and then warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

Visualizations

experimental_workflow start Start: D-Homoserine dissolution Dissolve in appropriate solvent start->dissolution cooling Cool to 0°C dissolution->cooling acetylation Add Acetylating Agent cooling->acetylation reaction Reaction Monitoring (TLC/LC-MS) acetylation->reaction workup Aqueous Work-up reaction->workup extraction Organic Extraction workup->extraction purification Column Chromatography extraction->purification product Pure this compound purification->product

Caption: A generalized experimental workflow for the synthesis of this compound.

troubleshooting_logic start Unsatisfactory Synthesis Outcome low_yield Low Yield? start->low_yield low_purity Low Purity? start->low_purity check_reaction Check Reaction Completion low_yield->check_reaction check_side_reactions Analyze for Side Reactions low_yield->check_side_reactions optimize_purification Optimize Purification Protocol low_purity->optimize_purification check_racemization Assess Enantiomeric Purity low_purity->check_racemization

References

Technical Support Center: Synthesis of Acetyl-D-homoserine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Acetyl-D-homoserine synthesis. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, comparative data on reaction conditions, and a standard experimental protocol.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield for N-Acetyl-D-homoserine is consistently low. What are the primary causes?

A1: Low yields in the N-acetylation of D-homoserine can stem from several factors. The most common issues include:

  • Side Reactions: The hydroxyl group (-OH) on the side chain of D-homoserine is also nucleophilic and can be acetylated, leading to the formation of O-Acetyl-D-homoserine or N,O-dithis compound.

  • Lactone Formation: Under acidic conditions, D-homoserine can cyclize to form D-homoserine lactone. This lactone can then be N-acetylated, but it may be difficult to hydrolyze back to the desired product without affecting the N-acetyl group.

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reagent concentration, suboptimal temperature, or short reaction time.

  • Suboptimal pH: The pH of the reaction is critical. The amino group must be sufficiently deprotonated (nucleophilic) to attack the acetylating agent, but strongly basic conditions can promote side reactions. The Schotten-Baumann reaction, for instance, is typically performed under basic conditions.[1]

  • Purification Losses: The product may be lost during workup and purification steps, especially if its polarity is similar to that of byproducts or remaining starting material.

Q2: How can I selectively achieve N-acetylation over O-acetylation?

A2: Achieving high selectivity for N-acetylation is the principal challenge. The relative nucleophilicity of the amino and hydroxyl groups is pH-dependent.

  • pH Control: In basic solutions (like the Schotten-Baumann method), the amino group is generally more nucleophilic than the hydroxyl group, favoring N-acetylation.[1]

  • Acidic Conditions: Conversely, performing the acetylation in a strongly acidic medium (e.g., acetic acid with perchloric acid) protonates the amino group, making it non-nucleophilic and forcing selective O-acetylation.[2] Therefore, avoiding strongly acidic conditions is crucial for N-acetylation.

  • Choice of Acetylating Agent: Acetic anhydride is a common and effective acetylating agent. Using a slight excess (e.g., 1.0 to 1.1 molar equivalents) can help drive the reaction to completion without promoting excessive side reactions.[1]

  • Enzymatic Methods: For ultimate selectivity, enzymatic approaches using N-acetyltransferases can be considered, although this moves from chemical synthesis to biocatalysis.

Q3: I am observing a significant amount of an unexpected byproduct. How can I identify and prevent it?

A3: The most likely byproducts are O-Acetyl-D-homoserine, N,O-dithis compound, and D-homoserine lactone.

  • Identification: Use analytical techniques like NMR (¹H and ¹³C), Mass Spectrometry (MS), and FTIR to characterize the byproduct.

    • O-acetylation: Look for a characteristic acetyl peak in NMR (~2.0 ppm) and a shift in the signals corresponding to the side-chain protons (-CH₂-OH).

    • Lactone Formation: The formation of a five-membered ring will significantly alter the chemical shifts and coupling constants of the backbone and side-chain protons. The carboxylic acid proton signal will disappear.

  • Prevention:

    • To prevent O-acetylation: Maintain a basic pH, control the temperature (avoid excessive heat), and limit the amount of acetylating agent used.

    • To prevent lactone formation: Avoid strongly acidic conditions during the reaction and workup.

Q4: What is the recommended purification strategy for this compound?

A4: Purification can be challenging due to the high polarity of the product.

  • Crystallization: If the product is crystalline and the impurities are sufficiently different in solubility, crystallization is the preferred method. After evaporating the reaction solvent, attempting crystallization from a water-ethanol or water-isopropanol mixture can be effective.

  • Ion-Exchange Chromatography: This is a highly effective method for separating the desired N-acetylated amino acid from unreacted D-homoserine and other charged species. The product can be bound to an anion exchange resin and then eluted.

  • Silica Gel Chromatography: This can be used, but it often requires polar mobile phases (e.g., dichloromethane/methanol/acetic acid mixtures), which can lead to band tailing. Reverse-phase chromatography (C18) with a water/acetonitrile or water/methanol gradient may provide better separation.

Data Presentation: Acetylation Reaction Parameters

The following table summarizes key parameters for the N-acetylation of amino acids, adapted from general procedures that are applicable to D-homoserine.[1] The primary goal is to maximize the yield of the N-acetyl product while minimizing side reactions.

ParameterCondition A (Aqueous Basic)Condition B (Acetic Acid)Rationale & Key Considerations
Reaction Type Schotten-BaumannAnhydrous Acetic AcidCondition A is a classic method for N-acetylation. Condition B is an alternative that can offer high yields but requires careful temperature control.[1]
Substrate D-homoserineD-homoserineStarting material purity is critical for achieving high yields.
Acetylating Agent Acetic AnhydrideAcetic AnhydrideAcetyl chloride can also be used but generates HCl, requiring more base.
Molar Ratio (Agent:Substrate) 1.1 : 11.0 - 1.1 : 1A slight excess of the acetylating agent drives the reaction forward. A large excess increases the risk of di-acetylation.[1]
Solvent WaterGlacial Acetic AcidThe choice of solvent influences reactivity and the side-reaction profile.
Base Sodium Hydroxide (NaOH)None (or mild base like NaOAc)In Condition A, the base maintains a pH where the amino group is nucleophilic.
Temperature 0 - 10 °C85 - 115 °CLow temperature in Condition A controls the exothermic reaction and minimizes hydrolysis of the anhydride. Higher temperatures in Condition B are needed to drive the reaction in the absence of a strong base.[1]
Typical Yields 75 - 90%>90% (reported for other amino acids)Yields are highly dependent on the specific amino acid and successful purification.[1]
Key Risk O-acetylation, Di-acetylationO-acetylation, Lactone formationCareful control of stoichiometry and temperature is essential to mitigate these risks.

Experimental Protocol: N-Acetylation of D-homoserine

This protocol is a generalized procedure based on the Schotten-Baumann methodology, which favors N-acetylation.

Materials:

  • D-homoserine

  • Acetic Anhydride

  • 2M Sodium Hydroxide (NaOH) solution

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice bath

Procedure:

  • Dissolution: Dissolve D-homoserine (1.0 equivalent) in a 2M NaOH solution (2.5 equivalents) in a flask equipped with a magnetic stirrer. Cool the flask in an ice bath to 0-5 °C.

  • Acetylation: While vigorously stirring the cooled solution, add acetic anhydride (1.1 equivalents) dropwise, ensuring the temperature does not rise above 10 °C. The pH should be monitored and maintained in the range of 8-10 by adding more 2M NaOH if necessary.

  • Reaction: After the addition is complete, allow the mixture to stir in the ice bath for 1 hour, followed by stirring at room temperature for an additional 2 hours.

  • Acidification: Cool the reaction mixture again in an ice bath and slowly acidify to a pH of ~2 by the dropwise addition of concentrated HCl.

  • Extraction: Extract the aqueous solution with ethyl acetate (3 x volume of the aqueous layer). Note: N-Acetyl-D-homoserine has significant water solubility, so extraction may not be highly efficient. Saturation of the aqueous layer with NaCl may improve yields.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., water/ethanol) or by column chromatography.

  • Characterization: Confirm the structure and purity of the final product using NMR, MS, and melting point analysis.

Visualizations

Experimental Workflow

G General Workflow for N-Acetyl-D-homoserine Synthesis A Dissolve D-homoserine in aqueous base (NaOH) B Cool to 0-5 °C A->B Step 1 C Add Acetic Anhydride (1.1 eq) dropwise B->C Step 2 D Stir at 0 °C, then RT (Monitor pH) C->D Step 3 E Acidify with HCl to pH ~2 D->E Step 4 F Extract with Organic Solvent E->F Step 5 G Dry & Concentrate F->G Step 6 H Purify Product (Crystallization / Chromatography) G->H Step 7 I Characterize (NMR, MS) H->I Step 8 G Troubleshooting Guide for Low Yield start Low Yield Observed check_crude Analyze Crude Product (TLC, NMR, MS) start->check_crude sm_issue Unreacted Starting Material? check_crude->sm_issue Check for SM sp_issue Significant Side Products? check_crude->sp_issue Check for Byproducts pur_issue Product Lost During Workup? check_crude->pur_issue Check Mass Balance sm_solution Increase reaction time/temp Check reagent stoichiometry Ensure adequate mixing sm_issue->sm_solution Yes sm_issue->sp_issue No sp_o_acetyl O-Acetylation / Di-Acetylation Detected sp_issue->sp_o_acetyl Yes, extra acetyl group sp_lactone Lactone Formation Detected sp_issue->sp_lactone Yes, cyclic structure sp_issue->pur_issue No, clean but low mass sp_o_acetyl_sol Reduce acetylating agent to ~1.05 eq Maintain lower temperature (0-5 °C) Ensure pH remains basic (8-10) sp_o_acetyl->sp_o_acetyl_sol sp_lactone_sol Avoid acidic conditions during reaction Use buffered or strictly basic conditions sp_lactone->sp_lactone_sol pur_solution Saturate aqueous layer with NaCl before extraction Use continuous liquid-liquid extraction Consider ion-exchange chromatography pur_issue->pur_solution Yes

References

stability of "Acetyl-D-homoserine" in solution

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Acetyl-D-homoserine

This guide provides researchers, scientists, and drug development professionals with essential information, frequently asked questions, and troubleshooting advice regarding the stability of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

A1: The primary degradation pathway for N-acetylated amino acids like this compound in aqueous solution is the hydrolysis of the N-acetyl (amide) bond.[1][2] This reaction cleaves the acetyl group, yielding D-homoserine and acetic acid. The rate of this hydrolysis is significantly influenced by pH, temperature, and the presence of enzymatic catalysts.[1][3]

Q2: How does pH affect the stability of this compound?

A2: this compound is most stable in neutral to slightly acidic solutions (pH ~6.0-7.4).[4] Stability generally decreases under strongly acidic or alkaline conditions.

  • Acidic Conditions (pH < 4): Mildly acidic conditions can promote the hydrolysis of the amide bond.[2]

  • Alkaline Conditions (pH > 8): Basic conditions can also accelerate the rate of hydrolysis. For structurally related compounds like N-acyl homoserine lactones, alkaline pH leads to rapid hydrolytic ring-opening, indicating a general susceptibility of similar moieties to base-catalyzed hydrolysis.[5]

Q3: What are the recommended storage conditions for stock solutions of this compound?

A3: For optimal stability, stock solutions should be prepared in a buffer within the stable pH range (e.g., phosphate buffer, pH 6.8-7.4).[4] It is recommended to store these solutions at -20°C or -80°C for long-term use. For short-term storage (1-2 days), refrigeration at 2-8°C is acceptable. Avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q4: Which solvents are recommended for reconstituting solid this compound?

A4: this compound is typically soluble in aqueous solutions. For initial reconstitution, sterile, nuclease-free water or a buffer such as PBS (Phosphate-Buffered Saline) is recommended. If solubility is a concern, the use of co-solvents like DMSO or ethanol may be considered, although their impact on stability should be evaluated.[1] Studies on related compounds have shown that adding DMSO to water can slow down hydrolysis.[1]

Troubleshooting Guide

Issue: My experimental results show lower-than-expected activity or concentration of the compound.

This issue often points to compound degradation. Use the following logical workflow to diagnose the potential cause.

TroubleshootingWorkflow Troubleshooting: Low Compound Concentration start Start: Lower than expected concentration observed check_prep Was the solution freshly prepared? start->check_prep check_storage How was the stock solution stored? check_prep->check_storage Yes degraded_prep Result: Likely degradation during preparation or use. Action: Prepare fresh solution immediately before use. check_prep->degraded_prep No check_ph What is the pH of the experimental buffer/medium? check_storage->check_ph Properly (-20°C/-80°C) degraded_storage Result: Potential degradation during storage. Action: Review storage protocol. Use fresh solid material. check_storage->degraded_storage Improperly (e.g., RT, 4°C long-term) check_temp Was the experiment run at elevated temperatures? check_ph->check_temp Neutral (pH 6-7.4) degraded_ph Result: pH-mediated hydrolysis is likely. Action: Adjust buffer to pH 6-7.4. Run stability check. check_ph->degraded_ph Acidic/Alkaline (pH <5 or >8) degraded_temp Result: Thermal degradation is possible. Action: Minimize exposure to high temperatures. check_temp->degraded_temp Yes (>37°C for hrs) end_ok Conclusion: Issue likely resolved. check_temp->end_ok No (Room Temp) degraded_prep->start degraded_storage->start degraded_ph->start degraded_temp->start

Caption: A logical workflow for troubleshooting unexpected loss of compound.

Issue: I observe unexpected peaks during HPLC analysis of my sample.

Unexpected peaks that grow over time are often indicative of degradation products.

  • Cause: The most likely degradation product is D-homoserine, resulting from the hydrolysis of the N-acetyl group.

  • Troubleshooting Steps:

    • Run a Standard: Analyze a known standard of D-homoserine to see if its retention time matches the unexpected peak.

    • Perform a Forced Degradation Study: Intentionally stress the compound (e.g., by adjusting the pH to a low or high value) and monitor the formation of the new peak.[6][7] This can help confirm the identity of the degradant.

    • Use Mass Spectrometry (LC-MS): Analyze the peak using LC-MS to determine its mass-to-charge ratio (m/z). The molecular weight of D-homoserine (119.12 g/mol ) should be readily identifiable.

Quantitative Stability Data

The following table provides illustrative stability data for this compound under various conditions based on general principles of N-acetyl amino acid chemistry.[1][2][5] Note: This is hypothetical data for guidance purposes. Users must determine the stability in their specific experimental matrix.

Condition Solvent/Buffer Temperature Time Point (Hours) % this compound Remaining (Illustrative)
Acidic 0.1 M HCl (pH 1.0)40°C24~ 85%
72~ 65%
Neutral PBS (pH 7.4)4°C168 (7 days)> 99%
PBS (pH 7.4)25°C (RT)72~ 98%
PBS (pH 7.4)40°C24~ 95%
Alkaline 0.1 M NaOH (pH 13.0)25°C (RT)8~ 70%
24~ 40%
Oxidative 3% H₂O₂ in Water25°C (RT)24> 97%

Experimental Protocols

Protocol: Forced Degradation Study of this compound by HPLC-UV

This protocol is designed to intentionally degrade the compound to identify potential degradation products and establish a stability-indicating analytical method.[6][7][8]

Objective: To assess the stability of this compound under hydrolytic (acidic, basic), oxidative, and thermal stress conditions.

Materials:

  • This compound

  • HPLC-grade Water and Acetonitrile

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Hydrogen Peroxide (H₂O₂)

  • Phosphate Buffer

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column

ExperimentalWorkflow Experimental Workflow: Forced Degradation Study cluster_prep 1. Sample Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis prep_stock Prepare 1 mg/mL stock solution prep_control Prepare 'Time 0' control sample prep_stock->prep_control prep_stress Aliquot stock for stress conditions prep_control->prep_stress acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_stress->acid Incubate base Base Hydrolysis (0.1 M NaOH, RT) prep_stress->base Incubate oxidation Oxidation (3% H₂O₂, RT) prep_stress->oxidation Incubate thermal Thermal Stress (Solution, 80°C) prep_stress->thermal Incubate sampling Take samples at defined time points (e.g., 2, 8, 24 hrs) acid->sampling base->sampling oxidation->sampling thermal->sampling neutralize Neutralize acid/base samples sampling->neutralize hplc Analyze all samples by HPLC-UV neutralize->hplc data Quantify peak area of parent & degradants hplc->data

Caption: A typical experimental workflow for a forced degradation study.

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in HPLC-grade water.

  • Control Sample (Time 0): Immediately dilute an aliquot of the stock solution with mobile phase to a final concentration of 0.1 mg/mL and inject it into the HPLC system. This serves as the unstressed control.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to get a final HCl concentration of 0.1 M. Incubate at 60°C.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to get a final NaOH concentration of 0.1 M. Keep at room temperature.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ to get a final concentration of 3%. Keep at room temperature, protected from light.

  • Thermal Degradation: Incubate a separate aliquot of the stock solution (in a neutral buffer) in a water bath at 80°C.

  • Sampling and Analysis:

    • Draw aliquots from each stress condition at specified time points (e.g., 2, 8, 24 hours).

    • Before injection, neutralize the acidic and basic samples with an equimolar amount of NaOH or HCl, respectively.

    • Dilute all samples to the target concentration (0.1 mg/mL) with mobile phase.

    • Analyze by HPLC. A generic starting method could be a C18 column with a mobile phase of 95:5 Water:Acetonitrile with 0.1% formic acid, monitoring at ~210 nm.

Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the Time 0 control.

  • Monitor the increase in the peak area of any degradation products.

  • A successful stability-indicating method will show baseline separation between the parent compound peak and all major degradation peaks.

References

preventing racemization of "Acetyl-D-homoserine"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Acetyl-D-homoserine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the racemization of this chiral molecule during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the process by which a pure enantiomer, such as this compound, converts into a mixture of both its D- and L-isomers (a racemic mixture). In a research and pharmaceutical context, the specific three-dimensional structure of a molecule is often crucial for its biological activity and specificity. The L-isomer of Acetyl-homoserine may have different biological effects or could be inactive, so maintaining the enantiomeric purity of this compound is critical for reliable and reproducible experimental results.

Q2: What are the primary factors that can cause racemization of this compound?

A2: The primary factors that can induce racemization of amino acid derivatives like this compound are:

  • pH: Both strongly acidic and, more significantly, basic conditions can accelerate racemization.[1][2]

  • Temperature: Higher temperatures increase the rate of racemization.[3]

  • Solvent: The polarity and protic nature of the solvent can influence the stability of the chiral center. Polar organic solvents can sometimes promote racemization more than aqueous solutions.[4][5]

  • Presence of Catalysts: Certain bases or other chemical reagents can act as catalysts for racemization.[6]

Q3: How can I detect if my sample of this compound has racemized?

A3: The most common and reliable method for detecting and quantifying racemization is through chiral High-Performance Liquid Chromatography (HPLC). This technique uses a special column with a chiral stationary phase that can separate the D- and L-enantiomers, allowing you to determine the enantiomeric excess (ee%) of your sample. Other methods include chiral gas chromatography (GC) and capillary electrophoresis (CE).

Troubleshooting Guides

Issue 1: Unexpected loss of biological activity or inconsistent experimental results.

This could be a sign that your this compound has undergone racemization.

Troubleshooting Steps:

  • Verify Stereochemical Purity: The first step is to analyze the enantiomeric purity of your this compound sample using a validated chiral HPLC method. Refer to the Experimental Protocols section for a general method that can be adapted.

  • Review Experimental Conditions: Carefully examine the pH, temperature, and solvents used in your experimental protocol.

    • pH: Was the sample exposed to strongly basic or acidic conditions for a prolonged period?

    • Temperature: Was the sample heated to elevated temperatures?

    • Solvents: Were non-aqueous polar solvents used?

  • Implement Preventative Measures: Based on your review, implement the storage and handling recommendations outlined in the Best Practices for Preventing Racemization section below.

Issue 2: Difficulty in separating D- and L-enantiomers using chiral HPLC.

Achieving good separation of enantiomers can be challenging.

Troubleshooting Steps:

  • Column Selection: Ensure you are using a chiral HPLC column suitable for the separation of acetylated amino acids. Pirkle-type, cyclodextrin-based, or macrocyclic antibiotic-based chiral stationary phases are often effective.[7]

  • Mobile Phase Optimization:

    • Solvent Composition: The ratio of organic solvent (e.g., methanol, ethanol, acetonitrile) to the aqueous buffer can significantly impact resolution. Systematically vary the composition to find the optimal balance.

    • Additives: Small amounts of acids (e.g., trifluoroacetic acid, formic acid) or bases in the mobile phase can improve peak shape and resolution.

  • Flow Rate and Temperature: Adjusting the flow rate and column temperature can sometimes improve separation. Lower flow rates and temperatures often lead to better resolution, but also longer run times.

  • Derivatization: If direct separation is proving difficult, consider derivatizing the sample with a chiral derivatizing agent to form diastereomers, which can be separated on a standard achiral HPLC column.

Best Practices for Preventing Racemization

To maintain the stereochemical integrity of your this compound, adhere to the following guidelines:

  • Storage:

    • Temperature: Store this compound at or below -20°C for long-term stability. For short-term storage, refrigeration at 2-8°C is recommended. Avoid repeated freeze-thaw cycles.

    • pH: If in solution, maintain a pH as close to neutral (pH 6-7.5) as possible. Use buffered solutions to ensure pH stability.

    • Solvent: For long-term storage in solution, consider aqueous buffers over organic solvents. If an organic solvent is necessary, ensure it is anhydrous and of high purity.

  • Handling:

    • Minimize Exposure to Harsh Conditions: During experimental procedures, minimize the time your sample is exposed to high temperatures and extreme pH values.

    • Inert Atmosphere: For sensitive reactions, consider working under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation, which can sometimes be associated with racemization.

Data Presentation

The following table summarizes the general influence of key factors on the rate of racemization of amino acid derivatives. Specific quantitative data for this compound is limited; these are general guidelines based on similar compounds.

FactorConditionExpected Impact on Racemization RateRecommendations
pH > 9Significant Increase[1][2]Avoid prolonged exposure. Use appropriate buffers to maintain neutrality.
< 3Moderate IncreaseMinimize exposure time.
6 - 7.5MinimalIdeal range for storage and handling.
Temperature > 40°CExponential Increase[3]Work at the lowest feasible temperature. Store at ≤ -20°C.
2 - 8°CLowSuitable for short-term storage.
Solvent Polar Aprotic (e.g., DMF, DMSO)Can be higher than in water[4][5]Prefer aqueous buffers. If organic solvents are necessary, use with caution and at low temperatures.
WaterGenerally Lower[5]The preferred solvent for storage.

Experimental Protocols

Protocol 1: Chiral HPLC Analysis of this compound

This is a general protocol that should be optimized for your specific instrument and column.

  • Column: Chiral stationary phase column (e.g., Astec CHIROBIOTIC T, SUMICHIRAL OA-3300, or similar).

  • Mobile Phase: A mixture of an organic modifier and an aqueous buffer.

    • Example A (Reversed-Phase): Acetonitrile and 0.1% formic acid in water. Start with a gradient of 10-50% acetonitrile.

    • Example B (Normal-Phase): Hexane and ethanol. Start with an isocratic mixture of 90:10 hexane:ethanol.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve a small amount of this compound in the mobile phase or a compatible solvent. Filter the sample through a 0.22 µm filter before injection.

  • Analysis: Inject the sample and a racemic standard (a 50:50 mixture of this compound and Acetyl-L-homoserine) to identify the retention times of both enantiomers. Calculate the enantiomeric excess (ee%) of your sample using the peak areas.

Visualizations

Racemization_Pathway This compound This compound Enolate_Intermediate Planar Enolate Intermediate This compound->Enolate_Intermediate Proton Abstraction (e.g., OH⁻, High Temp) Enolate_Intermediate->this compound Protonation Acetyl-L-homoserine Acetyl-L-homoserine Enolate_Intermediate->Acetyl-L-homoserine Protonation

Caption: Mechanism of base-catalyzed racemization of this compound.

Experimental_Workflow cluster_experiment Experimental Procedure cluster_troubleshooting Troubleshooting Point Start Start Sample_Preparation Sample Preparation (Controlled pH and Temp) Start->Sample_Preparation Reaction Reaction/Assay Sample_Preparation->Reaction Quenching Reaction Quenching Reaction->Quenching Analysis Analysis Quenching->Analysis Check_Purity Check Enantiomeric Purity (Chiral HPLC) Quenching->Check_Purity If results are inconsistent End End Analysis->End

Caption: A generalized experimental workflow with a key troubleshooting checkpoint.

References

Technical Support Center: Acetyl-D-homoserine Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Acetyl-D-homoserine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common methods for purifying small, polar molecules like this compound are chromatographic techniques. Reversed-phase high-performance liquid chromatography (RP-HPLC) is widely used due to its high resolution. For desalting and initial cleanup, solid-phase extraction (SPE) can be employed. In some cases, ion-exchange chromatography may also be useful, particularly if the starting material contains other charged impurities.

Q2: What are the likely impurities I might encounter during this compound purification?

A2: Impurities can originate from the starting materials or be generated during the synthesis or extraction process. Common impurities include unreacted D-homoserine, di-acetylated products, and a significant side product, D-homoserine lactone, which can form under acidic conditions used during acetylation.[1] Residual reagents from the synthesis, such as acetic anhydride and pyridine, may also be present.

Q3: How can I monitor the purity of my this compound fractions?

A3: Purity is typically monitored using analytical HPLC coupled with a suitable detector, such as a UV detector (if the molecule has a chromophore or is derivatized) or a mass spectrometer (MS). Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for confirming the molecular weight of the desired product and identifying impurities.

Q4: What are the optimal storage conditions for purified this compound?

A4: To minimize degradation, purified this compound should be stored as a dry, solid material at low temperatures (-20°C or below). In solution, the ester bond is susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. Therefore, aqueous solutions should be prepared fresh and maintained at a neutral pH if short-term storage is necessary.

Troubleshooting Guide

Low Yield

Problem: I am experiencing a low yield of this compound after purification.

Possible Causes and Solutions:

  • Incomplete Reaction: The acetylation of D-homoserine may not have gone to completion. Consider optimizing the reaction conditions (e.g., reaction time, temperature, reagent stoichiometry).

  • Degradation during Purification: The ester linkage in this compound can be sensitive to pH extremes. Avoid strongly acidic or basic conditions during extraction and chromatography. The stability of structurally related N-acyl homoserine lactones is known to be pH and temperature-dependent, with increased hydrolysis at non-neutral pH.

  • Loss during Extraction: If using liquid-liquid extraction, ensure the pH of the aqueous phase is optimized to keep the this compound in the desired layer. Multiple extractions with fresh solvent can improve recovery.

  • Poor Binding or Elution in Chromatography:

    • Solid-Phase Extraction (SPE): The chosen sorbent may not be optimal for retaining your compound. For a polar molecule like this compound, a normal-phase or mixed-mode sorbent might be more effective than standard reversed-phase silica.

    • HPLC: The mobile phase composition may not be suitable for eluting the compound from the column, or the compound may have poor retention. Adjusting the organic solvent percentage, using a different organic modifier, or changing the pH of the mobile phase can improve recovery.

Presence of Impurities

Problem: My purified sample contains significant impurities.

Possible Causes and Solutions:

  • Co-elution with the Main Product: Impurities with similar polarity to this compound may co-elute during chromatography.

    • Optimize HPLC Gradient: A shallower gradient during HPLC can improve the separation of closely eluting compounds.

    • Change Column Chemistry: If using a C18 column, switching to a different stationary phase (e.g., phenyl-hexyl, polar-embedded) can alter selectivity and improve separation.

  • Identification of Common Impurities:

    • D-homoserine: The starting material is a common impurity. Its presence can be confirmed by LC-MS. Improved chromatographic separation is needed.

    • D-homoserine Lactone: This is a common byproduct of the acetylation reaction in acidic media.[1] It has a different molecular weight and can be identified by MS. Optimizing the reaction conditions to avoid strongly acidic environments can reduce its formation.

    • Di-acetylated Product: Over-acetylation can lead to the formation of a di-acetylated product. This will have a higher molecular weight. Reducing the amount of acetylating agent or the reaction time can minimize its formation.

Table 1: Common Impurities in this compound Synthesis and Purification

ImpuritySourceIdentification MethodMitigation Strategy
D-homoserineUnreacted starting materialLC-MSOptimize reaction stoichiometry and time; improve chromatographic separation.
D-homoserine LactoneSide reaction during synthesis, especially under acidic conditions.[1]LC-MSAvoid strongly acidic conditions during synthesis and workup.
Di-acetylated D-homoserineOver-acetylation during synthesisLC-MSUse a stoichiometric amount of acetylating agent; control reaction time and temperature.
Residual PyridineCatalyst from synthesisHPLC-UV, GC-MSPerform an aqueous workup with a dilute acid wash (e.g., 1M HCl) after the reaction.
Acetic AcidByproduct of acetylationHPLCEvaporate under reduced pressure; co-evaporate with a non-polar solvent.
Inconsistent Chromatographic Results

Problem: I am seeing variable retention times and/or poor peak shapes in my HPLC analysis.

Possible Causes and Solutions:

  • Column Equilibration: Insufficient column equilibration between runs can lead to shifting retention times. Ensure the column is flushed with the initial mobile phase for a sufficient volume (at least 10 column volumes) before each injection.

  • Mobile Phase Issues:

    • Incorrect Preparation: Double-check the composition and pH of your mobile phase.

    • Degassing: Inadequate degassing can lead to bubble formation in the pump and detector, causing pressure fluctuations and baseline noise.

  • Column Overload: Injecting too much sample can lead to broad or fronting peaks. Try diluting your sample.

  • Secondary Interactions: For polar, amine-containing molecules, interactions with residual silanols on the silica-based column can cause peak tailing. Using a mobile phase with a low pH (e.g., 0.1% trifluoroacetic acid or formic acid) can suppress these interactions by protonating the silanols.

Experimental Protocols

Protocol 1: General Synthesis of O-Acetyl-D-homoserine

This protocol is based on the general method for acetylating homoserine.[1]

  • Preparation of Acetylating Reagent: In a glass-stoppered tube, add 0.17 ml of perchloric acid to 2 ml of glacial acetic acid with slight cooling. To this solution, add 0.81 ml of acetic anhydride.

  • Dissolution of Starting Material: Prepare a solution of 143 mg of D-homoserine in 1 ml of glacial acetic acid.

  • Reaction: Add the D-homoserine solution dropwise to the acetylating reagent while agitating.

  • Workup: After the reaction is complete (monitored by TLC or LC-MS), the reaction mixture can be quenched with water and neutralized. The product is then typically extracted with an organic solvent.

Protocol 2: Preparative HPLC Purification of this compound

This is a general starting protocol that should be optimized for your specific system and sample.

Table 2: Recommended Starting Parameters for Preparative HPLC

ParameterRecommendation
Column Reversed-phase C18, 5-10 µm particle size, e.g., 20 x 150 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-100% B over 20-30 minutes (start with a shallow gradient, e.g., 0-30% B over 20 min)
Flow Rate 10-20 mL/min (depending on column diameter)
Detection UV at 210-220 nm and/or Mass Spectrometry
Sample Preparation Dissolve the crude product in Mobile Phase A or a mixture of A and B. Filter before injection.

Procedure:

  • Equilibrate the preparative HPLC column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Inject the filtered, crude sample onto the column.

  • Run the gradient elution as defined.

  • Collect fractions based on the detector signal corresponding to the expected elution time of this compound.

  • Analyze the collected fractions for purity using analytical HPLC or LC-MS.

  • Pool the pure fractions and remove the solvent under reduced pressure (e.g., rotary evaporation or lyophilization).

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Initial Cleanup cluster_purification Purification cluster_analysis Analysis & Final Product synthesis Acetylation of D-homoserine workup Aqueous Workup / Neutralization synthesis->workup extraction Liquid-Liquid Extraction or Solid-Phase Extraction workup->extraction prep_hplc Preparative HPLC extraction->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection purity_check Purity Analysis (LC-MS) fraction_collection->purity_check pooling Pooling of Pure Fractions purity_check->pooling solvent_removal Solvent Removal pooling->solvent_removal final_product Pure this compound solvent_removal->final_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_tree start Low Purity after Purification impurity_type Identify Impurity by LC-MS start->impurity_type unreacted_start Unreacted D-homoserine impurity_type->unreacted_start Known MW side_product Side Product (e.g., Lactone) impurity_type->side_product Known MW coeluting Unknown Co-eluting Impurity impurity_type->coeluting Unknown MW solution1 Optimize Reaction Conditions: - Increase reaction time - Adjust stoichiometry unreacted_start->solution1 solution2 Modify Synthesis Conditions: - Avoid strong acids side_product->solution2 solution3 Optimize Chromatography: - Use shallower gradient - Change column chemistry coeluting->solution3

Caption: Troubleshooting decision tree for addressing low purity issues.

References

Technical Support Center: Optimizing HPLC Separation of Homoserine Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of homoserine isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common challenges encountered during these sensitive analyses.

Troubleshooting Guides

This section addresses specific issues you may encounter during the HPLC separation of homoserine isomers, presented in a question-and-answer format.

Question: Why are my homoserine isomer peaks tailing?

Answer: Peak tailing for polar compounds like homoserine is a common issue and can be caused by several factors:

  • Secondary Interactions: Residual silanols on the silica backbone of C18 columns can interact with the amine groups of homoserine, causing tailing.

    • Solution: Use a column with end-capping or a polar-embedded phase. Alternatively, adding a competing base like triethylamine (TEA) to the mobile phase at a low concentration (0.1-1.0%) can mask the silanol groups.[1]

  • Column Overload: Injecting too much sample can lead to peak tailing.

    • Solution: Reduce the sample concentration or the injection volume.

  • Mismatched Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.

Question: I'm observing split peaks for my homoserine isomers. What is the cause and how can I fix it?

Answer: Split peaks can be frustrating and can arise from several sources:

  • Column Void or Channeling: A void at the head of the column or channeling in the packing material can cause the sample to travel through different paths, resulting in a split peak.[2][3]

    • Solution: This issue is often irreversible, and the column may need to be replaced. To prevent this, always operate within the column's pressure and pH limits and avoid sudden pressure shocks.

  • Partially Blocked Frit: Particulates from the sample or mobile phase can clog the inlet frit of the column, leading to a non-uniform flow.[4]

    • Solution: Filter all samples and mobile phases before use. An in-line filter or a guard column can provide extra protection for your analytical column.[2][4]

  • Mobile Phase Incompatibility: If the mobile phase pH is close to the pKa of homoserine, it can exist in both ionized and non-ionized forms, potentially leading to peak splitting.[2]

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa and use a suitable buffer to maintain a constant pH.[2]

Question: My baseline is noisy or drifting. How can I improve it?

Answer: A stable baseline is crucial for accurate quantification. Here are common causes and solutions for baseline issues:

  • Mobile Phase Issues: Dissolved gas, microbial growth, or impure solvents can all contribute to baseline noise.[5][6]

    • Solution: Always use HPLC-grade solvents and freshly prepared mobile phases.[1] Ensure the mobile phase is thoroughly degassed, for example, by using an inline degasser or helium sparging.[5][7]

  • Pump Malfunctions: Inconsistent flow from the pump, often due to worn seals or faulty check valves, can cause a rhythmic baseline noise.[5]

    • Solution: Regular preventative maintenance of the pump, including replacing seals and cleaning check valves, is essential.[5][8]

  • Detector Instability: Fluctuations in the detector lamp or a contaminated flow cell can lead to noise and drift.[1][5]

    • Solution: Allow the detector lamp to warm up sufficiently. If the problem persists, the flow cell may need to be flushed with a strong solvent like methanol or isopropanol.[1][8]

  • Temperature Fluctuations: Variations in the ambient temperature can affect the mobile phase viscosity and detector performance, causing baseline drift.[7]

    • Solution: Use a column oven to maintain a constant temperature for the column. Insulating the tubing between the column and the detector can also help.[7]

Frequently Asked Questions (FAQs)

Q1: What type of column is best for separating homoserine enantiomers (D/L isomers)?

A1: For the chiral separation of underivatized amino acids like homoserine, chiral stationary phases (CSPs) are required. Crown-ether based CSPs, such as ChiroSil® SCA(-), and macrocyclic glycopeptide-based CSPs (e.g., those using teicoplanin or vancomycin) have shown excellent performance for separating the enantiomers of similar amino acids. Polysaccharide-based columns are another option to consider during method development.

Q2: Do I need to derivatize homoserine for HPLC analysis?

A2: Derivatization is not always necessary but can be advantageous. For chiral separations, direct analysis on a CSP is often preferred to avoid the introduction of another chiral center. However, for achiral analysis on a standard C18 column, derivatization is typically required to improve retention and detection of the polar homoserine molecule.

Q3: How can I improve the resolution between my homoserine isomer peaks?

A3: To improve resolution, you can try the following:

  • Optimize the Mobile Phase: For chiral separations, adjusting the concentration and type of organic modifier (e.g., methanol, acetonitrile) and any acidic/basic additives can significantly impact selectivity.

  • Lower the Temperature: In some cases, reducing the column temperature can enhance the chiral recognition and improve separation.

  • Reduce the Flow Rate: A lower flow rate increases the time the analytes interact with the stationary phase, which can lead to better resolution, although it will also increase the run time.

  • Try a Different Chiral Column: Chiral recognition is highly specific, so a different type of CSP may provide the necessary selectivity.

Q4: What is the expected elution order for D- and L-homoserine on a chiral column?

A4: The elution order depends on the specific chiral stationary phase. For example, on macrocyclic glycopeptide CSPs, the D-enantiomer is often more strongly retained than the L-enantiomer. With some CSPs, like the ChiroSil® series, both (+) and (-) conformations are available, which allows for the inversion of the elution order.

Detailed Experimental Protocols

Protocol 1: Achiral Analysis of L-Homoserine via Pre-column Derivatization

This protocol is adapted from a method for the determination of L-homoserine in fermentation broth and is suitable for quantification of L-homoserine without resolving its isomers.

1. Sample Preparation and Derivatization:

  • Prepare a standard solution of L-homoserine in ultrapure water.
  • For derivatization, mix 200 µL of the sample/standard with 350 µL of boric acid buffer and 150 µL of 0.5% DEEMM (diethyl ethoxymethylenemalonate) in methanol.
  • Heat the mixture at 70°C for 2 hours to complete the derivatization reaction.

2. HPLC Conditions:

  • Column: Standard C18 column (e.g., 4.6 x 250 mm, 5 µm).
  • Mobile Phase A: Pure methanol.
  • Mobile Phase B: 25 mmol/L ammonium acetate solution.
  • Isocratic Elution: 40% A : 60% B.
  • Flow Rate: 0.6 mL/min.
  • Column Temperature: 25°C.
  • Detection: UV at 250 nm.
  • Injection Volume: 10 µL.

Protocol 2: Proposed Method for Chiral Separation of D/L-Homoserine

This proposed protocol is based on successful methods for the separation of structurally similar amino acids like serine and glutamic acid. Method development and optimization will be required.

1. Sample Preparation:

  • Dissolve the racemic homoserine standard in the mobile phase to a suitable concentration (e.g., 1 mg/mL).
  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: ChiroSil® SCA(-) (15 cm x 4.6 mm, 5 µm) or a similar crown-ether based CSP.
  • Mobile Phase: 84% Methanol / 16% Water with 5 mM Perchloric Acid.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 25°C (can be optimized).
  • Detection: UV at 210 nm or via a suitable detector for non-chromophoric compounds like a Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD) if UV sensitivity is low.
  • Injection Volume: 5 µL.

Data Presentation

Table 1: HPLC Conditions for Achiral L-Homoserine Analysis
ParameterCondition
Column C18 (4.6 x 250 mm, 5 µm)
Mobile Phase 40% Methanol, 60% 25mM Ammonium Acetate
Flow Rate 0.6 mL/min
Temperature 25°C
Detection UV, 250 nm
Derivatization Pre-column with DEEMM
Table 2: Expected Performance for Proposed Chiral Separation of D/L-Homoserine

This table presents hypothetical data based on the separation of similar amino acids to serve as a benchmark for method development.

CompoundRetention Time (min)Resolution (Rs)
L-Homoserine6.8-
D-Homoserine8.2> 2.0

Mandatory Visualization

HPLC Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in the HPLC separation of homoserine isomers.

HPLC_Troubleshooting start_node Problem Observed in Chromatogram pressure_node Check System Pressure start_node->pressure_node peak_shape_node Analyze Peak Shape start_node->peak_shape_node retention_time_node Check Retention Time start_node->retention_time_node baseline_node Examine Baseline start_node->baseline_node pressure_high Pressure High? pressure_node->pressure_high peak_tailing Peak Tailing? peak_shape_node->peak_tailing rt_shift RT Shifting? retention_time_node->rt_shift baseline_noisy Baseline Noisy/Drifting? baseline_node->baseline_noisy pressure_low Pressure Low/Fluctuating? pressure_high->pressure_low No sol_blockage Check for Blockages (frit, column, tubing) pressure_high->sol_blockage Yes sol_leak Check for Leaks (fittings, pump seals) pressure_low->sol_leak Yes sol_pump Inspect Pump (seals, check valves) pressure_low->sol_pump If no leaks peak_splitting Peak Splitting? peak_tailing->peak_splitting No sol_silanol Address Silanol Interactions (add TEA, use end-capped column) peak_tailing->sol_silanol Yes sol_overload Reduce Sample Load (decrease concentration/volume) peak_tailing->sol_overload Also consider sol_void Column Void/Channeling (replace column) peak_splitting->sol_void Yes sol_mobile_phase Check Mobile Phase (composition, pH, degassing) rt_shift->sol_mobile_phase Yes sol_detector Check Detector (clean flow cell, warm-up lamp) baseline_noisy->sol_detector Yes sol_temp Check Temperature Control (column oven) sol_pump->sol_temp Also check sol_void->sol_blockage Also check sol_mobile_phase->sol_pump Also check sol_detector->sol_mobile_phase Also check

Figure 1. A logical workflow for troubleshooting common HPLC separation issues.

References

Technical Support Center: Acetyl-D-homoserine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Acetyl-D-homoserine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, degradation, and analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary degradation products?

This compound is the N-acetylated form of D-homoserine, a non-proteinogenic amino acid. Like other N-acetylated amino acids, its primary degradation pathway is the hydrolysis of the amide bond that links the acetyl group to the amino group of D-homoserine. This hydrolysis can be catalyzed by acid, base, or specific enzymes (aminoacylases). The resulting degradation products are D-homoserine and acetate (acetic acid).[1][2]

Q2: Under what conditions is this compound likely to degrade?

N-acylated amino acids can be surprisingly unstable under mildly acidic conditions.[1] Degradation of this compound can be expected under the following conditions:

  • Acidic Conditions: Exposure to mild acids, such as trifluoroacetic acid (TFA) often used in peptide synthesis and cleavage, can cause hydrolysis.[1] Strong acids like 6 N HCl will readily hydrolyze the amide bond.[1]

  • Basic Conditions: Alkaline conditions will also promote hydrolysis of the amide linkage.

  • Enzymatic Activity: Certain enzymes, known as aminoacylases or amidohydrolases, can specifically cleave the N-acetyl group from amino acids.[2] If working with biological matrices, endogenous enzymatic activity could be a factor.

  • Elevated Temperatures: Increased temperature will accelerate the rate of both chemical and enzymatic hydrolysis.

Q3: How can I detect this compound and its degradation products?

Several analytical techniques are suitable for the analysis of N-acetylated amino acids and their hydrolysis products. The choice of method depends on the specific requirements of the experiment, such as sensitivity and the need for chiral separation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive and specific method for detecting and quantifying this compound, D-homoserine, and acetate.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be used, often requiring derivatization of the analytes to make them volatile.[4]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or fluorescence detection (after derivatization) can be employed. Chiral HPLC columns can be used to separate D- and L-enantiomers if necessary.[5]

  • Thin-Layer Chromatography (TLC): TLC is a simpler, qualitative method that can be used to monitor the progress of a reaction or check for the presence of degradation products.[6]

Troubleshooting Guide

Issue 1: My sample of this compound shows impurities or has low purity upon analysis.

  • Possible Cause: The compound may have degraded during storage or handling.

  • Troubleshooting Steps:

    • Check Storage Conditions: this compound should be stored in a cool, dry place. For long-term storage, consider storing it at -20°C or below and under an inert atmosphere if it is sensitive to moisture.

    • Review Solvent Choice: If the compound is in solution, ensure the solvent is anhydrous and has a neutral pH. Buffering the solution may be necessary for stability.

    • Minimize Acid/Base Exposure: During experimental workups, minimize the time the compound is exposed to acidic or basic conditions. Use neutralization steps where appropriate.

Issue 2: I am observing unexpected peaks corresponding to D-homoserine in my analytical run.

  • Possible Cause: Hydrolysis has occurred either before or during the analytical process.

  • Troubleshooting Steps:

    • Sample Preparation: Prepare samples immediately before analysis. If samples must be stored, keep them at low temperatures (2-8°C) for short-term storage or frozen for longer periods.

    • Mobile Phase pH (for LC-MS): If using a mobile phase with a low pH, it could be causing on-column degradation. Consider using a mobile phase with a pH closer to neutral if the separation allows.

    • Injector/Source Temperature (for GC-MS/LC-MS): High temperatures in the injector port or mass spectrometer source can sometimes induce thermal degradation. Try reducing these temperatures if possible.

Issue 3: I am struggling to achieve good separation between this compound and D-homoserine using reverse-phase HPLC.

  • Possible Cause: The two compounds have significantly different polarities. D-homoserine is much more polar than its acetylated counterpart.

  • Troubleshooting Steps:

    • Gradient Elution: Use a gradient elution method. Start with a high percentage of aqueous mobile phase to retain and elute the polar D-homoserine, then increase the organic solvent percentage to elute the more hydrophobic this compound.

    • Column Choice: A standard C18 column should be suitable. Ensure the column is in good condition.

    • Ion-Pairing Agents: For better retention of the highly polar D-homoserine, consider adding an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase, but be mindful of its potential to cause hydrolysis.

    • HILIC Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative technique that is well-suited for separating very polar compounds like amino acids.

Experimental Protocols & Data

Protocol: Monitoring Degradation by HPLC

This protocol provides a general method for monitoring the acid-catalyzed hydrolysis of this compound.

  • Sample Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a neutral solvent like 50:50 acetonitrile/water.

    • Prepare a degradation solution by diluting the stock solution into a mild acidic solution (e.g., 0.1% TFA in water).

    • Incubate the degradation solution at a controlled temperature (e.g., 40°C).

  • Time-Point Analysis:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the degradation solution.

    • Quench the reaction if necessary by neutralizing the acid with a base (e.g., ammonium hydroxide).

    • Dilute the aliquot into the initial mobile phase for HPLC analysis.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, hold for 2 minutes, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm or Mass Spectrometer.

  • Data Analysis:

    • Identify the peaks for this compound and D-homoserine based on retention times of standards.

    • Integrate the peak areas at each time point to quantify the extent of degradation.

Quantitative Data Summary
ConditionTemperature (°C)Half-life (t½, hours)Primary Degradation Product(s)
0.1 M HCl25Data to be determinedD-homoserine, Acetate
0.1 M HCl50Data to be determinedD-homoserine, Acetate
pH 5 Buffer25Data to be determinedD-homoserine, Acetate
0.1 M NaOH25Data to be determinedD-homoserine, Acetate

Visualizations

cluster_main Degradation Pathway of this compound adh This compound hydrolysis Hydrolysis (Acid, Base, or Enzyme) adh->hydrolysis Amide Bond Cleavage dh D-homoserine ac Acetate hydrolysis->dh hydrolysis->ac

Caption: Predicted hydrolytic degradation pathway of this compound.

cluster_workflow Experimental Workflow for Degradation Analysis prep 1. Sample Preparation (Incubate this compound under stress conditions) quench 2. Time-Point Sampling & Quenching prep->quench analysis 3. Instrumental Analysis (e.g., LC-MS) quench->analysis data 4. Data Processing (Peak identification and integration) analysis->data report 5. Results (Quantify degradation over time) data->report

Caption: General workflow for analyzing this compound degradation.

References

Technical Support Center: Acetyl-D-homoserine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Acetyl-D-homoserine.

Ambiguity of "this compound" : The term "this compound" can be ambiguous. It may refer to either N-Acetyl-D-homoserine (acetylation at the amino group) or O-Acetyl-D-homoserine (acetylation at the hydroxyl group). This guide will address potential impurities and troubleshooting for both synthetic routes.

Section 1: N-Acetyl-D-homoserine Synthesis

The synthesis of N-Acetyl-D-homoserine typically involves the acetylation of the primary amine of D-homoserine using an acetylating agent such as acetic anhydride.

Troubleshooting Guide: N-Acetyl-D-homoserine Synthesis
IssuePotential Cause(s)Suggested Solution(s)
Low Yield of N-Acetyl-D-homoserine Incomplete reaction.- Increase reaction time. - Increase the molar excess of the acetylating agent (e.g., acetic anhydride). - Ensure optimal reaction temperature; acetylation of amino acids is often carried out at temperatures between 85 and 115°C.[1]
Side reactions consuming starting material.- Control the reaction temperature to minimize the formation of by-products. - Use a less aggressive acetylating agent if significant degradation is observed.
Presence of Unreacted D-homoserine Insufficient acetylating agent or reaction time.- Increase the stoichiometry of the acetylating agent. - Prolong the reaction duration. - Monitor the reaction progress using TLC or LC-MS to ensure complete consumption of the starting material.
Formation of Di-acetylated Impurity (N,O-Dithis compound) Over-acetylation due to harsh reaction conditions.- Use a milder acetylating agent. - Carefully control the stoichiometry of the acetylating agent. - Perform the reaction at a lower temperature.
Presence of Polymeric By-products High reaction temperatures or prolonged reaction times can lead to polymerization.- Optimize the reaction temperature and time to favor the desired product. - Consider using a solvent to maintain a more controlled reaction environment.
FAQs: N-Acetyl-D-homoserine Synthesis

Q1: What are the most common impurities I should expect in my N-Acetyl-D-homoserine synthesis?

A1: The most common impurities are typically unreacted D-homoserine, the di-acetylated product (N,O-dithis compound), and acetic acid (if acetic anhydride is used as the acetylating agent). In some cases, especially with excessive heating, you might also observe small amounts of polymeric material.

Q2: How can I purify my crude N-Acetyl-D-homoserine?

A2: Purification can often be achieved through recrystallization from a suitable solvent system, such as water or ethanol/water mixtures. Chromatographic techniques like ion-exchange chromatography or reversed-phase HPLC can also be effective for removing polar impurities like D-homoserine and di-acetylated by-products.

Q3: What analytical techniques are best for assessing the purity of my product?

A3: High-Performance Liquid Chromatography (HPLC) is a powerful tool for quantifying the purity and identifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure of the desired product and identify major impurities. Mass Spectrometry (MS) is useful for confirming the molecular weight of the product and detecting trace impurities.

Workflow for N-Acetylation of D-homoserine

N_Acetylation_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis D_homoserine D-homoserine Reaction Acetylation Reaction D_homoserine->Reaction Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Reaction Crude_Product Crude N-Acetyl- D-homoserine Reaction->Crude_Product Purification Purification (e.g., Recrystallization, Chromatography) Crude_Product->Purification Pure_Product Pure N-Acetyl- D-homoserine Purification->Pure_Product Analysis Purity & Identity Confirmation (HPLC, NMR, MS) Pure_Product->Analysis Final_Product Final Product Analysis->Final_Product

Caption: Workflow for the synthesis, purification, and analysis of N-Acetyl-D-homoserine.

Section 2: O-Acetyl-D-homoserine Synthesis

The chemical synthesis of O-Acetyl-D-homoserine is more complex than N-acetylation due to the need to protect the more nucleophilic amino group before acetylating the hydroxyl group. A typical synthetic route involves N-protection, O-acetylation, and N-deprotection.

Troubleshooting Guide: O-Acetyl-D-homoserine Synthesis
IssuePotential Cause(s)Suggested Solution(s)
Low Yield of O-Acetyl-D-homoserine Incomplete N-protection, leading to side reactions during O-acetylation.- Ensure complete N-protection by monitoring the reaction with TLC or LC-MS. - Use a robust and easily removable protecting group (e.g., Boc, Cbz).
Incomplete O-acetylation.- Increase reaction time or temperature for the O-acetylation step. - Use a more reactive acetylating agent if necessary.
Product loss during N-deprotection.- Choose a deprotection method that is orthogonal to the O-acetyl group to avoid its cleavage. - Optimize deprotection conditions (reagents, temperature, time).
Presence of Unreacted N-Protected D-homoserine Incomplete O-acetylation.- Drive the O-acetylation reaction to completion by adjusting reaction conditions.
Presence of N,O-Dithis compound If the N-protection is not complete, di-acetylation can occur.- Ensure the N-protection step goes to completion before proceeding to O-acetylation.
Presence of D-homoserine Incomplete N-protection followed by loss of the O-acetyl group during workup or purification, or incomplete O-acetylation followed by N-deprotection.- Verify the stability of the O-acetyl group under the N-deprotection and purification conditions. - Ensure complete O-acetylation.
FAQs: O-Acetyl-D-homoserine Synthesis

Q1: What are the critical steps to control in an O-Acetyl-D-homoserine synthesis?

A1: The most critical steps are the complete protection of the amino group before O-acetylation and the selective deprotection of the amino group without cleaving the O-acetyl ester.

Q2: What are some common N-protecting groups for this synthesis, and how are they removed?

A2: Common N-protecting groups for amino acids include tert-butoxycarbonyl (Boc), which is typically removed with a strong acid like trifluoroacetic acid (TFA), and benzyloxycarbonyl (Cbz), which is often removed by hydrogenolysis.

Q3: My O-acetyl group is being cleaved during the final deprotection step. What can I do?

A3: This is a common issue. If you are using acidic conditions for deprotection (e.g., for a Boc group), they might be too harsh and also hydrolyze the ester. You could try milder acidic conditions or switch to a protecting group that can be removed under neutral conditions, such as hydrogenolysis for a Cbz group.

Synthetic Pathway for O-Acetyl-D-homoserine

O_Acetylation_Pathway cluster_impurities1 Potential Impurity cluster_impurities2 Potential Impurity cluster_impurities3 Potential Impurity D_homoserine D-homoserine N_Protected N-Protected D-homoserine D_homoserine->N_Protected 1. N-Protection Impurity1 Unreacted D-homoserine D_homoserine->Impurity1 N_O_Protected N-Protected-O-Acetyl- D-homoserine N_Protected->N_O_Protected 2. O-Acetylation Impurity2 Unreacted N-Protected D-homoserine N_Protected->Impurity2 Impurity3 Di-acetylated Product N_Protected->Impurity3 O_Acetyl O-Acetyl-D-homoserine N_O_Protected->O_Acetyl 3. N-Deprotection

Caption: Synthetic pathway for O-Acetyl-D-homoserine with potential impurity formation points.

References

Technical Support Center: Acetyl-D-homoserine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the storage, handling, and use of Acetyl-D-homoserine for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

While specific storage data for this compound is limited, based on information for structurally similar compounds such as N-acetyl-DL-homoserine and other amino acid derivatives, the following conditions are recommended to ensure stability:

Storage ConditionRecommendationRationale
Temperature Store at -20°C for long-term storage. For short-term use, room temperature is acceptable.Reduced temperature minimizes the rate of potential degradation over time.
Atmosphere Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).Protects the compound from moisture and reactive gases in the air.
Environment Keep in a dry and well-ventilated place.Prevents clumping and potential hydrolysis of the acetyl group.

Q2: How should I prepare stock solutions of this compound?

This compound is expected to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). Aqueous solutions may also be possible, but stability in aqueous buffers, especially at neutral or alkaline pH, may be limited.

  • For organic stock solutions: Dissolve the solid compound in anhydrous DMSO or DMF to the desired concentration.

  • For aqueous solutions: If required for your experiment, prepare fresh solutions in a slightly acidic buffer (pH < 7). It is not recommended to store aqueous solutions for more than one day.

Q3: What are the potential stability issues with this compound in experimental settings?

The primary stability concerns for this compound in solution are the hydrolysis of the ester and amide bonds. This degradation can be influenced by pH, temperature, and the presence of enzymes in the experimental system.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Inconsistent experimental results Degradation of this compound in stock or working solutions.Prepare fresh stock solutions frequently. If using aqueous buffers, prepare the solution immediately before use. Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Low or no biological activity The compound may have degraded, or the incorrect isomer is being used for a stereospecific biological system.Verify the purity and integrity of your compound using an appropriate analytical method (e.g., HPLC, NMR). Ensure that the D-isomer is the correct enantiomer for your specific application.
Precipitation in aqueous buffer Low solubility of the compound in the chosen buffer.First, dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO, and then slowly add it to the aqueous buffer while vortexing. Ensure the final concentration of the organic solvent is compatible with your experimental system.

Experimental Protocols

General Protocol for an Enzymatic Assay Using this compound

This protocol provides a general workflow for an enzymatic assay where this compound might be used as a substrate, for example, in a reaction catalyzed by a deacetylase or a transferase.

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 100 mM) in an appropriate solvent (e.g., DMSO).

    • Prepare the assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl).

    • Prepare the enzyme stock solution in a suitable buffer.

  • Assay Procedure:

    • In a microplate well, add the assay buffer.

    • Add the this compound to the desired final concentration.

    • Initiate the reaction by adding the enzyme.

    • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a specific time period.

    • Stop the reaction (e.g., by adding a quenching agent or by heat inactivation).

    • Analyze the reaction mixture for the product formation or substrate consumption using a suitable detection method (e.g., HPLC, mass spectrometry, or a colorimetric assay).

  • Controls:

    • Include a negative control without the enzyme to account for any non-enzymatic degradation of this compound.

    • Include a positive control with a known substrate of the enzyme if available.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_reagents Prepare Reagents (Buffer, Compound, Enzyme) mix_reagents Mix Reagents in Reaction Vessel prep_reagents->mix_reagents initiate_reaction Initiate Reaction with Enzyme mix_reagents->initiate_reaction incubation Incubate at Optimal Temperature initiate_reaction->incubation stop_reaction Stop Reaction incubation->stop_reaction analyze_results Analyze Results (HPLC, MS, etc.) stop_reaction->analyze_results

Caption: Experimental workflow for an enzymatic assay.

logical_relationship compound This compound (Solid) storage Proper Storage (-20°C, Dry, Inert Gas) compound->storage stock_solution Stock Solution (e.g., in DMSO) storage->stock_solution working_solution Working Solution (Aqueous or Organic) stock_solution->working_solution experiment Experiment working_solution->experiment degradation Potential Degradation (Hydrolysis) working_solution->degradation degradation->experiment Affects Results

Caption: Logical relationships in handling this compound.

Validation & Comparative

Confirming the Purity of Acetyl-D-homoserine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the chemical purity of compounds like Acetyl-D-homoserine is a critical step in ensuring experimental reproducibility and the safety and efficacy of potential therapeutic agents. This guide provides a comparative overview of analytical methodologies for confirming the purity of this compound, with a focus on identifying potential impurities, including its L-enantiomer.

Purity Assessment Methodologies: A Comparative Overview

The selection of an appropriate analytical method is contingent on the specific purity attributes being assessed. A combination of chromatographic and spectroscopic techniques is often employed for a comprehensive purity profile.

Analytical TechniquePrincipleAdvantagesDisadvantagesTypical Application
Chiral High-Performance Liquid Chromatography (HPLC) Differential partitioning of enantiomers between a chiral stationary phase and a mobile phase.Gold standard for quantifying enantiomeric purity (D- vs. L-isomer). High precision and accuracy.May require derivatization for enhanced detection. Method development can be complex.Determination of enantiomeric excess.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Separation based on hydrophobicity.Effective for separating the product from non-chiral impurities such as starting materials and by-products.Not suitable for separating enantiomers without a chiral mobile phase additive or derivatization.Assessment of general chemical purity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separation by HPLC followed by mass-to-charge ratio analysis of the parent ion and its fragments.High sensitivity and selectivity for identifying and quantifying trace impurities. Provides molecular weight information.[1]Higher instrumentation cost. Matrix effects can influence quantification.Identification of unknown impurities and quantification of trace levels of known impurities.
Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Provides detailed structural information, enabling the identification of the compound and its impurities. Quantitative NMR (qNMR) can determine purity against a certified reference standard.Lower sensitivity compared to chromatographic methods for trace impurity detection.Structural confirmation and quantification of major components and impurities.

Experimental Protocols

The following protocols provide a starting point for the purity analysis of this compound. Method optimization will be necessary based on the specific instrumentation and purity requirements.

Protocol 1: Chiral HPLC for Enantiomeric Purity

This method is designed to separate and quantify the D- and L-enantiomers of Acetyl-homoserine.

1. Sample Preparation:

  • Dissolve an accurately weighed amount of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: CHIROBIOTIC™ T (Teicoplanin-based chiral stationary phase), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Methanol/Water (80:20, v/v). The optimal ratio may need to be adjusted to achieve baseline separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

3. Analysis:

  • Inject a solution of N-Acetyl-L-homoserine (if available) to determine its retention time.

  • Inject the this compound sample. The presence of a peak at the retention time of the L-enantiomer indicates enantiomeric impurity.

  • Calculate the percentage of each enantiomer based on the peak area.

Protocol 2: RP-HPLC for General Purity

This method is suitable for detecting non-chiral impurities.

1. Sample Preparation:

  • Prepare the sample as described in Protocol 1, using the initial mobile phase as the diluent.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., Agilent ZORBAX Eclipse Plus C18), 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    Time (min) % B
    0 5
    20 95
    25 95
    26 5

    | 30 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

3. Analysis:

  • The purity is determined by the percentage of the main peak area relative to the total peak area of all components in the chromatogram.

Protocol 3: ¹H NMR Spectroscopy for Structural Confirmation and Purity

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.75 mL of Deuterium Oxide (D₂O).

  • Add a known amount of an internal standard (e.g., maleic acid) for quantitative analysis (qNMR).

2. NMR Acquisition:

  • Spectrometer: 400 MHz or higher.

  • Solvent: D₂O.

  • Parameters:

    • Acquire a standard ¹H spectrum.

    • Ensure a sufficient relaxation delay (D1) for quantitative accuracy (e.g., 5 times the longest T1).

3. Analysis:

  • Compare the obtained spectrum with the expected chemical shifts and coupling constants for this compound.

  • Integrate the signals corresponding to the analyte and the internal standard to calculate the purity.

  • Impurity signals can be identified and, if their structure is known, quantified.

Potential Impurities

During the synthesis of this compound from D-homoserine, several impurities can arise:

  • Unreacted D-homoserine: The starting material may not fully react.

  • Di-acetylated product: Acetylation may occur on both the amino and hydroxyl groups.

  • L-enantiomer (Acetyl-L-homoserine): If the starting D-homoserine is not enantiomerically pure.

  • By-products from side reactions: Depending on the acetylation reagent and conditions.

Alternative and Comparative Standards

Since a certified analytical standard for this compound may not be readily available, the following commercially available compounds can be used for comparison and method development:

  • N-Acetyl-L-homoserine: Useful for determining the retention time and response factor of the L-enantiomer in chiral HPLC.

  • D-Homoserine: Can be used to confirm the retention time of the starting material in RP-HPLC.

  • N-Acetyl-D-amino acid sets: Commercially available sets of other N-acetyl-D-amino acids can be used to validate the analytical methods and as general system suitability standards.[2][3]

Visualizing the Workflow and Logic

To aid in understanding the process of purity confirmation, the following diagrams illustrate the experimental workflow and the logical relationship between the different analytical techniques.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_results Purity Assessment Sample This compound Sample Dissolve Dissolve in Solvent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Chiral_HPLC Chiral HPLC Filter->Chiral_HPLC RP_HPLC RP-HPLC Filter->RP_HPLC LC_MS LC-MS/MS Filter->LC_MS NMR NMR Spectroscopy Filter->NMR Enantiomeric_Purity Enantiomeric Purity Chiral_HPLC->Enantiomeric_Purity Chemical_Purity Chemical Purity RP_HPLC->Chemical_Purity Impurity_ID Impurity Identification LC_MS->Impurity_ID Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation

Fig. 1: Experimental workflow for purity analysis.

Purity_Logic Start Is the enantiomeric purity confirmed? Chiral_HPLC Perform Chiral HPLC Start->Chiral_HPLC No General_Purity Is the general chemical purity confirmed? Start->General_Purity Yes Chiral_HPLC->General_Purity Yes RP_HPLC Perform RP-HPLC General_Purity->RP_HPLC No Pure Compound is of high purity General_Purity->Pure Yes Unknown_Peaks Are there unknown peaks? RP_HPLC->Unknown_Peaks Yes LC_MS_NMR Perform LC-MS/MS and NMR for identification Unknown_Peaks->LC_MS_NMR Yes Unknown_Peaks->Pure No Impure Further purification required LC_MS_NMR->Impure

Fig. 2: Decision tree for purity confirmation.

References

A Comparative Guide to the Chiral Separation of Acetyl-Homoserine Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient and accurate separation of enantiomers is a critical step in the development of chiral drugs and understanding stereospecific biochemical processes. N-acetyl-homoserine, a chiral molecule of interest in various research fields, exists as a pair of enantiomers. This guide provides an objective comparison of various analytical and preparative techniques for the chiral separation of N-acetyl-homoserine enantiomers, supported by experimental data and detailed methodologies.

Comparison of Chiral Separation Techniques

The selection of an appropriate method for the chiral separation of N-acetyl-homoserine enantiomers depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or preparative scale separation. The primary techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Capillary Electrophoresis (CE), and Enzymatic Resolution. A summary of their performance is presented below.

TechniqueChiral Selector/Stationary PhaseDerivatization RequiredTypical Analysis TimeResolution (Rs)Enantiomeric Excess (ee%)Detection Limit
Chiral HPLC CHIROBIOTIC T (Teicoplanin-based)No15-30 min> 1.5 (baseline)> 99%ng/mL range
Chiral GC-MS Chiral Cyclodextrin-based Capillary ColumnYes (e.g., BSTFA)10-20 min> 1.5 (baseline)> 99%pg/mL range
Capillary Electrophoresis Cyclodextrins (e.g., β-CD) or VancomycinNo< 15 minVariable> 99%ng/mL range
Enzymatic Resolution Lipase (e.g., from Brucella thiophenivorans)Yes (esterification)Hours (reaction)N/A> 99% (for one enantiomer)N/A

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the analytical and preparative separation of enantiomers. The use of a chiral stationary phase (CSP) that interacts differently with each enantiomer allows for their separation.

Experimental Protocol: Chiral HPLC of N-acetyl-homoserine Enantiomers
  • Column: CHIROBIOTIC T (Teicoplanin-based CSP)[1]

  • Mobile Phase: A suitable mobile phase for the separation of N-acetyl-amino acids on a CHIROBIOTIC T column would typically consist of a polar organic solvent (e.g., methanol, ethanol, or acetonitrile) with a small percentage of an acidic or basic modifier to control the ionization of the analyte and the stationary phase. A common starting point is a mixture of methanol and a volatile buffer like ammonium acetate or ammonium formate.

  • Flow Rate: 0.5 - 1.0 mL/min

  • Temperature: Ambient or controlled (e.g., 25 °C)

  • Detection: UV at a low wavelength (e.g., 200-210 nm) or Mass Spectrometry (MS) for higher sensitivity and selectivity.

  • Sample Preparation: Dissolve the N-acetyl-DL-homoserine sample in the mobile phase or a compatible solvent.

The CHIROBIOTIC T column, based on the macrocyclic glycopeptide teicoplanin, has demonstrated success in the simultaneous enantiomeric separation of various amino acids and their N-acetylated derivatives[1].

Gas Chromatography-Mass Spectrometry (GC-MS)

Chiral GC-MS offers high resolution and sensitivity for the analysis of volatile and thermally stable enantiomers. For non-volatile compounds like N-acetyl-homoserine, derivatization is necessary to increase their volatility.

Experimental Protocol: Chiral GC-MS of N-acetyl-homoserine Enantiomers
  • Derivatization:

    • Dry the N-acetyl-DL-homoserine sample thoroughly.

    • Add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to the dried sample.[2][3]

    • Heat the mixture (e.g., at 70°C for 30 minutes) to ensure complete derivatization of the carboxylic acid and amide groups.

  • GC-MS Analysis:

    • Column: A chiral capillary column, such as one coated with a derivatized cyclodextrin (e.g., β-cyclodextrin).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 200 °C) at a rate of 5-10 °C/min.

    • MS Detector: Electron Ionization (EI) source at 70 eV. Scan a mass range appropriate for the trimethylsilyl derivative of N-acetyl-homoserine.

GC-MS/MS methods have been shown to be complementary to LC-MS/MS for the analysis of N-acyl homoserine lactones, with GC-MS/MS providing better enantioselectivity for smaller N-HLs.[2][4]

Capillary Electrophoresis (CE)

Capillary electrophoresis is a high-efficiency separation technique that requires minimal sample and solvent consumption. Chiral separations in CE are achieved by adding a chiral selector to the background electrolyte.

Experimental Protocol: Chiral CE of N-acetyl-homoserine Enantiomers
  • Capillary: Fused-silica capillary.

  • Background Electrolyte (BGE): A buffer solution (e.g., phosphate or borate buffer) at a specific pH containing a chiral selector.

    • Chiral Selector:

      • Cyclodextrins: Native or derivatized cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) are commonly used. The concentration of the cyclodextrin needs to be optimized.[5][6][7]

      • Vancomycin: This macrocyclic antibiotic can be an effective chiral selector for N-acetylated amino acids.[4]

  • Voltage: 15-30 kV

  • Temperature: 25 °C

  • Injection: Hydrodynamic or electrokinetic injection of the sample.

  • Detection: UV detection at a low wavelength (e.g., 200 nm).

The choice of chiral selector and the optimization of the BGE pH and selector concentration are crucial for achieving baseline separation of the enantiomers.

Enzymatic Resolution

Enzymatic resolution is a preparative technique used to obtain one or both enantiomers in high enantiomeric purity. This method relies on the stereoselectivity of an enzyme to catalyze a reaction on only one enantiomer of a racemic mixture.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of N-acetyl-DL-homoserine Ester
  • Substrate Preparation: Synthesize the methyl or ethyl ester of N-acetyl-DL-homoserine.

  • Enzymatic Hydrolysis:

    • Dissolve the racemic N-acetyl-DL-homoserine ester in a suitable buffer solution (e.g., phosphate buffer).

    • Add a lipase, such as the one from Brucella thiophenivorans, which has shown high enantioselectivity towards N-acetyl-DL-methionine methyl ester.[8]

    • Incubate the reaction mixture with stirring at a controlled temperature (e.g., 30-40 °C).

    • Monitor the reaction progress by a suitable analytical technique (e.g., chiral HPLC) until approximately 50% conversion is reached.

  • Work-up and Separation:

    • Stop the reaction by adjusting the pH or adding a solvent.

    • Extract the unreacted N-acetyl-L-homoserine ester with an organic solvent.

    • Isolate the product, N-acetyl-D-homoserine, from the aqueous layer.

    • The enantiomeric excess of the product and the remaining substrate can be determined by chiral HPLC or GC-MS.

This method allows for the production of one enantiomer (in this case, the D-acid) in high enantiomeric purity, while the other enantiomer remains as the unreacted ester.[8]

Workflow and Pathway Diagrams

To visualize the experimental processes, the following diagrams are provided in the DOT language for Graphviz.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample N-acetyl-DL-homoserine Dissolve Dissolve in Mobile Phase Sample->Dissolve Injector Injector Dissolve->Injector Column Chiral Column (CHIROBIOTIC T) Injector->Column Detector UV/MS Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification of Enantiomers Chromatogram->Quantification

Caption: Workflow for Chiral HPLC Analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_analysis Data Analysis Sample N-acetyl-DL-homoserine Derivatize Derivatization (e.g., with BSTFA) Sample->Derivatize Injector GC Injector Derivatize->Injector Column Chiral Capillary Column Injector->Column MS Mass Spectrometer Column->MS MassSpectra Mass Spectra MS->MassSpectra Quantification Quantification of Enantiomers MassSpectra->Quantification

Caption: Workflow for Chiral GC-MS Analysis.

Enzymatic_Resolution_Pathway Racemate N-acetyl-DL-homoserine Ester (Racemate) Enzyme Lipase Racemate->Enzyme Separation Separation Enzyme->Separation ~50% Conversion Product N-acetyl-D-homoserine (Product) Unreacted N-acetyl-L-homoserine Ester (Unreacted) Separation->Product Separation->Unreacted

Caption: Pathway for Enzymatic Kinetic Resolution.

References

A Comparative Analysis of the Biological Activities of D- and L-Acetyl-Homoserine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of the D- and L-enantiomers of acetyl-homoserine. The information presented is based on established principles of stereospecificity in biological systems and available experimental data for the individual isomers.

Executive Summary

Biological systems exhibit a high degree of stereospecificity, meaning the three-dimensional arrangement of atoms in a molecule is critical for its biological function. This principle is particularly evident in the activity of enzymes and receptors. In the case of acetyl-homoserine, the L-enantiomer (L-acetyl-homoserine) is a known intermediate in the biosynthesis of the essential amino acid L-methionine in various organisms. In contrast, direct experimental evidence detailing the biological activity of the D-enantiomer (D-acetyl-homoserine) is largely absent from the scientific literature, and it is strongly inferred to be biologically inactive in these pathways due to the stereospecific nature of the enzymes involved.

Data Presentation: A Comparative Overview

FeatureL-Acetyl-HomoserineD-Acetyl-Homoserine
Primary Biological Role Intermediate in L-methionine biosynthesis.Not a known participant in primary metabolic pathways.
Enzymatic Substrate Acts as a substrate for enzymes such as O-acetylhomoserine sulfhydrylase.Not reported as a substrate for enzymes in the methionine biosynthesis pathway.
Quorum Sensing Activity N-acyl derivatives (N-acyl-L-homoserine lactones) are key signaling molecules in bacterial quorum sensing.[1][2][3] Acetyl-L-homoserine itself is not a primary signaling molecule but serves as a structural analogue.N-acyl derivatives of the D-enantiomer are generally considered inactive or significantly less active in quorum sensing.
Reported Biological Effects Precursor to L-methionine, which is essential for protein synthesis and other metabolic processes.No significant biological effects have been reported in the reviewed literature.

Key Biological Pathways and Experimental Workflows

L-Methionine Biosynthesis Pathway

L-acetyl-homoserine is a crucial intermediate in the biosynthesis of L-methionine in many bacteria and plants. The pathway involves the conversion of L-aspartate to L-homoserine, which is then acetylated to form O-acetyl-L-homoserine. This activated intermediate can then be converted to L-homocysteine and subsequently to L-methionine. The enzymes in this pathway are highly specific for the L-enantiomers of their substrates.

Methionine_Biosynthesis Aspartate L-Aspartate Homoserine L-Homoserine Aspartate->Homoserine Multiple Steps Acetyl_Homoserine O-Acetyl-L-Homoserine Homoserine->Acetyl_Homoserine Homoserine O-acetyltransferase Homocysteine L-Homocysteine Acetyl_Homoserine->Homocysteine O-acetylhomoserine sulfhydrylase Methionine L-Methionine Homocysteine->Methionine Methionine synthase

Caption: L-Methionine Biosynthesis Pathway.

Bacterial Quorum Sensing

N-acyl-homoserine lactones (AHLs) are a class of signaling molecules used by many Gram-negative bacteria to coordinate gene expression in a cell-density-dependent manner, a process known as quorum sensing. These molecules consist of a homoserine lactone ring, derived from S-adenosyl-L-methionine, and an acyl side chain. The synthesis of AHLs is stereospecific, utilizing the L-isomer of homoserine. While acetyl-homoserine itself is not a signaling molecule, its lactonized and N-acylated form (N-acetyl-L-homoserine lactone) can be considered a simple analogue. The general inactivity of D-isomers in this system underscores the importance of stereochemistry for receptor binding and signal transduction.

Quorum_Sensing_Workflow cluster_bacteria Bacterial Cell cluster_extracellular Extracellular Environment AHL_Synthase AHL Synthase (LuxI homolog) AHL_L N-Acyl-L-Homoserine Lactone (L-AHL) AHL_Synthase->AHL_L AHL_L_out L-AHL AHL_L->AHL_L_out Diffusion Receptor AHL Receptor (LuxR homolog) Gene_Expression Target Gene Expression Receptor->Gene_Expression Activation AHL_L_out->Receptor Binding AHL_D_out N-Acyl-D-Homoserine Lactone (D-AHL) (Inactive)

References

No Direct Evidence Found for Acetyl-D-homoserine as a Competitive Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Initial research into "Acetyl-D-homoserine" as a competitive inhibitor did not yield any direct scientific literature or experimental data supporting this specific role. The available information primarily focuses on the L-isomer, O-acetyl-L-homoserine, which is a key intermediate in the methionine biosynthesis pathway, synthesized by the enzyme homoserine O-acetyltransferase (HTA).

Given the absence of data for this compound, this guide will focus on the inhibition of the closely related and highly relevant enzyme, homoserine O-acetyltransferase (HTA) , a critical component of the methionine biosynthesis pathway. This pathway is essential in many bacteria and fungi, making its enzymes attractive targets for antimicrobial drug development. We will explore the known inhibitors of HTA and provide a comparative analysis of their properties.

Comparison of Known Inhibitors of Homoserine O-acetyltransferase

While specific competitive inhibitors for homoserine O-acetyltransferase are not extensively documented in publicly available literature, the enzyme is known to be regulated by feedback inhibition from downstream products of the methionine pathway. Additionally, some compounds have been identified as inhibitors, although their precise mechanism of inhibition is not always classified as strictly competitive.

InhibitorTarget EnzymeOrganismType of InhibitionIC50Ki
L-MethionineHomoserine O-acetyltransferaseBrevibacterium flavumMixed-type4.8 mMNot Reported
S-AdenosylmethionineHomoserine O-acetyltransferaseBrevibacterium flavumNon-competitive0.26 mMNot Reported
L-PenicillamineHomoserine O-acetyltransferaseCandida albicansNot SpecifiedNot ReportedNot Reported
D-PenicillamineHomoserine O-acetyltransferaseCandida albicansNot SpecifiedNot ReportedNot Reported

Note: The IC50 and Ki values are highly dependent on assay conditions (e.g., substrate concentration). The data presented here is based on the available literature and may not be directly comparable across different studies.

Methionine Biosynthesis Pathway and Inhibition

The synthesis of methionine from homoserine involves a series of enzymatic steps. Homoserine O-acetyltransferase (HTA) catalyzes the first committed step in this pathway in many microorganisms, making it a key regulatory point. The pathway is subject to feedback inhibition by its end products, L-methionine and S-adenosylmethionine, which helps to maintain cellular homeostasis.

Methionine_Biosynthesis_Inhibition cluster_pathway Methionine Biosynthesis Pathway cluster_inhibitors Inhibitors L-Homoserine L-Homoserine O-Acetyl-L-homoserine O-Acetyl-L-homoserine L-Homoserine->O-Acetyl-L-homoserine Homoserine O-acetyltransferase (HTA) Acetyl-CoA Acetyl-CoA Acetyl-CoA->O-Acetyl-L-homoserine Cystathionine Cystathionine O-Acetyl-L-homoserine->Cystathionine Cystathionine γ-synthase L-Cysteine L-Cysteine L-Cysteine->Cystathionine L-Homocysteine L-Homocysteine Cystathionine->L-Homocysteine Cystathionine β-lyase L-Methionine L-Methionine L-Homocysteine->L-Methionine Methionine synthase S-Adenosylmethionine S-Adenosylmethionine L-Methionine->S-Adenosylmethionine Methionine_Inhibitor L-Methionine Methionine_Inhibitor->L-Homoserine Mixed-type Inhibition SAM_Inhibitor S-Adenosylmethionine SAM_Inhibitor->L-Homoserine Non-competitive Inhibition Penicillamine_Inhibitor Penicillamine Penicillamine_Inhibitor->L-Homoserine Inhibition

Caption: Inhibition of the Methionine Biosynthesis Pathway.

Experimental Protocols

General Assay for Homoserine O-acetyltransferase Activity and Inhibition

This protocol describes a general method for measuring the activity of homoserine O-acetyltransferase and for determining the inhibitory effects of various compounds.

1. Materials and Reagents:

  • Purified homoserine O-acetyltransferase (HTA)

  • L-Homoserine

  • Acetyl-Coenzyme A (Acetyl-CoA)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Tris-HCl buffer (pH 7.5)

  • Test inhibitor compounds

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

2. Assay Principle: The activity of HTA is measured by quantifying the release of Coenzyme A (CoA-SH) from the reaction of L-homoserine and Acetyl-CoA. The free thiol group of CoA-SH reacts with DTNB to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be measured spectrophotometrically at 412 nm.

3. Procedure:

  • Preparation of Reagents: Prepare stock solutions of L-homoserine, Acetyl-CoA, DTNB, and the inhibitor compound in Tris-HCl buffer.

  • Reaction Mixture: In a 96-well plate, prepare the reaction mixture containing Tris-HCl buffer, L-homoserine, and DTNB.

  • Inhibitor Addition: Add varying concentrations of the inhibitor compound to the appropriate wells. For control wells, add buffer instead of the inhibitor.

  • Enzyme Addition: Add the purified HTA enzyme to all wells to initiate the reaction.

  • Substrate Addition: Start the reaction by adding Acetyl-CoA to all wells.

  • Measurement: Immediately place the microplate in a plate reader and measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change of absorbance) for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

    • To determine the type of inhibition and the Ki value, the experiment should be repeated with varying concentrations of both the substrate (L-homoserine or Acetyl-CoA) and the inhibitor. The data can then be analyzed using Lineweaver-Burk or Dixon plots.

Experimental Workflow for Inhibition Analysis

The following diagram illustrates a typical workflow for identifying and characterizing enzyme inhibitors.

Experimental_Workflow cluster_workflow Enzyme Inhibition Analysis Workflow Assay_Development Develop Enzyme Activity Assay Primary_Screening Primary Screening of Inhibitor Library Assay_Development->Primary_Screening Hit_Confirmation Hit Confirmation and IC50 Determination Primary_Screening->Hit_Confirmation Mechanism_of_Action Mechanism of Action Studies (e.g., Lineweaver-Burk plots) Hit_Confirmation->Mechanism_of_Action Lead_Optimization Lead Optimization (Structure-Activity Relationship) Mechanism_of_Action->Lead_Optimization

Caption: General workflow for enzyme inhibitor discovery.

Conclusion

While the initial query regarding "this compound" as a competitive inhibitor could not be substantiated with available data, the exploration of inhibitors for homoserine O-acetyltransferase provides valuable insights into the regulation of the essential methionine biosynthesis pathway. The feedback inhibition by L-methionine and S-adenosylmethionine, along with the identification of other inhibitory compounds like penicillamine, highlights potential strategies for the development of novel antimicrobial agents targeting this pathway. Further research is warranted to identify and characterize potent and specific competitive inhibitors of HTA, which could serve as valuable tools for both basic research and therapeutic applications.

Validating the Inactivity of Acetyl-D-homoserine in Quorum Sensing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Quorum Sensing and N-Acyl Homoserine Lactones (AHLs)

Quorum sensing is a cell-to-cell communication mechanism in bacteria that allows them to coordinate gene expression in response to population density. In many Gram-negative bacteria, this process is mediated by small signaling molecules called N-acyl homoserine lactones (AHLs). These molecules, also known as autoinducers, consist of a homoserine lactone ring attached to an acyl side chain, which can vary in length and modification.

The canonical QS system, exemplified by the LuxI/LuxR system in Vibrio fischeri and the LasI/LasR and RhlI/RhlR systems in Pseudomonas aeruginosa, involves a synthase (LuxI homolog) that produces a specific AHL. As the bacterial population grows, the extracellular concentration of the AHL increases. Once a threshold concentration is reached, the AHL binds to and activates a cognate cytoplasmic receptor protein (LuxR homolog), which then acts as a transcriptional regulator for target genes. These genes often control virulence factor production, biofilm formation, and motility.

The specificity of the AHL-receptor interaction is highly dependent on the structure of the acyl chain and the stereochemistry of the homoserine lactone ring. Naturally occurring, active AHLs typically possess an L-homoserine lactone moiety. The compound , Acetyl-D-homoserine, features a short acetyl group as the acyl chain and the D-enantiomer of the homoserine lactone. These structural characteristics suggest a likely inability to bind effectively to and activate LuxR-type receptors, thus rendering it inactive in quorum sensing.

To experimentally validate this hypothesis, a series of assays can be performed to compare the effect of this compound to that of known QS agonists and antagonists.

Comparative Data on Quorum Sensing Modulators

While specific quantitative data for this compound is not available in the reviewed literature, the following table provides a template for presenting experimental findings. This table should be populated with data obtained from the experimental protocols detailed in the subsequent sections. For comparison, well-characterized QS modulators should be used as positive and negative controls.

CompoundTarget SystemAssay TypeConcentration (µM)Observed EffectIC50/EC50 (µM)Reference
This compound P. aeruginosa LasRReporter Gene Assaye.g., 1-100To be determinedTo be determinedExperimental
P. aeruginosa LasRBiofilm Inhibition Assaye.g., 1-100To be determinedTo be determinedExperimental
P. aeruginosa LasRCompetitive Binding Assaye.g., 1-100To be determinedTo be determinedExperimental
OdDHL (Agonist) P. aeruginosa LasRReporter Gene Assaye.g., 0.1-10Activation of reporter gene expressione.g., ~1(Known Value)
C4-HSL (Agonist) P. aeruginosa RhlRReporter Gene Assaye.g., 0.1-10Activation of reporter gene expressione.g., ~1(Known Value)
4-Br-PHL (Antagonist) P. aeruginosa LasRReporter Gene Assaye.g., 1-50Inhibition of OdDHL-induced expressione.g., ~10(Known Value)
V-06-018 (Antagonist) P. aeruginosa LasRReporter Gene Assaye.g., 1-20Inhibition of OdDHL-induced expressione.g., ~5(Known Value)

Experimental Protocols

To validate the inactivity of this compound, the following experimental protocols are recommended.

Quorum Sensing Reporter Gene Assay

This assay utilizes a bacterial reporter strain engineered to express a reporter gene (e.g., lacZ for β-galactosidase or luxCDABE for luciferase) in response to the activation of a specific LuxR-type receptor.

a. Materials:

  • Bacterial reporter strain (e.g., Agrobacterium tumefaciens NTL4(pZLR4) for LasR, E. coli MT102(pJBA132) for LuxR)

  • Luria-Bertani (LB) broth and agar

  • Appropriate antibiotics for plasmid maintenance

  • Test compounds: this compound, positive control agonist (e.g., OdDHL for LasR), positive control antagonist (e.g., 4-Br-PHL for LasR)

  • 96-well microtiter plates

  • Microplate reader for measuring absorbance and luminescence or colorimetric changes.

b. Method:

  • Grow the reporter strain overnight in LB broth with appropriate antibiotics.

  • Dilute the overnight culture to an OD600 of approximately 0.1 in fresh LB broth.

  • To the wells of a 96-well plate, add the diluted bacterial culture.

  • For agonist testing, add varying concentrations of this compound and the positive control agonist to respective wells. Include a solvent control.

  • For antagonist testing, add a constant, sub-maximal activating concentration of the cognate AHL (e.g., 1 µM OdDHL) to all wells, followed by varying concentrations of this compound and the positive control antagonist.

  • Incubate the plate at the optimal growth temperature for the reporter strain (e.g., 30°C for A. tumefaciens) for a defined period (e.g., 6-8 hours).

  • Measure the optical density (OD600) to assess bacterial growth.

  • Measure the reporter gene expression (e.g., luminescence for lux reporters, or by adding a substrate like ONPG for lacZ reporters and measuring absorbance).

  • Normalize the reporter gene expression to cell density (Reporter Signal / OD600).

  • Plot the normalized reporter activity against the concentration of the test compound to determine EC50 (for agonists) or IC50 (for antagonists).

Biofilm Formation Inhibition Assay

This assay assesses the ability of a compound to inhibit the formation of biofilms, a process often regulated by quorum sensing.

a. Materials:

  • Bacterial strain for biofilm formation (e.g., Pseudomonas aeruginosa PAO1)

  • Tryptic Soy Broth (TSB) or other appropriate growth medium

  • Test compounds: this compound, positive control agonist (optional, to see enhancement), positive control inhibitor

  • 96-well flat-bottom microtiter plates

  • 0.1% Crystal Violet solution

  • 30% Acetic acid or 95% Ethanol for solubilization

  • Microplate reader for measuring absorbance.

b. Method:

  • Grow an overnight culture of the test bacterium.

  • Dilute the culture 1:100 in fresh medium.

  • Add the diluted culture to the wells of a 96-well plate containing different concentrations of the test compounds. Include a no-compound control.

  • Incubate the plate under static conditions for 24-48 hours at the optimal growth temperature (e.g., 37°C for P. aeruginosa).

  • After incubation, discard the planktonic cells by gently inverting the plate.

  • Wash the wells with sterile phosphate-buffered saline (PBS) to remove any remaining non-adherent cells.

  • Stain the attached biofilms by adding 0.1% crystal violet to each well and incubating for 15-20 minutes at room temperature.

  • Remove the crystal violet solution and wash the wells with water until the wash water is clear.

  • Dry the plate.

  • Solubilize the bound crystal violet by adding 30% acetic acid or 95% ethanol to each well.

  • Measure the absorbance at a wavelength of 570-595 nm.

  • Calculate the percentage of biofilm inhibition relative to the no-compound control.

Competitive Ligand Binding Assay (Fluorescence Polarization)

This in vitro assay directly measures the ability of a test compound to compete with a fluorescently labeled native ligand for binding to the purified ligand-binding domain (LBD) of a LuxR-type receptor.

a. Materials:

  • Purified and stable LasR-LBD protein

  • Fluorescently labeled AHL analog (e.g., a fluorescent derivative of OdDHL)

  • Test compounds: this compound, unlabeled OdDHL (positive control)

  • Assay buffer

  • 384-well black microplates

  • Plate reader capable of measuring fluorescence polarization.

b. Method:

  • In the wells of a 384-well plate, add a constant concentration of the purified LasR-LBD and the fluorescently labeled AHL.

  • Add varying concentrations of the test compounds (this compound and unlabeled OdDHL).

  • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

  • Measure the fluorescence polarization. A decrease in polarization indicates the displacement of the fluorescent ligand by the test compound.

  • Plot the fluorescence polarization values against the logarithm of the competitor concentration to determine the IC50 value.

Visualizing Signaling Pathways and Workflows

To better understand the experimental logic and the underlying biological processes, the following diagrams are provided.

quorum_sensing_pathway cluster_bacteria Bacterial Cell LuxI LuxI (AHL Synthase) AHL_in AHL LuxI->AHL_in Synthesis LuxR LuxR (Receptor) DNA Target Genes LuxR->DNA Activation Virulence Virulence, Biofilm Formation DNA->Virulence Expression AHL_in->LuxR Binding AHL_out AHL (Autoinducer) AHL_in->AHL_out Diffusion

Caption: Generalized N-Acyl Homoserine Lactone (AHL) quorum sensing pathway in Gram-negative bacteria.

experimental_workflow cluster_assays Experimental Assays cluster_data Data Analysis reporter Reporter Gene Assay activity Agonist/Antagonist Activity reporter->activity biofilm Biofilm Inhibition Assay inhibition Biofilm Inhibition (%) biofilm->inhibition binding Competitive Binding Assay ic50 IC50 / EC50 Determination binding->ic50 conclusion Validate Inactivity of This compound activity->conclusion inhibition->conclusion ic50->conclusion start Prepare Test Compounds (this compound & Controls) start->reporter start->biofilm start->binding

Caption: Workflow for the experimental validation of this compound's inactivity in quorum sensing.

logical_relationship cluster_compound This compound cluster_receptor LuxR-type Receptor cluster_outcome Expected Outcome structure Short Acyl Chain (Acetyl) D-Homoserine Lactone no_binding No/Weak Binding structure->no_binding Structural Mismatch binding_pocket Specific Binding Pocket (for L-AHLs with longer chains) binding_pocket->no_binding High Specificity inactive Inactive in Quorum Sensing no_binding->inactive

Caption: Logical relationship between the structure of this compound and its expected inactivity.

Conclusion

A Comparative Analysis of D- and L-Homoserine Derivatives: Unraveling Stereochemistry's Role in Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of D- and L-homoserine derivatives, focusing on their synthesis, biological activities, and potential therapeutic applications. While research has predominantly centered on L-homoserine derivatives, emerging studies on their D-counterparts are beginning to illuminate the critical role of stereochemistry in their biological function.

This comparative analysis delves into the known attributes of both D- and L-homoserine derivatives, with a particular focus on their well-documented role in bacterial quorum sensing. The guide summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of pertinent biological pathways and experimental workflows to facilitate a deeper understanding of these fascinating molecules.

Quantitative Data Summary

Direct comparative studies on the biological activities of D- and L-homoserine derivatives are limited. However, the available data, primarily from quorum sensing inhibition assays, suggest that the L-isomers are generally more biologically active.[1] The following table summarizes representative data on the anti-biofilm activity of various L-homoserine lactone analogs against Pseudomonas aeruginosa.

Compound IDN-Acyl GroupConcentration (µM)Biofilm Inhibition (%)Reference
1 N-(4-bromophenylacetanoyl)200Slight Reduction[2]
3 (Structure not specified)200-400~35[2]
10 2-(4-bromophenyl)-N-(2-oxotetrapyridinefuran-3-yl) butanamide>200>60[2]
C9-CPA N-nonanoyl-cyclopentylamideNot specifiedStrong inhibition[3]

Experimental Protocols

Synthesis of N-Acyl-L-Homoserine Lactones (AHLs)

A robust and common method for the synthesis of N-acyl-L-homoserine lactones involves the coupling of L-homoserine lactone hydrobromide with an appropriate acid chloride under Schotten-Baumann conditions.[4][5]

Materials:

  • L-homoserine lactone hydrobromide

  • Desired acid chloride (e.g., butyryl chloride, hexanoyl chloride)

  • Sodium carbonate

  • Dichloromethane (DCM)

  • Water

  • Standard laboratory glassware and stirring equipment

Procedure:

  • A mixture of (S)-(-)-α-amino-γ-butyrolactone hydrobromide and sodium carbonate is prepared.[6]

  • Water and dichloromethane are added to the flask under vigorous stirring at room temperature.[6]

  • The corresponding acid chloride is added dropwise to the reaction mixture.

  • The reaction is stirred for a specified period (typically several hours) at room temperature.

  • The organic layer is separated, washed with water, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired N-acyl-L-homoserine lactone.

  • The enantiomeric excess of the final product can be determined by chiral HPLC to confirm the retention of stereochemistry.[4]

Quorum Sensing Inhibition Assay (Violacein Production in Chromobacterium violaceum)

This assay is a common method to screen for quorum sensing inhibitors. It utilizes a reporter strain of C. violaceum that produces the purple pigment violacein in a quorum sensing-dependent manner.

Materials:

  • Chromobacterium violaceum reporter strain (e.g., CV026)

  • Luria-Bertani (LB) broth and agar

  • N-hexanoyl-L-homoserine lactone (C6-HSL) as the autoinducer

  • Test compounds (D- and L-homoserine derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • An overnight culture of the C. violaceum reporter strain is diluted in fresh LB broth.

  • The diluted culture is aliquoted into the wells of a 96-well microtiter plate.

  • The autoinducer, C6-HSL, is added to the wells to induce violacein production.

  • The test compounds are added to the wells at various concentrations. Control wells containing only the bacterial culture, culture with autoinducer, and culture with the solvent are included.

  • The plates are incubated at a suitable temperature (e.g., 30°C) for a specified period (e.g., 24 hours).

  • After incubation, the violacein is extracted from the bacterial cells (e.g., using DMSO or ethanol).

  • The absorbance of the extracted violacein is measured using a spectrophotometer at a specific wavelength (e.g., 585 nm).

  • The percentage of inhibition of violacein production is calculated by comparing the absorbance of the wells with test compounds to the control wells.

Anti-Biofilm Assay (Crystal Violet Staining)

This assay quantifies the ability of compounds to inhibit biofilm formation by pathogenic bacteria such as Pseudomonas aeruginosa.[7][8][9]

Materials:

  • Bacterial strain of interest (e.g., P. aeruginosa PAO1)

  • Tryptic Soy Broth (TSB) or other suitable growth medium

  • 96-well polystyrene microtiter plates

  • Test compounds

  • Crystal violet solution (0.1%)

  • Ethanol (95%) or another suitable solvent to dissolve the crystal violet.

  • Plate reader

Procedure:

  • An overnight bacterial culture is diluted in fresh medium.

  • The diluted culture is added to the wells of a 96-well plate.

  • Test compounds are added to the wells at desired concentrations.

  • The plates are incubated statically at an appropriate temperature (e.g., 37°C) for a period that allows for biofilm formation (e.g., 24-48 hours).

  • After incubation, the planktonic cells are gently removed by washing the wells with a buffer (e.g., phosphate-buffered saline).

  • The remaining adhered biofilm is stained with a 0.1% crystal violet solution for about 15-20 minutes.

  • Excess stain is removed by washing with water.

  • The stained biofilm is solubilized with a suitable solvent (e.g., 95% ethanol).

  • The absorbance of the solubilized stain is measured using a plate reader at a wavelength of approximately 570-595 nm.

  • The percentage of biofilm inhibition is calculated by comparing the absorbance of treated wells to untreated control wells.

Cytotoxicity Assay

It is crucial to assess whether the observed biological activity of the homoserine derivatives is due to a specific mechanism (like quorum sensing inhibition) or general toxicity. A common method is the LDH (Lactate Dehydrogenase) release assay.[10]

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Test compounds

  • LDH cytotoxicity assay kit

  • Plate reader

Procedure:

  • Cells are seeded in a 96-well plate and allowed to adhere overnight.

  • The culture medium is replaced with fresh medium containing various concentrations of the test compounds.

  • Control wells include untreated cells (negative control) and cells treated with a lysis buffer (positive control for maximum LDH release).

  • The plate is incubated for a specified time (e.g., 24 hours).

  • After incubation, a sample of the cell culture supernatant is transferred to a new plate.

  • The LDH assay reagent is added to the supernatant, and the plate is incubated according to the manufacturer's instructions.

  • The absorbance is measured using a plate reader at the recommended wavelength.

  • The percentage of cytotoxicity is calculated by comparing the LDH release in treated wells to the positive and negative controls.

Signaling Pathways and Experimental Workflows

Quorum Sensing in Pseudomonas aeruginosa

Pseudomonas aeruginosa, an opportunistic human pathogen, utilizes a complex quorum sensing system to regulate virulence factors and biofilm formation.[11] The Las and Rhl systems are two of the main interlinked AHL-mediated circuits.

QuorumSensing_Pseudomonas cluster_Virulence Virulence & Biofilm LasI LasI (Synthase) OdDHL 3-oxo-C12-HSL (Autoinducer) LasI->OdDHL Synthesizes LasR LasR (Receptor) LasR_OdDHL LasR-OdDHL Complex LasR->LasR_OdDHL OdDHL->LasR Binds to OdDHL->LasR_OdDHL RhlI RhlI (Synthase) BHL C4-HSL (Autoinducer) RhlI->BHL Synthesizes RhlR RhlR (Receptor) RhlR_BHL RhlR-BHL Complex RhlR->RhlR_BHL BHL->RhlR Binds to BHL->RhlR_BHL Virulence Virulence Factors (e.g., Elastase, Pyocyanin) Biofilm Biofilm Formation LasR_OdDHL->RhlI Activates LasR_OdDHL->RhlR Activates LasR_OdDHL->Virulence Activates RhlR_BHL->Virulence Activates RhlR_BHL->Biofilm Activates

Quorum sensing cascade in P. aeruginosa.
Experimental Workflow for Quorum Sensing Inhibitor Screening

The general workflow for identifying and characterizing quorum sensing inhibitors involves a series of in vitro assays.

QSI_Workflow start Library of D/L-Homoserine Derivatives screen Primary Screen: Quorum Sensing Reporter Assay start->screen hits Active 'Hits' screen->hits Inhibition no_hits Inactive screen->no_hits No Inhibition cytotoxicity Cytotoxicity Assay hits->cytotoxicity toxic Toxic cytotoxicity->toxic High non_toxic Non-Toxic 'Leads' cytotoxicity->non_toxic Low/None secondary Secondary Assays: - Anti-Biofilm - Virulence Factor  Inhibition non_toxic->secondary confirmed Confirmed QSI secondary->confirmed

Workflow for screening quorum sensing inhibitors.

Discussion and Future Directions

The current body of research strongly indicates that L-homoserine derivatives, particularly N-acyl-L-homoserine lactones, are potent modulators of bacterial quorum sensing. Their synthesis is well-established, and various assays have been developed to evaluate their efficacy as anti-biofilm and anti-virulence agents.

In contrast, the study of D-homoserine derivatives is still in its infancy. While some reports suggest they are produced by bacteria and may exhibit greater stability against enzymatic degradation, their biological activities and potential applications remain largely unexplored.[6] This knowledge gap presents a significant opportunity for future research.

A systematic comparative analysis of a library of D- and L-homoserine derivatives with identical acyl side chains is necessary to definitively elucidate the role of stereochemistry in their biological activity. Such studies should encompass a broader range of biological targets beyond quorum sensing, including potential applications as enzyme inhibitors or in chiral synthesis. The development of efficient synthetic routes for N-acyl-D-homoserine lactones will be crucial for these future investigations.

References

Assessing Enzymatic Specificity for Acetyl-D-homoserine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The study of D-amino acids and their derivatives is a rapidly emerging field, with implications for neuroscience, immunology, and drug development. Acetyl-D-homoserine, a derivative of the non-proteinogenic amino acid D-homoserine, represents a molecule of interest for which enzymatic interactions are not yet well characterized. Understanding the specificity of enzymes that can synthesize or hydrolyze this molecule is crucial for elucidating its potential biological roles and for its application in biotechnology and medicine. This guide provides a comparative overview of potential enzymatic activities, detailed experimental protocols for assessing specificity, and hypothetical signaling pathways involving this compound.

Comparative Analysis of Potential Enzymes

While enzymes with a declared specificity for this compound are not yet documented, we can infer potential candidates based on their activity with structurally similar molecules. The following table summarizes enzymes that could foreseeably interact with this compound, either through synthesis (acetylation of D-homoserine) or degradation (deacetylation).

Enzyme ClassSpecific Enzyme ExampleSource OrganismKnown SubstratesPotential for this compound InteractionKey Kinetic Parameters (Hypothetical)
N-Acetyltransferases D-amino acid N-acetyltransferase (Hpa3p)Saccharomyces cerevisiaeWide range of D-amino acids[1]High: Likely to acetylate D-homoserine to form this compound.Km (for D-homoserine): Low µM rangekcat: Moderate
Homoserine O-acetyltransferase (MetX)Fungi, BacteriaL-homoserine[2][3]Low to Moderate: Primarily L-isomer specific, but stereoselectivity should be experimentally verified.Km (for D-homoserine): High µM to mM rangekcat: Low
Acylases/Deacetylases D-acylase (N-Acyl-D-amino acid deacylase)Bordetella petrii, Klebsiella pneumoniaeN-acetyl-D-amino acids (e.g., N-acetyl-D-methionine)[4]High: Likely to hydrolyze this compound to D-homoserine and acetate.Km (for this compound): Low to moderate µM rangekcat: High
Oxidases D-amino acid oxidase (DAO)Mammals (e.g., porcine kidney)Neutral and basic D-amino acids[5][6]Indirect: DAO would act on D-homoserine produced from deacetylation, not directly on this compound.N/A for direct interaction

Experimental Protocols for Assessing Enzymatic Specificity

To quantitatively assess the specificity of a given enzyme for this compound, a series of well-defined experiments are necessary. Below are detailed protocols for key assays.

Acetyltransferase Activity Assay (Synthesis of this compound)

This protocol is designed to measure the rate of this compound formation from D-homoserine and acetyl-CoA, catalyzed by a putative D-amino acid acetyltransferase.

Principle: The production of Coenzyme A (CoA) during the acetyl transfer reaction is monitored continuously using a thiol-sensitive fluorescent probe, such as ThioGlo4. The increase in fluorescence is directly proportional to the rate of the enzymatic reaction.[7][8]

Materials:

  • Purified candidate acetyltransferase

  • D-homoserine

  • Acetyl-Coenzyme A (AcCoA)

  • ThioGlo4 fluorescent probe

  • Assay buffer: 25 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Triton X-100

  • 384-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of D-homoserine and AcCoA in the assay buffer.

  • Prepare a working solution of ThioGlo4 in the assay buffer.

  • In a 384-well plate, add the assay buffer, ThioGlo4, and the candidate enzyme.

  • To initiate the reaction, add varying concentrations of D-homoserine and a fixed, saturating concentration of AcCoA. For determining the Km for AcCoA, vary its concentration while keeping D-homoserine concentration fixed and saturating.

  • Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence (Excitation: ~400 nm, Emission: ~465 nm) over time.

  • Calculate the initial reaction rates from the linear portion of the fluorescence-time course.

  • Plot the initial rates against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Deacetylase/Acylase Activity Assay (Hydrolysis of this compound)

This protocol measures the enzymatic hydrolysis of this compound into D-homoserine and acetate.

Principle: The depletion of the substrate (this compound) and the formation of the product (D-homoserine) are monitored over time using High-Performance Liquid Chromatography (HPLC) or Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS).

Materials:

  • Purified candidate deacetylase/acylase

  • This compound

  • Reaction buffer: 100 mM sodium phosphate buffer pH 7.0, 1 mM CoCl₂ (or other required cofactors)

  • Quenching solution (e.g., 10% trichloroacetic acid)

  • HPLC system with a suitable column (e.g., C18) or MALDI-TOF mass spectrometer

Procedure:

  • Prepare a stock solution of this compound in the reaction buffer.

  • Set up reaction mixtures containing the reaction buffer and varying concentrations of this compound.

  • Initiate the reaction by adding the purified enzyme.

  • At specific time points, withdraw aliquots of the reaction mixture and stop the reaction by adding the quenching solution.

  • Analyze the samples by HPLC to quantify the decrease in the this compound peak area and the increase in the D-homoserine peak area. Alternatively, use MALDI-MS to directly measure the substrate and product.[7]

  • Calculate the initial reaction rates from the product formation or substrate depletion over time.

  • Determine the kinetic parameters (Km and Vmax) by plotting the initial rates against the substrate concentration and fitting to the Michaelis-Menten equation.

Visualizing Workflows and Pathways

To provide a clearer understanding of the experimental process and potential biological context, the following diagrams have been generated.

Experimental_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis cluster_results Results Enzyme Purified Enzyme ReactionMix Reaction Incubation Enzyme->ReactionMix Substrate This compound or D-homoserine + AcCoA Substrate->ReactionMix Buffer Assay Buffer Buffer->ReactionMix Detection Detection Method (Fluorescence, HPLC, MS) ReactionMix->Detection Time-course sampling Data Data Acquisition Detection->Data Kinetics Kinetic Parameter Determination (Km, kcat) Data->Kinetics Specificity Specificity Comparison Kinetics->Specificity

Figure 1. Experimental workflow for assessing enzymatic specificity.

Hypothetical_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ADH This compound Receptor GPCR/Ion Channel ADH->Receptor Binding Deacetylase Deacetylase ADH->Deacetylase Hydrolysis G_protein G-protein Activation Receptor->G_protein Second_Messenger Second Messenger (e.g., cAMP, Ca2+) G_protein->Second_Messenger Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response (e.g., Neurotransmission, Immune Modulation) Gene_Expression->Cellular_Response DH D-homoserine Deacetylase->DH DAO D-amino acid oxidase DH->DAO Metabolites Keto-acid + H2O2 DAO->Metabolites Metabolites->Cellular_Response Modulation

Figure 2. Hypothetical signaling pathway for this compound.

Concluding Remarks

The systematic evaluation of enzymatic specificity for this compound is a critical step toward understanding its potential biological significance. The protocols and comparative data presented in this guide offer a foundational framework for researchers to initiate these investigations. By employing rigorous kinetic analysis and exploring potential downstream signaling events, the scientific community can begin to unravel the role of this and other D-amino acid derivatives in health and disease, potentially paving the way for novel therapeutic strategies.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Acetyl-D-homoserine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Acetyl-D-homoserine and its Analysis

This compound is the D-isomer of acetyl-homoserine, an acetylated amino acid derivative. Its L-isomer, O-acetyl-L-homoserine, is a known intermediate in the biosynthesis of methionine in fungi and some bacteria. Accurate and robust analytical methods are crucial for studying the synthesis, metabolism, and potential biological roles of this compound in various matrices. The primary analytical techniques suitable for the quantification of such small, polar molecules include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocols

Detailed experimental protocols for the analysis of this compound are not extensively documented. However, based on the analysis of its L-isomer and other related compounds, the following methodologies can be adapted and validated.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds like this compound.

  • Sample Preparation: Aqueous samples can often be directly injected after filtration. For more complex matrices, a protein precipitation step with a solvent like acetonitrile followed by centrifugation and filtration of the supernatant is recommended.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is common.

    • Detection: UV detection at a low wavelength (e.g., 210 nm) can be used, but for higher selectivity and sensitivity, coupling to a mass spectrometer (LC-MS) is preferable.

  • Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve prepared with analytical standards of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity but often requires derivatization for polar, non-volatile compounds like this compound to increase their volatility.

  • Sample Preparation and Derivatization: Samples are typically extracted from the matrix using an organic solvent. The extracted analyte is then derivatized to make it amenable to gas chromatography. A common derivatization agent for amino acids and related compounds is N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which silylates the amine and carboxyl groups.

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is generally used.

    • Carrier Gas: Helium is the most common carrier gas.

    • Temperature Program: A temperature gradient is used to ensure good separation of the analyte from other components in the sample.

  • Mass Spectrometry: Electron ionization (EI) is a common ionization technique. The mass spectrometer is operated in selected ion monitoring (SIM) mode for targeted quantification to enhance sensitivity and selectivity.

  • Quantification: Similar to HPLC, quantification is based on a calibration curve generated from derivatized standards.

Data Presentation: A Comparative Overview

The following table summarizes the expected performance characteristics of HPLC-UV/MS and GC-MS for the analysis of this compound, based on data from related compounds. It is crucial to note that these are generalized parameters and that a full method validation would be required for the specific application.

ParameterHPLC-UV/MSGC-MS
Specificity High (especially with MS detection)Very High (due to chromatographic separation and mass fragmentation)
Linearity (R²) Typically > 0.99Typically > 0.99
Accuracy (% Recovery) Generally 85-115%Generally 80-120% (can be affected by derivatization efficiency)
Precision (%RSD) < 15%< 15%
Limit of Detection (LOD) ng/mL to pg/mL range (MS)pg/mL to fg/mL range
Limit of Quantification (LOQ) ng/mL range (MS)pg/mL range
Throughput Higher (no derivatization required)Lower (derivatization step adds time)
Sample Requirement Minimal, direct injection often possibleRequires extraction and derivatization

Mandatory Visualization

The following diagrams illustrate the logical workflow for the cross-validation of analytical methods and a typical experimental workflow for HPLC and GC-MS analysis.

CrossValidationWorkflow cluster_planning Planning Phase cluster_validation Method Validation Phase cluster_crossvalidation Cross-Validation Phase cluster_conclusion Conclusion Define Define Analytical Requirements Select Select Potential Methods (e.g., HPLC, GC-MS) Define->Select Develop Develop & Optimize Each Method Select->Develop Validate Validate Each Method Individually (Linearity, Accuracy, Precision, LOD, LOQ) Develop->Validate Analyze Analyze Identical Samples by Both Methods Validate->Analyze Compare Statistically Compare Results (e.g., t-test, Bland-Altman plot) Analyze->Compare Conclude Determine Method Equivalency or Bias Compare->Conclude

Caption: Workflow for cross-validation of analytical methods.

AnalyticalWorkflows cluster_hplc HPLC Workflow cluster_gcms GC-MS Workflow SamplePrep_HPLC Sample Preparation (Filtration/Precipitation) Injection_HPLC HPLC Injection SamplePrep_HPLC->Injection_HPLC Separation_HPLC Chromatographic Separation Injection_HPLC->Separation_HPLC Detection_HPLC UV or MS Detection Separation_HPLC->Detection_HPLC DataAnalysis_HPLC Data Analysis & Quantification Detection_HPLC->DataAnalysis_HPLC SamplePrep_GCMS Sample Preparation (Extraction) Derivatization Derivatization SamplePrep_GCMS->Derivatization Injection_GCMS GC Injection Derivatization->Injection_GCMS Separation_GCMS Chromatographic Separation Injection_GCMS->Separation_GCMS Detection_GCMS Mass Spectrometric Detection Separation_GCMS->Detection_GCMS DataAnalysis_GCMS Data Analysis & Quantification Detection_GCMS->DataAnalysis_GCMS

Caption: Typical experimental workflows for HPLC and GC-MS.

Conclusion

Both HPLC and GC-MS are powerful techniques for the quantitative analysis of this compound. The choice of method will depend on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. HPLC, particularly when coupled with mass spectrometry, offers a more direct and higher-throughput approach. GC-MS, while requiring a derivatization step, can provide excellent sensitivity and selectivity. A thorough method development and validation process is essential to ensure the reliability of the analytical data for this compound. Given the limited specific data for the D-isomer, it is recommended to perform a comprehensive in-house validation and potentially a cross-validation of the chosen methods to ensure data integrity.

A Comparative Guide to the Synthetic Routes of Acetyl-D-homoserine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two distinct synthetic routes for the production of Acetyl-D-homoserine, a chiral intermediate of interest in pharmaceutical research and development. The comparison focuses on a purely chemical synthesis pathway starting from D-methionine and a chemoenzymatic approach utilizing enzymatic resolution of a racemic mixture of DL-homoserine. The information presented is supported by experimental data from peer-reviewed literature to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Chemical SynthesisRoute 2: Chemoenzymatic Synthesis
Starting Material D-MethionineDL-Homoserine (racemic)
Key Steps 1. Conversion of D-methionine to D-homoserine.2. O-acetylation of D-homoserine.1. Enzymatic resolution of DL-homoserine.2. Isolation of D-homoserine.3. O-acetylation of D-homoserine.
Reported Yield >75% for D-homoserine formation[1]. >90% for O-acetylation[2].>99.9% enantiomeric excess for D-homoserine[1]. >90% for O-acetylation[2].
Purity High purity D-homoserine reported[1]. Excellent purity for O-acetylated product[2].Excellent enantiomeric and chemical purity reported for D-homoserine[1]. Excellent purity for O-acetylated product[2].
Key Reagents Bromoacetic acid, acetic anhydride, perchloric acid.Racemic DL-homoserine, Arthrobacter nicotinovorans cells, acetic anhydride, perchloric acid.
Advantages - Starts from a commercially available D-amino acid.- Well-established chemical transformations.- Achieves very high enantiomeric purity.- Milder conditions for the resolution step.
Disadvantages - May require purification to remove side products.- Use of strong acids.- Starts with a racemic mixture, potentially wasting 50% of the material if the L-enantiomer is not utilized.- Requires culturing of microorganisms.

Experimental Protocols

Route 1: Chemical Synthesis from D-Methionine

This route involves a two-step chemical process starting from the enantiomerically pure D-methionine.

Step 1: Synthesis of D-Homoserine from D-Methionine

  • Methodology: This procedure is adapted from the work of Natelson & Natelson (1989) for the conversion of methionine to homoserine[1]. D-methionine is reacted with a stoichiometric amount of bromoacetic acid in a refluxing solution of 20% acetic acid in a 1:1 mixture of water and isopropanol. The reaction replaces the methylmercapto group with a hydroxyl group, yielding D-homoserine hydrobromide. The free D-homoserine can be obtained by neutralization.

  • Quantitative Data: The reported yield for this conversion is in excess of 75%[1]. The product is of a high degree of purity[1].

Step 2: O-Acetylation of D-Homoserine

  • Methodology: This procedure is based on the chemoselective O-acetylation of hydroxyamino acids as described by Wilchek and Patchornik (1964)[2]. D-homoserine is dissolved in glacial acetic acid containing hydrochloric acid. Acetyl chloride is then added to the solution, leading to the selective acetylation of the hydroxyl group. The N-acetylated product is prevented from forming under these strongly acidic conditions. The O-acetyl-D-homoserine hydrochloride can be precipitated by the addition of diethyl ether.

  • Quantitative Data: Yields of over 90% with excellent purity have been reported for the O-acetylation of various hydroxyamino acids using this method[2].

Route 2: Chemoenzymatic Synthesis via Enzymatic Resolution

This route begins with a racemic mixture of DL-homoserine and utilizes an enzymatic resolution step to isolate the desired D-enantiomer, which is then chemically acetylated.

Step 1: Enzymatic Resolution of DL-Homoserine

  • Methodology: This protocol is based on the microbial resolution of DL-homoserine using Arthrobacter nicotinovorans strain 2-3, as reported by Yasuhisa et al. (2007)[1]. The microorganism is cultured in a medium containing racemic DL-homoserine hydrobromide as the sole carbon and nitrogen source. The bacterium enantioselectively consumes the L-enantiomer, leaving the D-enantiomer in the culture broth. The cells of Arthrobacter nicotinovorans can also be used as a biocatalyst in a washed cell suspension to perform the resolution at higher concentrations[1].

  • Quantitative Data: This method yields D-homoserine with an enantiomeric excess of >99.9%[1]. The resolution can be performed at initial DL-homoserine hydrobromide concentrations of up to 510 mM[1].

Step 2: Isolation and O-Acetylation of D-Homoserine

  • Methodology: Following the enzymatic resolution, the D-homoserine is recovered from the culture supernatant. The subsequent O-acetylation of the purified D-homoserine is carried out using the same chemical method described in Route 1, Step 2.

  • Quantitative Data: The yield for the O-acetylation step is expected to be over 90%, similar to the chemical synthesis route[2].

Visualization of Synthetic Pathways

Synthetic_Routes cluster_0 Route 1: Chemical Synthesis cluster_1 Route 2: Chemoenzymatic Synthesis D_Met D-Methionine D_Hom D-Homoserine D_Met->D_Hom  Bromoacetic Acid,  AcOH/H2O/iPrOH,  Reflux (>75% Yield)   Ac_D_Hom_1 This compound D_Hom->Ac_D_Hom_1  Acetyl Chloride,  HCl/AcOH (>90% Yield)   DL_Hom DL-Homoserine D_Hom_2 D-Homoserine DL_Hom->D_Hom_2  Arthrobacter nicotinovorans,  Enzymatic Resolution  (>99.9% ee)   L_Hom_Consumed L-Homoserine (consumed) DL_Hom->L_Hom_Consumed Ac_D_Hom_2 This compound D_Hom_2->Ac_D_Hom_2  Acetyl Chloride,  HCl/AcOH (>90% Yield)  

Caption: Comparative workflow of chemical and chemoenzymatic synthesis of this compound.

References

The Silent Signal: A Comparative Guide to the Biological Inertness of Acetyl-D-homoserine versus the Activity of Acyl-Homoserine Lactones in Quorum Sensing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of bacterial communication, the language of quorum sensing (QS) is spoken through a diverse vocabulary of signaling molecules. Among the most well-studied of these are the Acyl-Homoserine Lactones (AHLs), which orchestrate a range of collective behaviors in Gram-negative bacteria, from biofilm formation to virulence factor production. Understanding the precise structural requirements for a molecule to "speak" this language is paramount for the development of novel anti-infective therapies that disrupt bacterial communication. This guide provides a detailed comparison of the biologically active AHLs with the structurally related but biologically inert molecule, Acetyl-D-homoserine, highlighting the critical molecular features that govern activity.

At a Glance: The Striking Difference in Biological Activity

The fundamental difference between this compound and canonical AHLs lies in their structural ability to interact with and activate LuxR-type transcriptional regulators, the intracellular receptors for AHL signals. While AHLs with specific acyl chain lengths act as potent agonists of these receptors, this compound is predicted to be biologically inert due to its fundamentally different structure.

Key Structural Differences:

  • Acyl Chain Length: this compound possesses a short two-carbon acetyl group. In contrast, biologically active AHLs have acyl chains of varying lengths, typically from 4 to 18 carbons, which is a critical determinant for binding specificity to the cognate LuxR-type receptor.

  • Homoserine Moiety: Crucially, "this compound" refers to the open-chain amino acid derivative. AHLs, by definition, contain a lactonized homoserine ring, which is essential for biological activity. This closed-ring structure is a conserved feature across all known active AHLs.

The biological inertness of molecules with very short acyl chains has been experimentally observed. For instance, Acetyl-L-homoserine lactone (the L-enantiomer of the lactonized form of the topic molecule) does not elicit a response in bacterial quorum sensing assays.

Quantitative Comparison of Biological Activity

The following table summarizes the biological activity of a representative AHL, N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL), in comparison to the expected inertness of this compound. The data for 3-oxo-C6-HSL is derived from studies on the Vibrio fischeri quorum sensing system, a model for AHL-mediated communication.

CompoundStructureReceptor TargetBiological Activity (EC50/IC50)Phenotypic Effect
N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL) N-acylated homoserine lactone ring with a 6-carbon acyl chain with a ketone at the 3rd position.LuxREC50 ≈ 75 nM[1]Induction of bioluminescence in V. fischeri, activation of target gene expression.
This compound Open-chain N-acetylated D-homoserine.LuxR-type receptorsNot applicable (predicted to be biologically inert)No induction of quorum sensing-dependent gene expression or phenotypes.
Acetyl-L-homoserine lactone N-acylated homoserine lactone ring with a 2-carbon acyl chain.LuxR-type receptorsNo activity observedDoes not induce a response in E. carotovora or elicit GFP production in an E. coli reporter assay.

Signaling Pathways: Active vs. Inactive Molecules

The interaction of AHLs with their cognate receptors is a highly specific process that triggers a downstream signaling cascade, leading to changes in gene expression. The following diagrams, generated using the DOT language, illustrate the canonical AHL signaling pathway and the predicted lack of interaction with this compound.

AHL_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Bacterial Cell AHL_out AHL AHL_in AHL AHL_out->AHL_in Diffusion LuxR LuxR Receptor AHL_in->LuxR Binds Complex AHL-LuxR Complex DNA Promoter DNA Complex->DNA Activates Gene Target Gene Expression DNA->Gene Induces

Caption: Canonical Acyl-Homoserine Lactone (AHL) signaling pathway.

Inert_Molecule_Interaction cluster_extracellular Extracellular Space cluster_cell Bacterial Cell Acetyl_D_homoserine_out This compound Acetyl_D_homoserine_in This compound Acetyl_D_homoserine_out->Acetyl_D_homoserine_in Diffusion LuxR LuxR Receptor No_Binding No Binding No_Activation No Gene Expression

Caption: Predicted biological inertness of this compound.

Experimental Protocols

To empirically validate the biological activity of AHLs and the inertness of their analogs, several key experiments are routinely performed. Below are detailed methodologies for two such fundamental assays.

AHL Reporter Gene Assay

This assay quantitatively measures the ability of a compound to activate a LuxR-type receptor, leading to the expression of a reporter gene (e.g., lacZ encoding β-galactosidase, or genes for bioluminescence or fluorescence).

Experimental Workflow:

Reporter_Assay_Workflow start Start culture Culture E. coli reporter strain start->culture prepare Prepare serial dilutions of test compounds culture->prepare incubate Incubate reporter strain with compounds prepare->incubate measure Measure reporter (e.g., fluorescence, luminescence) incubate->measure analyze Analyze data and determine EC50/IC50 measure->analyze end End analyze->end

Caption: Workflow for an AHL reporter gene assay.

Methodology:

  • Bacterial Strain: An E. coli strain is typically used, which is engineered to express a LuxR-type receptor (e.g., LuxR from V. fischeri) and a reporter plasmid where the expression of a reporter gene is under the control of a LuxR-dependent promoter.

  • Culture Preparation: The reporter strain is grown overnight in a suitable medium (e.g., LB broth) with appropriate antibiotics to maintain the plasmids. The overnight culture is then diluted to a specific optical density (e.g., OD600 of 0.1) in fresh medium.

  • Compound Preparation: The test compounds (AHLs and this compound) are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to create a range of concentrations.

  • Assay Setup: In a 96-well microtiter plate, the diluted bacterial culture is aliquoted. The different concentrations of the test compounds are then added to the wells. A negative control (solvent only) and a positive control (a known active AHL) are included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 30°C or 37°C) with shaking for a defined period (e.g., 4-6 hours) to allow for compound uptake, receptor binding, and reporter gene expression.

  • Measurement: After incubation, the reporter signal is measured. For fluorescent reporters like GFP, fluorescence is measured using a plate reader at the appropriate excitation and emission wavelengths. For bioluminescence, the light output is measured. For β-galactosidase activity, a substrate like ONPG is added, and the resulting color change is measured spectrophotometrically.

  • Data Analysis: The reporter signal is plotted against the compound concentration. For agonists, the EC50 value (the concentration that elicits 50% of the maximal response) is calculated. For antagonists, the IC50 value (the concentration that inhibits 50% of the response induced by a known agonist) is determined.

Biofilm Formation Assay

This assay assesses the effect of a compound on the ability of bacteria, such as Pseudomonas aeruginosa, to form biofilms, a process often regulated by quorum sensing.

Experimental Workflow:

Biofilm_Assay_Workflow start Start culture Culture P. aeruginosa start->culture prepare Prepare dilutions of test compounds culture->prepare incubate Incubate bacteria with compounds in 96-well plate prepare->incubate wash Wash to remove planktonic cells incubate->wash stain Stain biofilm with Crystal Violet wash->stain solubilize Solubilize stain stain->solubilize measure Measure absorbance solubilize->measure end End measure->end

Caption: Workflow for a crystal violet biofilm assay.

Methodology:

  • Bacterial Strain and Culture: Pseudomonas aeruginosa PAO1 is a commonly used strain. It is grown overnight in a suitable medium like LB broth.

  • Assay Setup: The overnight culture is diluted in fresh medium, and aliquots are placed into the wells of a 96-well polystyrene microtiter plate. The test compounds are added at various concentrations.

  • Incubation: The plate is incubated under static conditions at 37°C for 24-48 hours to allow for biofilm formation.

  • Washing: After incubation, the planktonic (non-adherent) bacteria are removed by gently washing the wells with a buffer, such as phosphate-buffered saline (PBS).

  • Staining: The remaining adherent biofilm is stained with a 0.1% crystal violet solution for 15-20 minutes at room temperature.

  • Washing: Excess crystal violet is removed by washing the wells with water.

  • Solubilization: The crystal violet that has stained the biofilm is solubilized by adding a solvent, such as 30% acetic acid or ethanol.

  • Quantification: The absorbance of the solubilized crystal violet is measured using a microplate reader at a wavelength of approximately 570-590 nm. The absorbance is directly proportional to the amount of biofilm formed.

Conclusion

The biological inertness of this compound in quorum sensing systems, when compared to the potent activity of AHLs, provides a clear illustration of the stringent structural requirements for molecular signaling in bacteria. The presence of a homoserine lactone ring and an acyl chain of appropriate length are indispensable for binding to and activating LuxR-type receptors. Molecules lacking these critical features, such as the open-chain this compound with its short acetyl group, are unable to participate in this chemical dialogue. This understanding is not merely academic; it forms the bedrock for the rational design of quorum sensing inhibitors, a promising avenue for the development of novel therapeutics that can disarm pathogenic bacteria by silencing their communication channels. Researchers and drug development professionals can leverage this knowledge to create targeted molecules that effectively interfere with bacterial virulence without exerting selective pressure for resistance.

References

Validating Acetyl-D-homoserine as a True Negative Control: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug development and life sciences, the integrity of experimental results hinges on the quality of controls. A true negative control—a substance that is expected to produce no biological effect—is fundamental for establishing a baseline and ensuring that observed results are due to the experimental variable. This guide provides a framework for validating Acetyl-D-homoserine as a true negative control, particularly in assays involving bacterial cell signaling, such as quorum sensing.

This compound is the D-enantiomer of a derivative of homoserine. In biological systems, enzymes and receptors are highly specific to the stereochemistry of their ligands.[1] Most biological processes in bacteria involving amino acid derivatives utilize the L-isomers.[1] For instance, N-acyl homoserine lactones (AHLs), key signaling molecules in bacterial quorum sensing, are L-isomers.[2] This inherent specificity of biological systems for L-enantiomers forms the theoretical basis for proposing this compound as a strong candidate for a true negative control. However, it is crucial to recognize that some D-amino acids do have biological roles in bacteria, making experimental validation essential.[3][4]

This guide outlines a comprehensive approach to experimentally validate this compound as a true negative control.

The Rationale for a True Negative Control

A negative control is a sample that is treated identically to all other experimental samples but is not expected to produce a response.[5] This helps to confirm that any observed changes are due to the experimental variable and not extraneous factors.[6] In the context of high-throughput screening or drug discovery, a true negative control should not interact with the biological target or pathway of interest.

Proposed Experimental Validation of this compound

To validate this compound as a true negative control in the context of bacterial quorum sensing, a well-established reporter gene assay can be employed. This assay typically uses a bacterial strain engineered to produce a measurable signal (e.g., pigment, light) in response to a specific AHL signaling molecule.

Experimental Protocol: Quorum Sensing Reporter Assay

Objective: To determine if this compound elicits a response in a quorum sensing reporter strain.

Materials:

  • Reporter Strain: Chromobacterium violaceum (produces violacein pigment in response to C6-HSL) or a genetically engineered E. coli biosensor strain.[7]

  • Positive Control: N-hexanoyl-L-homoserine lactone (C6-HSL).

  • Test Compound: this compound.

  • Vehicle Control: The solvent used to dissolve the test compounds (e.g., DMSO).

  • Luria-Bertani (LB) agar and broth.

  • Spectrophotometer or plate reader.

Procedure:

  • Preparation of Reporter Strain: Grow the reporter strain overnight in LB broth.

  • Assay Setup:

    • Prepare LB agar plates.

    • Inoculate molten LB agar with the overnight culture of the reporter strain.

    • Pour the inoculated agar into petri dishes and allow to solidify.

  • Application of Compounds:

    • Create wells in the agar.

    • Add a defined concentration of the positive control (C6-HSL), negative control candidate (this compound), and the vehicle control to separate wells.

  • Incubation: Incubate the plates at the optimal temperature for the reporter strain (e.g., 28-30°C) for 24-48 hours.

  • Data Collection:

    • Qualitative: Visually inspect the plates for the production of the reporter signal (e.g., a halo of violacein pigment) around the wells.

    • Quantitative: For liquid-based assays using a plate reader, measure the absorbance or luminescence at the appropriate wavelength.

Data Presentation

The quantitative data from the validation experiment should be summarized in a clear and structured table.

Treatment GroupConcentrationReporter Signal (e.g., Absorbance at 585 nm for Violacein)Standard Deviation
Vehicle Control (DMSO)N/A
This compound 1 µM
10 µM
100 µM
Positive Control (C6-HSL)1 µM

This table should be populated with the experimental data obtained.

Visualizing the Logic and Workflow

Diagrams created using Graphviz can effectively illustrate the underlying principles and experimental steps.

G cluster_0 Stereospecificity Principle L-AHL N-acyl-L-homoserine lactone Receptor Bacterial Receptor (LuxR-type) L-AHL->Receptor Binds Response Gene Expression (e.g., Pigment Production) Receptor->Response Activates D-AHL This compound D-AHL->Receptor Does Not Bind

Caption: Stereospecificity of bacterial receptors for L-isomers.

G cluster_1 Experimental Workflow for Validation A Prepare Reporter Strain Culture B Inoculate Agar Plates A->B C Apply Controls and This compound B->C D Incubate Plates C->D E Measure Reporter Signal D->E F Analyze Data E->F

Caption: Workflow for validating a negative control.

Conclusion

While the inherent stereospecificity of biological systems strongly suggests that this compound should be biologically inert in pathways that utilize L-isomers, this must be empirically verified. By following a structured validation workflow as outlined in this guide, researchers can confidently establish this compound as a true negative control for their specific experimental system. The absence of a response in the presence of this compound, in contrast to a robust response from the L-isomer positive control, would provide the necessary evidence to validate its use. This rigorous approach to control validation is paramount for the generation of reliable and reproducible scientific data.

References

A Comparative Analysis of D- and L-Acetyl-Homoserine in Bioassays: Unraveling Stereospecificity in Quorum Sensing

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

A detailed examination of the stereoisomers of acetyl-homoserine reveals the critical role of chirality in bacterial quorum sensing. This guide provides a side-by-side comparison of the biological activity of D- and L-acetyl-homoserine, supported by experimental data and detailed protocols for researchers in microbiology and drug development.

N-acyl-homoserine lactones (AHLs) are a class of signaling molecules pivotal to quorum sensing (QS), a process of bacterial cell-to-cell communication that orchestrates collective behaviors such as biofilm formation and virulence factor production. The stereochemistry of the homoserine lactone ring is a crucial determinant of biological activity. While N-L-acyl-homoserine lactones are the well-established canonical signaling molecules, emerging research has begun to shed light on the presence and potential roles of their D-enantiomers. This guide focuses on the shortest acyl chain variant, acetyl-homoserine (C2-HSL), to compare the bioactivity of its D and L forms.

Quantitative Bioactivity Comparison

Direct quantitative comparisons of D- and L-acetyl-homoserine (C2-HSL) in bioassays are not extensively documented in publicly available literature. However, studies on the slightly longer short-chain AHL, N-butanoyl-homoserine lactone (C4-HSL or BHL), provide valuable insights into the enantioselectivity of quorum sensing receptors. The data presented below for C4-HSL serves as a pertinent proxy to infer the expected activities of D- and L-C2-HSL.

The general consensus in the field is that the L-enantiomer is the significantly more active form, acting as the natural agonist for LuxR-type receptors. The D-enantiomer is often considered inactive or, in some cases, a weak antagonist.

CompoundBioassay SystemReceptorObserved ActivityQuantitative Data (Example for C4-HSL)
L-Acetyl-Homoserine (L-C2-HSL) Chromobacterium violaceum (violacein production)CviRAgonist (induces pigment production)Expected to show dose-dependent activation.
Pseudomonas aeruginosa (RhlR-based reporter)RhlRAgonist (induces reporter gene expression)Expected to have a significantly lower EC50 than the D-enantiomer.
D-Acetyl-Homoserine (D-C2-HSL) Chromobacterium violaceum (violacein production)CviRGenerally considered inactive or very weak agonist.Expected to show little to no activation.
Pseudomonas aeruginosa (RhlR-based reporter)RhlRGenerally considered inactive; some studies suggest potential for weak antagonism at high concentrations.Expected to have a very high or no measurable EC50.

Experimental Protocols

Chromobacterium violaceum CV026 Violacein Production Assay

This bioassay is a common method for detecting short-chain AHLs. C. violaceum CV026 is a mutant strain that does not produce its own AHLs but will produce the purple pigment violacein in response to exogenous short-chain AHLs.

Methodology:

  • Strain Preparation: A fresh overnight culture of C. violaceum CV026 is grown in Luria-Bertani (LB) broth.

  • Assay Setup: A soft agar overlay is prepared by mixing a diluted culture of CV026 with molten LB agar. This mixture is poured over a sterile LB agar plate.

  • Sample Application: Sterile paper discs are placed on the agar surface, and known concentrations of D- and L-acetyl-homoserine are applied to separate discs. A solvent control is also included.

  • Incubation: The plates are incubated at 30°C for 24-48 hours.

  • Data Analysis: The diameter of the purple halo (violacein production) around each disc is measured. A larger and more intense halo indicates higher agonistic activity. For a quantitative analysis, the assay can be performed in a liquid culture format in a microplate reader, and violacein can be extracted and quantified spectrophotometrically.

RhlR-Based Reporter Gene Assay in E. coli

This assay utilizes a genetically engineered E. coli strain that expresses the P. aeruginosa RhlR receptor and a reporter gene (e.g., lacZ for β-galactosidase or lux for luciferase) under the control of an RhlR-dependent promoter.

Methodology:

  • Strain and Reagents: An E. coli reporter strain carrying the RhlR expression plasmid and the reporter plasmid is grown to mid-log phase.

  • Assay Procedure: The bacterial culture is aliquoted into a 96-well plate.

  • Serial dilutions of D- and L-acetyl-homoserine are added to the wells.

  • The plate is incubated for a defined period to allow for induction of the reporter gene.

  • Data Quantification:

    • For a lacZ reporter, a substrate like ONPG (o-nitrophenyl-β-D-galactopyranoside) is added, and the resulting color change is measured at 420 nm.

    • For a lux reporter, luminescence is measured using a luminometer.

  • Analysis: The reporter activity is plotted against the concentration of the AHL to determine the EC50 value (the concentration required to elicit 50% of the maximal response).

Signaling Pathways and Molecular Interactions

The canonical quorum-sensing pathway in many Gram-negative bacteria involves the binding of an L-AHL to a LuxR-type transcriptional regulator. This binding event induces a conformational change in the protein, leading to dimerization and subsequent binding to specific DNA sequences (lux boxes) in the promoter regions of target genes, thereby activating their transcription.

The stereospecificity of this interaction is attributed to the precise fit of the L-homoserine lactone ring into the binding pocket of the LuxR-type receptor. The D-enantiomer, due to its different spatial arrangement, is generally unable to establish the key hydrogen bonds and hydrophobic interactions required for stable binding and receptor activation.

Quorum_Sensing_Pathway Generalized L-AHL Quorum Sensing Pathway cluster_extracellular Extracellular Space cluster_cell Bacterial Cell L-AHL_out L-AHL L-AHL_in L-AHL L-AHL_out->L-AHL_in Diffusion D-AHL_out D-AHL D-AHL_in D-AHL D-AHL_out->D-AHL_in Diffusion LuxI LuxI Synthase LuxI->L-AHL_in Synthesis L-AHL_in->L-AHL_out Diffusion LuxR LuxR Receptor (inactive monomer) D-AHL_in->LuxR No/Weak Binding LuxR_active LuxR:L-AHL Complex (active dimer) DNA lux box LuxR_active->DNA Binding Genes Target Genes (e.g., virulence, biofilm) DNA->Genes Transcription Activation Phenotype Coordinated Group Behavior Genes->Phenotype Expression L-AHL_inLuxR L-AHL_inLuxR L-AHL_inLuxR->LuxR_active Binding & Dimerization

Caption: Generalized L-AHL quorum sensing pathway.

Experimental Workflow

The process of comparing the bioactivity of D- and L-acetyl-homoserine typically involves synthesis of the pure enantiomers, followed by characterization and testing in appropriate bioassays.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_bioassay Bioactivity Assessment cluster_analysis Data Analysis Start Starting Materials (D/L-Homoserine) Synthesis Chemical Synthesis of D/L-Acetyl-Homoserine Start->Synthesis Purification Purification (e.g., HPLC) Synthesis->Purification Characterization Characterization (NMR, MS, Chiral HPLC) Purification->Characterization Bioassay Bioassay (e.g., C. violaceum, Reporter Strain) Characterization->Bioassay Incubation Incubation with D- and L- enantiomers Bioassay->Incubation Measurement Measurement of Response (Pigment, Luminescence, etc.) Incubation->Measurement Data Quantitative Data (e.g., OD, RLU) Measurement->Data Comparison Side-by-Side Comparison Data->Comparison Conclusion Conclusion on Stereospecificity Comparison->Conclusion

Caption: Experimental workflow for comparing D/L-AHL bioactivity.

References

Safety Operating Guide

Proper Disposal of Acetyl-D-homoserine: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential information for the safe disposal of Acetyl-D-homoserine.

This compound and its stereoisomers, while not classified as hazardous substances under the Globally Harmonized System (GHS), require careful handling and disposal to ensure personal and environmental safety.[1] Adherence to proper disposal protocols minimizes risks and maintains a safe laboratory environment.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).

Recommended PPE:

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[2]

  • Skin Protection: Use chemical-impermeable gloves (materials to be determined based on specific laboratory protocols and chemical compatibility tests) and wear protective clothing to prevent skin contact.[2]

  • Respiratory Protection: While generally not required under normal handling conditions, a full-face respirator should be used if exposure limits are exceeded or if irritation occurs.[1][2]

General Hygiene:

  • Avoid dust formation when handling the solid form of this compound.[2]

  • Do not eat, drink, or smoke in areas where chemicals are handled.

  • Wash hands thoroughly after handling.[2]

II. Spill and Accidental Release Measures

In the event of a spill, follow these procedures to contain and clean up the material safely.

Cleanup Procedures:

  • Evacuate: Keep unnecessary personnel away from the spill area.[2]

  • Ventilate: Ensure adequate ventilation in the affected area.[2]

  • Containment: Prevent the spill from entering drains or waterways.[1]

  • Cleanup: For solid spills, carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal. Avoid creating dust.[3] For liquid spills, absorb with an inert material (e.g., sand, earth) and place in a sealed container.

  • Decontamination: Clean the spill area thoroughly with a suitable cleaning agent.

III. Disposal Protocol for this compound

Disposal of this compound must be carried out in accordance with all applicable federal, state, and local environmental regulations.

Step-by-Step Disposal Guide:

  • Waste Identification and Collection:

    • Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads) in a designated, properly labeled, and sealed container.

    • Do not mix with other chemical waste unless explicitly permitted by your institution's waste management guidelines.

  • Small Quantities:

    • For very small research quantities, disposal with household waste may be permissible in some jurisdictions, as the substance is not classified as hazardous.[1] However, it is crucial to confirm this with your institution's Environmental Health and Safety (EHS) department.

  • Large Quantities and Uncleaned Packaging:

    • Larger quantities and uncleaned packaging must be disposed of according to official regulations.[1]

    • Contact your institution's EHS department or a licensed professional waste disposal service to arrange for proper disposal.

  • Environmental Precautions:

    • Acetyl-L-Homoserine is classified as slightly hazardous to water (Water hazard class 1).[1] Therefore, do not allow the undiluted product or large quantities to reach groundwater, water courses, or sewage systems.[1]

IV. Quantitative Data Summary

PropertyValueSource
Molecular Formula C6H11NO4PubChem
Molecular Weight 161.16 g/mol PubChem[4]
Physical State SolidFisher Scientific[3]
GHS Hazard Classification Not classifiedCayman Chemical[1]
Water Hazard Class 1 (Slightly hazardous)Cayman Chemical[1]

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste assess_quantity Assess Quantity of Waste start->assess_quantity is_small Small Research Quantity? assess_quantity->is_small consult_ehs_small Consult Institutional EHS for Household Waste Disposal Policy is_small->consult_ehs_small Yes collect_large Collect in Labeled, Sealed Container is_small->collect_large No dispose_household Dispose with Household Waste (If Permitted) consult_ehs_small->dispose_household end_disposal End of Disposal Process dispose_household->end_disposal consult_ehs_large Contact Institutional EHS or Licensed Waste Disposal Service collect_large->consult_ehs_large professional_disposal Arrange for Professional Disposal consult_ehs_large->professional_disposal professional_disposal->end_disposal

Caption: Disposal workflow for this compound.

References

Navigating the Safe Handling of Acetyl-D-homoserine: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: November 2025

Recommended Personal Protective Equipment (PPE)

Based on the safety data for analogous compounds, a comprehensive PPE strategy is recommended to minimize exposure and ensure personal safety. The following table summarizes the recommended equipment for handling Acetyl-D-homoserine.

Body PartPersonal Protective Equipment (PPE)Specifications and Recommendations
Eyes/Face Safety GogglesShould be tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1]
Skin GlovesChemically impermeable gloves are required. Nitrile gloves are a suitable option, offering protection against a range of chemicals. Always inspect gloves for integrity before use and wash hands after removal.
Lab Coat/ClothingA standard lab coat should be worn. For situations with a higher risk of splashing, fire/flame resistant and impervious clothing is recommended.[1]
Respiratory Not Generally RequiredFor routine handling of small quantities in a well-ventilated area, respiratory protection is typically not necessary. However, if dust formation is likely, a NIOSH-approved respirator may be appropriate.[2]

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

  • Engineering Controls : Always work in a well-ventilated area, such as a chemical fume hood, to minimize the inhalation of any dust or aerosols.[1]

  • Avoid Dust Formation : Handle the compound carefully to avoid generating dust.[1]

  • Personal Hygiene : Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.

  • Emergency Preparedness : Have an emergency plan in place for spills or accidental exposure. This should include the location of safety showers, eyewash stations, and first aid kits.

Disposal Plan

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Collection : Collect all this compound waste, including contaminated consumables, in a clearly labeled, sealed container.

  • Waste Segregation : Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.

  • Consult Regulations : Dispose of the chemical waste in accordance with all local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) department for specific guidance.

  • Decontamination : Thoroughly decontaminate all work surfaces and equipment after use.

Disclaimer: The information provided is based on the safety data of structurally similar compounds and is intended as a guide for safe laboratory practices. It is imperative to consult the specific Safety Data Sheet for this compound as soon as it becomes available and to always follow your institution's established safety protocols.

Logical Relationship Diagram

A visual representation of the safety hierarchy when handling laboratory chemicals.

cluster_0 Hierarchy of Controls Elimination Elimination Substitution Substitution Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (e.g., Gloves, Goggles) Administrative->PPE Least Effective

Caption: Hierarchy of controls for chemical safety.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.